molecular formula C12H16N2O B2653538 4-amino-N-cyclopentylbenzamide CAS No. 436095-47-5

4-amino-N-cyclopentylbenzamide

Cat. No.: B2653538
CAS No.: 436095-47-5
M. Wt: 204.273
InChI Key: RYWXWLQEGTXUCU-UHFFFAOYSA-N
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Description

4-amino-N-cyclopentylbenzamide is a synthetic organic compound featuring a benzamide core structure substituted with an amino group and a cyclopentyl moiety. This specific arrangement is of significant interest in medicinal chemistry and chemical biology research for the design and synthesis of novel bioactive molecules. Compounds with the 4-(aminomethyl)benzamide scaffold have been identified as remarkably potent small-molecule inhibitors of viral entry for pathogens such as Ebola and Marburg virus, acting by targeting the viral glycoprotein to block fusion with host cells . The benzamide structure is a privileged scaffold in epigenetic research, with close analogs serving as inhibitors of DNA methyltransferases (DNMTs), which are key enzymes regulating gene expression . Substituted benzamides are also extensively explored for their potential therapeutic applications in inflammatory diseases . The cyclopentyl group in this compound contributes to defined stereochemistry and lipophilicity, which can be critical for optimizing a molecule's interaction with biological targets and its overall pharmacokinetic properties. Researchers may utilize this compound as a key building block or intermediate in the development of targeted inhibitors and probes. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWXWLQEGTXUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-cyclopentylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. The benzamide scaffold is a prevalent structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. The presence of a primary amino group and a cyclopentyl moiety on the benzamide core of this particular molecule suggests the potential for unique chemical properties and biological interactions. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route with detailed experimental protocols, and a summary of its safety profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, other properties are predicted based on its structure and data from similar compounds.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 436095-47-5[1]
Molecular Formula C₁₂H₁₆N₂O[1][2]
Molecular Weight 204.27 g/mol [1]
Appearance Predicted to be an off-white to yellow crystalline solid[3]
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A
Solubility Predicted to have moderate to high solubility in organic solvents and limited solubility in aqueous solutions.[3]N/A
Predicted XlogP 1.8[2]

Spectroscopic Data (Predicted)

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the protons of the cyclopentyl group, and the protons of the amine and amide groups. The aromatic protons would likely appear as a set of doublets in the aromatic region (δ 6.5-8.0 ppm). The methine proton of the cyclopentyl group attached to the nitrogen would appear as a multiplet, and the methylene protons of the cyclopentyl ring would also show complex multiplet patterns. The amine (NH₂) and amide (NH) protons would appear as broad singlets, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 165-175 ppm. The aromatic carbons would appear in the δ 110-150 ppm region, and the carbons of the cyclopentyl group would be observed in the upfield region of the spectrum.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group, and a band in the region of 3200-3400 cm⁻¹ for the N-H stretching of the secondary amide.

  • C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ due to the carbonyl group of the amide.

  • C-N stretching: Bands in the region of 1200-1400 cm⁻¹.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Predicted collision cross-section values for various adducts of this compound have been calculated.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 205.13355145.7
[M+Na]⁺ 227.11549150.3
[M-H]⁻ 203.11899151.5

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process: the formation of an amide bond between 4-nitrobenzoyl chloride and cyclopentylamine, followed by the reduction of the nitro group to a primary amine.[6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride reaction1 Amidation 4-nitrobenzoyl_chloride->reaction1 cyclopentylamine Cyclopentylamine cyclopentylamine->reaction1 intermediate N-cyclopentyl-4-nitrobenzamide reaction1->intermediate intermediate_ref N-cyclopentyl-4-nitrobenzamide reaction2 Reduction intermediate_ref->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

This protocol is based on general methods for the acylation of amines with acid chlorides.[7]

Materials:

  • 4-Nitrobenzoyl chloride

  • Cyclopentylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a separate flask.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled cyclopentylamine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-cyclopentyl-4-nitrobenzamide.

  • The crude product can be purified by recrystallization or column chromatography.

This protocol describes a common method for the reduction of an aromatic nitro group using catalytic hydrogenation.[6][8]

Materials:

  • N-cyclopentyl-4-nitrobenzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve N-cyclopentyl-4-nitrobenzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization if necessary.

Alternative Amide Formation Protocol

Direct amidation of carboxylic acids and amines offers a more atom-economical approach.[9][10]

G 4-nitrobenzoic_acid 4-Nitrobenzoic Acid coupling_reagent Coupling Reagent (e.g., TiCl₄ or B(OCH₂CF₃)₃) 4-nitrobenzoic_acid->coupling_reagent cyclopentylamine Cyclopentylamine cyclopentylamine->coupling_reagent intermediate N-cyclopentyl-4-nitrobenzamide coupling_reagent->intermediate

Caption: Alternative one-pot amide formation workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

    • Wash skin thoroughly after handling (P264).

    • Use only outdoors or in a well-ventilated area (P271).

    • Wear protective gloves/protective clothing/eye protection/face protection (P280).

  • First Aid:

    • If on skin: Wash with plenty of soap and water (P302+P352).

    • If inhaled: Remove person to fresh air and keep comfortable for breathing (P304+P340).

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up (P403+P233, P405).

Potential Biological Activity

While specific biological activity for this compound has not been extensively reported, the benzamide class of compounds is known for a wide range of pharmacological effects, including but not limited to, anti-inflammatory, antimicrobial, and anticancer activities.[11][12][13] The presence of the primary amino group offers a site for further functionalization, making this compound a potentially valuable intermediate in the synthesis of more complex and biologically active molecules.

Conclusion

This technical guide provides a thorough overview of the chemical properties of this compound. While experimental data for this specific compound is limited, a plausible and detailed synthetic pathway has been outlined based on well-established organic chemistry principles. The provided safety information is crucial for its proper handling in a research environment. The structural features of this compound suggest its potential as a building block in the development of novel therapeutic agents and functional materials. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

An In-Depth Technical Guide to 4-amino-N-cyclopentylbenzamide (CAS Number: 436095-47-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available information on 4-amino-N-cyclopentylbenzamide. Extensive searches of scientific literature, patent databases, and chemical supplier information have revealed limited publicly available experimental data for this specific compound. Therefore, this guide provides a comprehensive overview based on the general properties of related aminobenzamides and predictive models, alongside a proposed synthesis protocol. All experimental procedures should be conducted with appropriate safety precautions and validated in a laboratory setting.

Introduction

This compound is a member of the benzamide class of chemical compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The benzamide functional group is a common feature in a wide array of biologically active molecules, exhibiting diverse pharmacological activities. The structure of this compound, featuring a primary amino group at the 4-position of the phenyl ring and a cyclopentyl group attached to the amide nitrogen, suggests its potential as a versatile intermediate for chemical synthesis or as a candidate for biological screening in various therapeutic areas.

This guide aims to provide a detailed technical overview of this compound, including its physicochemical properties, a plausible synthetic route, and a discussion of its potential, yet currently unconfirmed, biological significance.

Physicochemical Properties

PropertyValueSource
CAS Number 436095-47-5[2]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Predicted XlogP 1.8[1]
Predicted Hydrogen Bond Donors 2PubChem
Predicted Hydrogen Bond Acceptors 2PubChem
Predicted Rotatable Bond Count 2PubChem
Predicted Monoisotopic Mass 204.12627 Da[1]

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound has not been identified, a logical and well-established synthetic route can be proposed based on standard organic chemistry principles for the formation of benzamides. The most common approach involves the acylation of an amine with a benzoyl derivative. A plausible two-step synthesis is outlined below, starting from 4-nitrobenzoyl chloride and cyclopentylamine.

Logical Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl chloride C 4-nitro-N-cyclopentylbenzamide A->C Acylation B Cyclopentylamine B->C Acylation D 4-nitro-N-cyclopentylbenzamide F This compound D->F Reduction E Reducing Agent (e.g., H₂, Pd/C) E->F Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure based on analogous reactions for the synthesis of aminobenzamides. Researchers should optimize reaction conditions and purification methods.

Step 1: Synthesis of 4-nitro-N-cyclopentylbenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-nitro-N-cyclopentylbenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 4-nitro-N-cyclopentylbenzamide (1.0 equivalent) from Step 1 in a suitable solvent, such as ethanol or methanol.

  • Catalytic Hydrogenation: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%) to the solution.

  • Reduction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is not available, predicted mass spectrometry data can be found.[1] The table below outlines the predicted collision cross-section (CCS) values for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺205.13355145.7
[M+Na]⁺227.11549150.3
[M-H]⁻203.11899151.5
[M+NH₄]⁺222.16009165.3
[M+K]⁺243.08943147.4
[M+H-H₂O]⁺187.12353138.7
[M]⁺204.12572140.0
[M]⁻204.12682140.0

Potential Biological Activity and Applications

The biological activity of this compound has not been reported in the scientific literature. However, the aminobenzamide scaffold is present in numerous compounds with a wide range of pharmacological activities. Derivatives of aminobenzamides have been investigated for their potential as:

  • Anticancer Agents: Some aminobenzamide derivatives have shown antiproliferative activity against various cancer cell lines.

  • Enzyme Inhibitors: The benzamide moiety can interact with the active sites of various enzymes, leading to their inhibition. For example, some N-substituted aminobenzamides have been explored as inhibitors of DNA methyltransferases.

  • Central Nervous System (CNS) Agents: The benzamide structure is a key feature of several antipsychotic and antiemetic drugs.

  • Antimicrobial Agents: Certain aminobenzamide derivatives have demonstrated antibacterial and antifungal properties.

Given the lack of specific data, this compound is best considered a research chemical. Its primary application would be as a building block in the synthesis of more complex molecules for drug discovery screening libraries or as a starting material for the development of novel compounds with potential therapeutic value.

Safety and Handling

Detailed, compound-specific safety data for this compound is limited. However, based on the general hazards associated with aminobenzamide derivatives, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 436095-47-5) is a chemical compound with a structure that suggests potential for further exploration in medicinal chemistry and materials science. While there is a significant lack of publicly available experimental data on its physicochemical properties and biological activity, this guide has provided a framework for its potential synthesis and handling based on the established chemistry of related compounds. Future research is necessary to fully characterize this molecule and to determine if it possesses any significant biological activity. Researchers working with this compound are encouraged to perform thorough characterization and safety assessments.

References

synthesis of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-amino-N-cyclopentylbenzamide

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of pharmacologically active agents. Its derivatives are known to exhibit diverse biological activities, including antiemetic, antipsychotic, and anticancer properties. Within this versatile class of compounds, this compound represents a key synthetic intermediate and a valuable building block for chemical library generation. The molecule's structure, featuring a primary aromatic amine, a robust amide linkage, and a lipophilic cyclopentyl group, provides multiple points for diversification in the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explain the underlying chemical logic, the rationale behind methodological choices, and the critical parameters for successful synthesis. We will explore two primary, field-proven synthetic routes, offering detailed experimental protocols and a comparative analysis to guide the scientist in selecting the optimal pathway for their specific application.

Comparative Analysis of Synthetic Strategies

The can be efficiently achieved via two primary strategies: a sequential acylation-reduction pathway or a direct amide coupling approach. The choice between these routes depends on factors such as starting material availability, scale, and the desired purity profile of the final product.

FeatureRoute 1: Acylation-ReductionRoute 2: Direct Amide Coupling
Starting Materials 4-Nitrobenzoyl chloride, Cyclopentylamine4-Aminobenzoic acid, Cyclopentylamine
Key Reagents Base (e.g., Et₃N, DIPEA), Reducing Agent (e.g., Pd/C, SnCl₂, Fe)Coupling Agent (e.g., EDC, HATU), Additive (e.g., HOBt), Base (DIPEA)
Number of Steps TwoOne (Potentially two if protection is needed)
Typical Yields Generally high over two stepsVariable, depends heavily on coupling efficiency
Advantages Highly reliable, uses robust and well-established reactions. Avoids potential side reactions associated with the free amine on the starting acid.More atom-economical and direct.
Disadvantages Longer synthetic sequence.Risk of self-polymerization of 4-aminobenzoic acid.[1] The amino group can interfere with the coupling reaction, sometimes necessitating protection/deprotection steps.

Synthetic Pathway I: Acylation Followed by Nitro Group Reduction

This classic and highly reliable two-step sequence is often the preferred method for synthesizing N-alkyl-4-aminobenzamides. It involves the initial formation of a stable nitro-substituted amide intermediate, followed by a clean and high-yielding reduction of the nitro group.

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl Chloride C N-Cyclopentyl-4-nitrobenzamide A->C + Cyclopentylamine, Base (e.g., Et3N) in DCM B Cyclopentylamine B->C D N-Cyclopentyl-4-nitrobenzamide E This compound D->E Reduction (e.g., H2/Pd-C or SnCl2)

Caption: Workflow for the two-step .

Step 1: Synthesis of N-Cyclopentyl-4-nitrobenzamide

This step involves a nucleophilic acyl substitution reaction between the highly electrophilic 4-nitrobenzoyl chloride and cyclopentylamine.[2] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

reagents {4-Nitrobenzoyl Chloride | + Cyclopentylamine | + Triethylamine (Base)} intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Cyclopentyl-4-nitrobenzamide + Triethylammonium Chloride intermediate->product Collapse & Proton Transfer

Caption: Generalized mechanism for Schotten-Baumann acylation.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add cyclopentylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Basification: Add a suitable base, such as triethylamine (Et₃N, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq). Cool the resulting solution to 0 °C in an ice bath. The base is critical for scavenging the HCl generated during the reaction.[3]

  • Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature below 5 °C. 4-nitrobenzoyl chloride is highly sensitive to moisture and will hydrolyze to the unreactive 4-nitrobenzoic acid if anhydrous conditions are not maintained.[3][4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride or resulting acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield N-cyclopentyl-4-nitrobenzamide, which can often be used in the next step without further purification.

Step 2: Reduction of N-Cyclopentyl-4-nitrobenzamide

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[5] Several robust methods are available, with catalytic hydrogenation and metal-mediated reductions being the most common.

Protocol A: Catalytic Hydrogenation

This method is exceptionally clean, as the only byproduct is water.

  • Setup: Dissolve N-cyclopentyl-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) in a hydrogenation vessel.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to a Parr hydrogenator or similar apparatus. Purge the system with hydrogen gas (H₂), and then pressurize the vessel to the desired pressure (typically 40-50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Protocol B: Tin(II) Chloride Reduction

This is a classic and effective method for nitro group reduction at the lab scale.[6]

  • Setup: In a round-bottom flask, dissolve N-cyclopentyl-4-nitrobenzamide (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture to a pH of ~8 by the slow addition of a saturated aqueous sodium bicarbonate solution to precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate or DCM.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.

Synthetic Pathway II: Direct Amide Coupling

This pathway offers a more convergent approach by forming the amide bond directly between 4-aminobenzoic acid and cyclopentylamine. This reaction requires the activation of the carboxylic acid, which is achieved using a "coupling reagent".[7]

A 4-Aminobenzoic Acid C This compound A->C + Cyclopentylamine Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) in DMF B Cyclopentylamine B->C

Caption: Workflow for the direct one-step synthesis via amide coupling.

The primary challenge in this approach is the potential for the nucleophilic amino group of one 4-aminobenzoic acid molecule to react with the activated carboxylate of another, leading to oligomerization.[1] The use of highly efficient modern coupling reagents helps to minimize this side reaction by rapidly forming the desired amide with the target amine (cyclopentylamine).

Mechanism of Action: Amide Coupling Reagents

Coupling reagents like HATU or EDC/HOBt work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl-substituted intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[8][9]

Detailed Experimental Protocol (using HATU):

HATU is a highly efficient coupling reagent, particularly for challenging or sterically hindered substrates.[8]

  • Preparation: To a solution of 4-aminobenzoic acid (1.0 eq) in an appropriate anhydrous solvent like N,N-dimethylformamide (DMF), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is activated to form a reactive O-acylisourea intermediate.

  • Coupling: Add cyclopentylamine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine to remove DMF and excess reagents. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography to achieve high purity.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
IUPAC Name This compound
CAS Number 436095-47-5[10]

Conclusion

The is readily achievable through well-established organic chemistry principles. The two-step acylation-reduction pathway stands out as the most robust and reliable method, offering consistently high yields and straightforward purification. While the direct amide coupling route provides a more convergent and atom-economical alternative, it requires careful optimization of coupling conditions to mitigate potential side reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical building block, empowering researchers in their pursuit of novel molecular entities.

References

Elucidating the Mechanism of Action for 4-amino-N-cyclopentylbenzamide: Acknowledging the Frontier of Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In response to inquiries regarding the specific mechanism of action for the chemical compound 4-amino-N-cyclopentylbenzamide, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of detailed research on its specific biological activity. While the broader class of benzamide derivatives has been the subject of extensive investigation, yielding a diverse range of pharmacological applications, the particular molecular interactions and signaling pathways associated with this compound remain largely uncharted territory within the scientific community.

The current body of research provides valuable context but does not offer a direct elucidation of the compound's mechanism. Publicly accessible resources, such as the PubChem database, provide foundational chemical and physical properties of this compound and structurally related molecules[1][2][3][4]. These entries confirm its chemical identity but do not detail its interactions with biological targets.

Scientific literature on analogous compounds showcases the potential therapeutic avenues that derivatives of benzamide can explore. These studies describe a wide array of biological effects, including:

  • Antimicrobial and Antifungal Properties: Research into various amide derivatives has demonstrated their potential in combating microbial and fungal infections[5][6].

  • Antitumor Activity: Certain benzamide-related structures have been investigated for their efficacy against cancer, with some showing preferential activity in slowly growing tumors and potential DNA-crosslinking activity[7].

  • Enzyme Inhibition: Studies on related molecules have pointed towards the inhibition of enzymes such as DNA methyltransferases and nitric oxide synthase as possible mechanisms of action[8][9].

  • Neurological and Receptor Activity: The pharmacological profiles of other benzamide derivatives have indicated interactions with neurotransmitter receptors, including serotonin (5-HT2A) and metabotropic glutamate receptors, suggesting potential applications in neuroscience[10][11].

  • Anticonvulsant Activity: Analogues of similar compounds have been synthesized and evaluated for their potential in managing seizures[12].

Despite this wealth of information on related compounds, the specific molecular target and the subsequent signaling cascade for this compound have not been explicitly detailed in the reviewed literature. The creation of an in-depth technical guide or whitepaper on its core mechanism of action is therefore not feasible at this time. Such a document would require dedicated experimental investigation to identify its binding partners, characterize its functional effects on cellular processes, and ultimately define its pharmacological profile.

The absence of this specific information highlights a gap in the current scientific knowledge and presents an opportunity for future research. Scientists and drug development professionals are encouraged to consider this compound as a candidate for further study to unlock its potential therapeutic applications.

For researchers interested in exploring this area, a logical starting point would involve computational modeling to predict potential binding targets, followed by in vitro screening against a panel of relevant receptors and enzymes. Subsequent cell-based assays and in vivo studies would be necessary to validate these findings and construct a comprehensive understanding of the mechanism of action for this compound.

We will continue to monitor the scientific landscape for emerging research on this compound and will provide updates as new information becomes available.

References

Mastering Solubility: A Technical Guide to 4-amino-N-cyclopentylbenzamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-amino-N-cyclopentylbenzamide, a crucial parameter in drug discovery and development. Recognizing the frequent challenge of poor aqueous solubility for new chemical entities (NCEs)—with over 40% demonstrating this issue—this document offers both theoretical grounding and practical, step-by-step protocols for solubility assessment.[1][2] We will explore the physicochemical properties of this compound, detail the industry-standard shake-flask method for thermodynamic solubility determination, and discuss the critical impact of solubility on a compound's pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible solubility data to inform downstream formulation and development decisions.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from administration to its therapeutic target is fundamentally dependent on its ability to dissolve in physiological fluids. Solubility is a critical determinant of a drug's bioavailability, which is the proportion of the drug that enters the systemic circulation to exert its effect.[3] A compound that fails to dissolve adequately will likely not be absorbed, resulting in low bioavailability and diminished therapeutic efficacy.[4][5] Therefore, the early and accurate determination of a compound's solubility is a cornerstone of successful drug development, preventing the costly progression of candidates with unfavorable pharmacokinetic properties.[5]

Compounds with low aqueous solubility can present significant challenges during various stages of development, including:

  • Inaccurate in vitro assay results due to precipitation in assay media.[1]

  • Poor in vivo performance leading to low exposure in animal models.[1]

  • Complex and costly formulation development to enhance bioavailability.[2]

This guide focuses on this compound, providing the necessary tools to thoroughly characterize its solubility profile.

Physicochemical Profile of this compound

Understanding the structural and chemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂OPubChem
Molecular Weight 204.27 g/mol PubChem
Predicted XlogP 1.8PubChemLite[6]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem

The predicted XlogP of 1.8 suggests that this compound has moderate lipophilicity. The presence of both hydrogen bond donors (the amino group and the amide N-H) and acceptors (the carbonyl oxygen and the amino nitrogen) indicates its potential for interaction with polar solvents. The cyclopentyl group, however, introduces a non-polar, hydrophobic element to the molecule.[7] The interplay between the polar benzamide portion and the non-polar cyclopentyl moiety will govern its solubility in various media.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium (thermodynamic) solubility of a compound.[8] This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.

Rationale for Method Selection

The shake-flask method is chosen for its:

  • Accuracy and Reliability: It provides a true measure of thermodynamic solubility.

  • Simplicity: The procedure is straightforward and does not require highly specialized equipment.

  • Versatility: It can be adapted for various solvents and pH conditions.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A general starting point is to add enough solid to ensure undissolved particles remain at the end of the experiment.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator at a constant temperature (typically 25 °C or 37 °C to mimic physiological conditions).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the samples to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Self-Validating System and Quality Control

To ensure the trustworthiness of the results:

  • Multiple Time Points: For a new compound, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should plateau over time.

  • Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the variability and precision of the measurement.

  • Purity of Compound and Solvents: Ensure the purity of this compound and the solvents used, as impurities can affect solubility.[9]

Expected Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL) ± SD
Deionized Water25Experimental Data
PBS (pH 7.4)37Experimental Data
0.1 N HCl37Experimental Data
Ethanol25Experimental Data
Methanol25Experimental Data
DMSO25Experimental Data

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent in vials B Agitate at constant temperature (24-48 hours) A->B Equilibrate C Centrifuge to pellet undissolved solid B->C Separate D Filter supernatant (0.22 µm filter) C->D E Quantify concentration (e.g., HPLC) D->E Analyze F Report solubility data E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Synthesis Pathway of this compound

While the primary focus of this guide is solubility, understanding the synthesis of this compound provides valuable context for its chemical properties. A common and logical synthetic route involves a two-step process.[10]

  • Amide Bond Formation: The synthesis typically begins with the reaction of a protected 4-aminobenzoic acid derivative, such as 4-nitrobenzoyl chloride, with cyclopentylamine. This forms the amide bond.

  • Reduction of the Nitro Group: The nitro group is then reduced to a primary amine, yielding this compound. This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation.[10][11]

The following diagram illustrates this general synthetic pathway.

G 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Intermediate N-cyclopentyl-4-nitrobenzamide 4-Nitrobenzoyl_chloride->Intermediate Amide Formation Cyclopentylamine Cyclopentylamine Cyclopentylamine->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Reduction

Caption: General Synthetic Route for this compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the importance of solubility in drug development and a detailed protocol for determining the thermodynamic solubility of this compound. By following the outlined procedures, researchers can generate reliable and reproducible data that is essential for making informed decisions about the future development of this compound. Should the aqueous solubility of this compound prove to be a limiting factor, various solubility enhancement techniques, such as pH adjustment, co-solvent systems, or formulation with cyclodextrins, can be explored in subsequent stages of development.

References

Spectroscopic Profile of 4-amino-N-cyclopentylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-amino-N-cyclopentylbenzamide. In the absence of direct, publicly available experimental spectra for this specific molecule, this guide presents a detailed, predicted spectral analysis. This is based on established principles of spectroscopy and comparative data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering critical insights into the structural characterization of this and similar N-substituted benzamide scaffolds.

Introduction to this compound and Spectroscopic Characterization

This compound belongs to the benzamide class of organic compounds, characterized by a benzene ring and an amide functional group. The structural elucidation of such molecules is paramount in drug discovery and development, as the precise arrangement of atoms dictates the compound's physicochemical properties and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical spectral data for this compound, offering a roadmap for its identification and characterization.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.[2][3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amide proton, the amino protons, and the protons of the cyclopentyl group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d2HAr-H (ortho to -C=O)
~6.55d2HAr-H (meta to -C=O)
~8.10d1H-NH- (Amide)
~5.50s (br)2H-NH₂ (Amino)
~4.15m1HCH (cyclopentyl, attached to N)
~1.85m2HCH₂ (cyclopentyl)
~1.65m2HCH₂ (cyclopentyl)
~1.50m4HCH₂ (cyclopentyl)

Interpretation:

  • Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing amide group will be deshielded and appear at a higher chemical shift (~7.65 ppm) compared to the protons meta to the amide group (and ortho to the electron-donating amino group), which will be more shielded (~6.55 ppm).

  • Amide Proton: The amide proton (-NH-) is expected to be a doublet due to coupling with the adjacent cyclopentyl methine proton and will appear at a relatively high chemical shift (~8.10 ppm) due to the influence of the carbonyl group.

  • Amino Protons: The protons of the primary amine (-NH₂) will likely appear as a broad singlet (~5.50 ppm), and their chemical shift can be concentration and solvent dependent.

  • Cyclopentyl Protons: The methine proton on the cyclopentyl ring directly attached to the nitrogen will be the most deshielded of the aliphatic protons (~4.15 ppm). The remaining methylene protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region (~1.50-1.85 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.0C=O (Amide)
~152.5C-NH₂
~129.0Ar-C (ortho to -C=O)
~125.0C (quaternary, attached to C=O)
~113.0Ar-C (meta to -C=O)
~51.0CH (cyclopentyl, attached to N)
~33.0CH₂ (cyclopentyl)
~23.5CH₂ (cyclopentyl)

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to have the highest chemical shift (~166.0 ppm).

  • Aromatic Carbons: The carbon attached to the amino group will be significantly shielded (~152.5 ppm). The other aromatic carbons will have distinct chemical shifts based on their substitution.

  • Cyclopentyl Carbons: The methine carbon attached to the nitrogen will appear around ~51.0 ppm, while the methylene carbons of the cyclopentyl ring will be found at higher field strengths (~23.5-33.0 ppm).

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions.[4] It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.[5]

Predicted Mass Spectrometry Data:

The PubChemLite database provides predicted collision cross-section data for various adducts of this compound.[6] The monoisotopic mass is 204.1263 g/mol .

Table 3: Predicted m/z Values for Adducts of this compound

AdductPredicted m/z
[M+H]⁺205.1336
[M+Na]⁺227.1155
[M-H]⁻203.1190
[M]⁺204.1257

Data sourced from PubChemLite.[6]

Fragmentation Analysis:

Upon ionization in the mass spectrometer, the molecular ion (M⁺) can undergo fragmentation.[7] Common fragmentation pathways for this molecule would likely involve:

  • Alpha-cleavage: Cleavage of the bond between the cyclopentyl ring and the amide nitrogen, or the bond between the carbonyl group and the benzene ring.

  • Amide bond cleavage: Cleavage of the C-N bond of the amide.

  • Loss of small neutral molecules: Such as the loss of the cyclopentyl group.

G mol [C₁₂H₁₆N₂O]⁺ m/z = 204 frag1 [C₇H₇NO]⁺ m/z = 121 mol->frag1 - C₅H₉N frag2 [C₅H₉N]⁺ m/z = 83 mol->frag2 - C₇H₇O frag3 [C₇H₆N]⁺ m/z = 104 frag1->frag3 - OH

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[8] It is particularly useful for identifying the presence of specific functional groups.[9]

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (primary amine and amide)
3100-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (amide I band)
~1600, ~1500MediumC=C stretch (aromatic)
~1550MediumN-H bend (amide II band)
~1250MediumC-N stretch

Interpretation:

  • N-H Stretching: The presence of both a primary amine and a secondary amide will result in strong, broad absorption bands in the 3400-3200 cm⁻¹ region.

  • C=O Stretching: A strong absorption band around 1640 cm⁻¹ is a clear indicator of the amide carbonyl group.

  • Aromatic C=C Stretching: Absorptions in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the benzene ring.

  • N-H Bending: The amide II band, resulting from N-H bending, is expected around 1550 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, and record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their interpretations, offer a comprehensive framework for the structural elucidation of this compound. While based on well-established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and characterization of this compound and related molecules.

References

An In-Depth Technical Guide to the Potential Biological Activity of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, yet under-explored molecule: 4-amino-N-cyclopentylbenzamide. While direct studies on this compound are not prevalent in existing literature, a comprehensive analysis of its structural features, combined with extensive structure-activity relationship (SAR) data from analogous compounds, allows for the formulation of robust hypotheses regarding its potential biological activities. This document serves as a roadmap for researchers, providing a theoretical framework and detailed experimental protocols to systematically investigate the therapeutic potential of this compound. We will explore potential activities ranging from anticonvulsant and anti-inflammatory to antimicrobial effects, grounded in the established pharmacology of the aminobenzamide class.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide and its derivatives represent a privileged chemical structure in drug development, forming the core of numerous therapeutic agents.[1] Their versatility arises from a stable, synthetically accessible backbone that allows for precise modification of its physicochemical properties through substitution on the aromatic ring and the amide nitrogen.[3] These modifications can dramatically influence the molecule's interaction with biological targets, leading to a wide array of activities including antipsychotic, antiemetic, analgesic, and anticancer effects.[2][4]

The subject of this guide, this compound, possesses two key features that suggest a strong potential for biological activity:

  • The 4-amino Group: The presence of an amino group at the para position of the benzene ring is a common feature in many biologically active benzamides. This group can act as a hydrogen bond donor and can be crucial for receptor binding or enzymatic inhibition.[5]

  • The N-cyclopentyl Group: The lipophilic cyclopentyl moiety attached to the amide nitrogen can significantly influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The size and conformation of this group can also play a critical role in fitting into the binding pockets of target proteins.[6]

Given these structural attributes, we can logically infer and propose several avenues for investigation into the biological activity of this compound.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the structure-activity relationships of related aminobenzamides, we propose the following potential biological activities for this compound.

Anticonvulsant Activity

A study of 4-aminobenzamide derivatives revealed that N-alkylation can lead to potent anticonvulsant effects. Specifically, 4-amino-N-cyclohexylbenzamide showed a significant protective index against maximal electroshock seizures in mice.[5] The cyclopentyl group in our compound of interest is structurally similar to the cyclohexyl group, suggesting a similar potential for activity.

Causality: The lipophilic N-substituent is thought to enhance the compound's ability to cross the blood-brain barrier and interact with ion channels or receptors within the central nervous system that are implicated in seizure propagation.

Anti-inflammatory Activity via p38 MAP Kinase Inhibition

Certain aminobenzophenones, which share the aminobenzoyl moiety, have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[7] Inhibition of this kinase prevents the release of pro-inflammatory cytokines like TNF-α and IL-1β.

Causality: The this compound structure could potentially fit into the ATP-binding pocket of p38 MAP kinase. The amino group could form crucial hydrogen bonds with the hinge region of the kinase, while the N-cyclopentyl group could occupy a hydrophobic pocket, leading to potent and selective inhibition.

Antimicrobial Activity

The benzamide scaffold is present in various compounds with antimicrobial properties. For instance, N, N-disubstituted 2-aminobenzothiazoles have shown potent activity against Staphylococcus aureus.[8] While structurally different, this highlights the potential for aminobenzamide derivatives to be developed as antibacterial agents.

Causality: The compound could potentially interfere with essential bacterial processes. The lipophilic nature of the cyclopentyl group might facilitate its passage through the bacterial cell wall, allowing the aminobenzamide core to interact with intracellular targets such as enzymes involved in DNA replication or cell wall synthesis.

Proposed Experimental Workflows for Activity Validation

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This workflow ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: In Vivo Efficacy A Cytotoxicity Assay (e.g., MTT on various cell lines) B Anticonvulsant Screen (e.g., MES model in mice) A->B Low toxicity C Antimicrobial Screen (e.g., MIC against S. aureus) A->C Low toxicity D p38 MAP Kinase Inhibition Assay B->D Positive hit E Bacterial Target Deconvolution C->E Positive hit F Animal Model of Inflammation D->F Potent inhibition G Murine Model of Bacterial Infection E->G Target identified

Caption: Tiered experimental workflow for validating the biological activity of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the hypothesized activities.

Protocol 1: General Synthesis of this compound

This two-step synthesis is based on well-established organic chemistry principles for benzamide formation.[3]

Step 1: Synthesis of N-cyclopentyl-4-nitrobenzamide

  • Dissolve cyclopentylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Add a base, such as triethylamine (1.2 equivalents), to the solution.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-cyclopentyl-4-nitrobenzamide.

Step 2: Reduction to this compound

  • Dissolve the N-cyclopentyl-4-nitrobenzamide from Step 1 in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Protocol 2: In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human p38 MAP kinase

    • Kinase buffer

    • ATP

    • Substrate peptide (e.g., ATF2)

    • This compound (test compound)

    • Positive control inhibitor (e.g., SB203580)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

    • White 96-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in kinase buffer.

    • In a 96-well plate, add the kinase, substrate peptide, and either the test compound, positive control, or vehicle (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical In Vitro Activity Profile of this compound

AssayTarget/OrganismEndpointHypothetical ValueReference CompoundReference Value
p38 MAP Kinase InhibitionHuman p38αIC5050 nMSB20358020 nM
Antimicrobial ActivityS. aureus (ATCC 25923)MIC8 µg/mLVancomycin1 µg/mL
CytotoxicityHEK293 cellsCC50> 100 µMDoxorubicin1 µM

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to represent plausible outcomes based on the activities of structurally related compounds.

Potential Signaling Pathway Involvement

Should this compound prove to be a potent p38 MAP kinase inhibitor, it would modulate the downstream signaling cascade as depicted below.

G stress Cellular Stress / Pro-inflammatory Stimuli p38 p38 MAP Kinase stress->p38 downstream Downstream Kinases (e.g., MK2) p38->downstream compound 4-amino-N- cyclopentylbenzamide compound->p38 Inhibition transcription Transcription Factors (e.g., CREB, ATF2) downstream->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) transcription->cytokines Upregulation

Caption: Proposed mechanism of action via inhibition of the p38 MAP kinase signaling pathway.

Conclusion and Future Directions

This compound is a promising, yet uncharacterized, molecule with significant potential for biological activity. Based on robust structure-activity relationship data from the broader benzamide class, this guide has outlined a clear rationale and a systematic experimental approach to investigate its potential as an anticonvulsant, anti-inflammatory, or antimicrobial agent. The provided protocols and workflows offer a solid foundation for initiating a comprehensive drug discovery program centered on this compound. Future work should focus on lead optimization, guided by the initial screening results, to enhance potency, selectivity, and pharmacokinetic properties.

References

In Silico Modeling of 4-amino-N-cyclopentylbenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Predictive Power of In Silico Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the integration of computational, or in silico, methodologies has transitioned from a niche academic pursuit to an indispensable component of the research and development pipeline. These powerful predictive models allow us to traverse vast chemical spaces, anticipate molecular interactions, and forecast pharmacokinetic profiles with ever-increasing accuracy, thereby de-risking and accelerating the path to clinical candidates.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth technical framework for the in silico modeling of 4-amino-N-cyclopentylbenzamide, a molecule of potential therapeutic interest. While specific biological data for this exact compound is not extensively documented in public literature, the benzamide scaffold is prevalent in a multitude of pharmacologically active agents.[3] This guide will, therefore, leverage established computational techniques and known activities of analogous compounds to present a comprehensive workflow for hypothesis generation and early-stage drug discovery.

Foundational Principles: Understanding the Benzamide Scaffold and In Silico Strategy

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse mechanisms of action, including antiemetic, antipsychotic, and anticancer properties.[3] The 4-amino substitution, in particular, is a known pharmacophore for various enzymes. For instance, 4-aminobenzamide has been identified as an inhibitor of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[4][5][6] Given this precedent, a logical starting point for the in silico investigation of this compound is to hypothesize its potential as a PARP inhibitor.

This guide will be structured around a multi-faceted in silico approach, beginning with target identification and culminating in predictive modeling of the compound's behavior. This workflow is designed to be a self-validating system, where each computational step provides insights that inform and refine the subsequent analysis.

cluster_0 In Silico Modeling Workflow Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Select Target Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Prepare 3D Structure Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Pose Hypothesis QSAR Analysis QSAR Analysis Molecular Dynamics->QSAR Analysis Refined Binding Energetics ADMET Prediction ADMET Prediction QSAR Analysis->ADMET Prediction Structure-Activity Relationship Experimental Validation Experimental Validation ADMET Prediction->Experimental Validation Prioritized Candidate

Caption: A generalized workflow for the in silico modeling of a small molecule therapeutic candidate.

Target Identification and Protein Preparation

Based on the known activity of 4-aminobenzamide, we will proceed with the hypothesis that this compound targets PARP1.

Experimental Protocol: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of human PARP1 in complex with a known inhibitor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 6CAY.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

    • Assign appropriate protonation states to ionizable residues at physiological pH.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Ligand Preparation

The accuracy of any in silico model is highly dependent on the quality of the input ligand structure.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D conformation using a suitable molecular modeling software.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure to obtain a low-energy conformation.

  • Charge Assignment: Assign partial charges to the atoms of the ligand. This is a critical step for accurately calculating electrostatic interactions in subsequent docking and dynamics simulations.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[7][8] This allows for the generation of a plausible binding hypothesis and an initial estimation of binding affinity.

Experimental Protocol: Molecular Docking

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure. A grid box is typically generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: Run the docking simulation using a program such as AutoDock Vina. The program will sample different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: Analyze the top-scoring poses to identify the most plausible binding mode. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Data Presentation: Hypothetical Docking Results

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-8.5GLY863, SER904, TYR907
Olaparib (control)-10.2GLY863, SER904, TYR907, ARG878

Molecular Dynamics: Simulating the Dynamic Nature of the Protein-Ligand Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time.[6] This provides a more realistic representation of the binding process and can be used to assess the stability of the docked pose and refine the binding energy calculations.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked protein-ligand complex in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant pressure to ensure a stable starting point for the production simulation.

  • Production Simulation: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the ligand's binding pose, identify key protein-ligand interactions, and calculate binding free energies using methods such as MM/PBSA or MM/GBSA.

cluster_0 Molecular Dynamics Workflow System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Heating Heating Energy Minimization->Heating Equilibration Equilibration Heating->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: A simplified workflow for performing a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of untested compounds and guide the design of more potent analogs.

Experimental Protocol: QSAR Modeling

  • Data Collection: Compile a dataset of benzamide derivatives with known PARP1 inhibitory activity.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. These can include 1D, 2D, and 3D descriptors that capture various aspects of the molecules' physicochemical properties and structural features.

  • Model Building: Use statistical or machine learning methods to build a regression model that correlates the calculated descriptors with the observed biological activity.

  • Model Validation: Rigorously validate the QSAR model to ensure its predictive power and robustness.[5] This typically involves internal and external validation techniques.

ADMET Prediction: Assessing Drug-Likeness

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound.[3] In silico ADMET prediction models can provide valuable insights into a compound's potential drug-likeness and help to identify potential liabilities early in the discovery process.

Data Presentation: Hypothetical ADMET Profile

PropertyPredicted ValueInterpretation
Oral BioavailabilityHighGood absorption after oral administration
Blood-Brain Barrier PermeationLowUnlikely to cause CNS side effects
CYP450 InhibitionLowLow potential for drug-drug interactions
hERG InhibitionLowLow risk of cardiotoxicity
Ames MutagenicityNegativeUnlikely to be mutagenic

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the modeling of this compound. By leveraging the known pharmacology of the benzamide scaffold and applying a suite of computational techniques, we can generate valuable hypotheses about the compound's potential biological target, binding mode, and drug-like properties. It is imperative to remember that in silico models are predictive tools, and their findings must be validated through rigorous experimental testing. The insights gained from these computational studies, however, can significantly streamline the experimental process by prioritizing the most promising avenues of investigation and guiding the design of future experiments. The continued evolution of computational hardware and software, coupled with the increasing availability of high-quality biological data, will undoubtedly further enhance the predictive power of in silico modeling in the years to come.

References

An In-Depth Technical Guide to Target Identification for 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the identification and validation of the molecular target(s) of 4-amino-N-cyclopentylbenzamide, a novel compound with uncharacterized biological activity. Given the diverse therapeutic potential of the benzamide scaffold, a systematic and multi-pronged approach to target deconvolution is essential. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the strategic rationale behind experimental choices. We will delve into the core methodologies of chemical probe synthesis, affinity-based proteomics, and CRISPR-Cas9 genetic screens, culminating in a robust validation strategy to confirm target engagement and biological relevance.

Introduction: The Challenge of Deconvoluting the Benzamide Scaffold

The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. These include, but are not limited to, inhibitors of cholinesterases and β-secretase, modulators of neuronal nicotinic receptors, β3 adrenergic receptor agonists, and sigma-1 receptor agonists.[1][2][3][4] Furthermore, various benzamide derivatives have demonstrated potent anticancer and antimicrobial properties.[5] This inherent promiscuity of the benzamide scaffold underscores the critical need for a rigorous and unbiased approach to identifying the specific molecular target of a new chemical entity like this compound.

The primary challenge in target identification is to distinguish the specific protein(s) that directly bind to the small molecule and are responsible for its biological effect from the vast number of non-specific interactors within the cellular proteome. This guide will outline a logical, multi-step strategy to address this challenge, beginning with the essential first step of creating the tools for discovery: chemical probes.

Foundational Step: Design and Synthesis of Chemical Probes

To utilize powerful techniques such as affinity purification-mass spectrometry (AP-MS), it is imperative to first synthesize a chemical probe by modifying this compound. This involves attaching a functional handle (e.g., biotin or a "clickable" alkyne group) via a linker. The design of this probe is a critical step, as a poorly designed probe can either fail to bind the target or lead to misleading results.

Strategic Considerations for Probe Design

The goal is to append the linker and handle in a manner that does not disrupt the key pharmacophoric interactions of the parent molecule with its target.

  • Point of Attachment: Without prior knowledge of the structure-activity relationship (SAR) of this compound, a conservative approach is to attach the linker at a position presumed to be solvent-exposed and not critical for binding. For the this compound scaffold, the 4-amino group is a potential point of attachment, as is the cyclopentyl ring, assuming it is not a primary driver of binding affinity. A preliminary SAR study with simple modifications at these positions can provide valuable guidance.[6]

  • Linker Chemistry: The choice of linker is crucial.

    • Polyethylene Glycol (PEG) Linkers: These are commonly used to increase the water solubility of the probe and to extend the handle away from the core molecule, minimizing steric hindrance.[7]

    • Cleavable vs. Non-Cleavable Linkers: Cleavable linkers (e.g., those containing disulfide bonds or photocleavable groups) can facilitate the elution of target proteins from the affinity matrix, reducing the background of non-specific binders that adhere to the beads or the probe itself.[8][9]

  • Affinity Handle:

    • Biotin: The high-affinity interaction between biotin and streptavidin/avidin is the workhorse of affinity purification.[6][10]

    • Click Chemistry Handles (Alkynes/Azides): These allow for the covalent attachment of a reporter tag (like biotin or a fluorophore) after the probe has interacted with the proteome. This "bioorthogonal" approach can sometimes reduce steric hindrance during the initial binding event.

Synthetic Protocol: Biotinylation of this compound

The following is a representative, step-by-step protocol for the synthesis of a biotinylated probe, assuming attachment via the 4-amino group.

Step 1: Synthesis of an Amide-Linked PEG-Biotin Linker

  • React commercially available Biotin-NHS ester with an excess of a diamino-PEG linker (e.g., H₂N-PEG₄-NH₂) in a suitable solvent like DMF with a non-nucleophilic base such as DIPEA.

  • Monitor the reaction by LC-MS until completion.

  • Purify the resulting mono-biotinylated PEG amine by reverse-phase HPLC.

Step 2: Acylation of this compound

  • Protect the 4-amino group of 4-aminobenzoic acid (e.g., as a Boc-carbamate).

  • Activate the carboxylic acid using a coupling agent like HATU or by converting it to an acid chloride with thionyl chloride.

  • React the activated acid with cyclopentylamine to form the N-cyclopentylbenzamide core.

  • Deprotect the 4-amino group (e.g., using TFA for a Boc group) to yield this compound.

Step 3: Coupling of the Linker to the Core Molecule

  • To synthesize the final probe, the 4-amino group of this compound can be acylated. A more strategic approach to avoid modifying the potentially important 4-amino group is to start with 4-nitrobenzoyl chloride.

  • React 4-nitrobenzoyl chloride with cyclopentylamine.

  • Reduce the nitro group to an amine using a reducing agent like SnCl₂·2H₂O or through catalytic hydrogenation.

  • Activate the carboxylic acid of the mono-biotinylated PEG linker from Step 1 with a coupling agent like HATU.

  • React the activated linker with the this compound to form the final probe.

  • Purify the final biotinylated probe by reverse-phase HPLC and confirm its identity by high-resolution mass spectrometry and NMR.

Target Identification Strategy 1: Affinity-Based Chemical Proteomics

This approach uses the synthesized chemical probe to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The following diagram and protocol outline a typical AP-MS workflow.

AP_MS_Workflow cluster_Preparation Sample Preparation cluster_Purification Affinity Purification cluster_Analysis Analysis Lysate Cell Lysate Preparation Incubate Incubate Probe with Lysate Lysate->Incubate Probe Biotinylated Probe Probe->Incubate Beads Add Streptavidin Beads Incubate->Beads Wash Wash Beads to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Digestion In-gel Tryptic Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data Data Analysis & Hit Identification LC_MS->Data

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Step-by-Step Protocol:

  • Cell Lysate Preparation:

    • Culture a relevant cell line to high density.

    • Harvest the cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

    • Determine the protein concentration of the lysate using a Bradford or BCA assay.[11]

  • Affinity Purification:

    • Incubate the clarified lysate with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation.

    • Crucial Control: In a parallel experiment, incubate the lysate with an excess of the free, unmodified this compound for 1 hour before adding the biotinylated probe. This competition experiment is vital to distinguish true binders from proteins that non-specifically interact with the probe's linker or biotin moiety.

    • Add streptavidin-coated magnetic beads and incubate for another hour at 4°C.[12]

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., by increasing salt concentration) may need to be optimized.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads. This can be done under denaturing conditions (e.g., by boiling in SDS-PAGE loading buffer), by competition with free biotin, or by using a cleavable linker.[13]

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

    • Excise the entire protein lane and perform in-gel tryptic digestion.

  • LC-MS/MS and Data Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.

    • For quantitative analysis and robust hit identification, employ techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT). These methods allow for the direct comparison of protein abundance between the probe pull-down and the competition control, enabling the identification of proteins that are significantly depleted in the competition experiment. These are your high-confidence candidate targets.

Parameter Description Importance
Probe Concentration The concentration of the biotinylated probe used for the pull-down.Needs to be optimized to be high enough to capture the target but low enough to minimize non-specific binding.
Lysate Concentration Total protein concentration of the cell lysate.A higher concentration increases the chance of capturing low-abundance targets.
Competition Ratio The molar excess of free compound used in the competition experiment.Typically 100-fold or higher to ensure effective competition for the specific binding site.
Wash Buffer Stringency Salt and detergent concentrations in the wash buffers.Higher stringency reduces non-specific binding but may disrupt weaker specific interactions.

Target Identification Strategy 2: CRISPR-Cas9 Genetic Screens

Genetic screens offer an orthogonal and powerful approach to identify proteins that are essential for the activity of a compound. The most common application for drug target identification is a drug resistance screen.

Principle of a CRISPR-based Drug Resistance Screen

The principle is to identify genes whose knockout confers resistance to the cytotoxic or cytostatic effects of this compound. If a protein is the direct target of an inhibitory compound, knocking out the gene encoding that protein will often render the cell resistant to the compound's effects.

CRISPR_Screen_Workflow cluster_Library Library Transduction cluster_Screening Screening cluster_Analysis Analysis Library Pooled sgRNA Library (Lentiviral) Transduce Transduce Cells at Low MOI Library->Transduce Cells Cas9-expressing Cell Line Cells->Transduce Select Antibiotic Selection for Transduced Cells Transduce->Select Split Split Cell Population Select->Split Control Control (DMSO) Split->Control Treatment Treatment (this compound) Split->Treatment Harvest Harvest Surviving Cells Control->Harvest Treatment->Harvest gDNA Extract Genomic DNA Harvest->gDNA PCR Amplify sgRNA Cassettes gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Data Computational Analysis (MAGeCK) NGS->Data

Caption: Workflow for a pooled CRISPR-Cas9 drug resistance screen.

Experimental Protocol for a CRISPR Screen
  • Cell Line and Library Selection:

    • Choose a cell line that is sensitive to this compound at a measurable concentration (determine the IC50 beforehand). The cell line should also stably express the Cas9 nuclease.

    • Select a pooled sgRNA library. For an unbiased, discovery-focused screen, a whole-genome library is appropriate.[4] If there is some prior knowledge suggesting a particular gene family (e.g., kinases, GPCRs), a more focused sub-library can be used.

  • Lentiviral Transduction:

    • Package the sgRNA library into lentiviral particles.

    • Transduce the Cas9-expressing cell line at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.

    • Maintain a high representation of the library (at least 300-500 cells per sgRNA).

  • Drug Selection:

    • After transduction, select for cells that have successfully integrated the sgRNA plasmid using an appropriate antibiotic (e.g., puromycin).

    • Expand the cell population, maintaining high library representation.

    • Split the cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a high concentration of this compound (e.g., 5-10 times the IC50).

  • Harvesting and Sequencing:

    • Culture the cells for a period sufficient for resistant clones to emerge (typically 14-21 days).

    • Harvest the surviving cells from both the control and treatment arms.

    • Extract genomic DNA.

    • Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

    • Analyze the PCR products by next-generation sequencing (NGS) to determine the abundance of each sgRNA in each population.

Computational Analysis of Screen Data

The raw sequencing data consists of read counts for each sgRNA. The goal of the analysis is to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population.

  • Software Tools: Algorithms like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) are specifically designed for this purpose.[15]

  • Analysis Steps:

    • Normalization: The raw read counts are normalized to account for differences in sequencing depth between samples.

    • Statistical Testing: MAGeCK uses a negative binomial model to test for significant differences in sgRNA abundance between the treatment and control groups.

    • Gene-Level Ranking: The algorithm then aggregates the results from all sgRNAs targeting the same gene to produce a gene-level significance score.

    • Hit Identification: Genes that are significantly enriched in the drug-treated sample are considered candidate "hits" for conferring resistance.

The Crucial Step: Target Validation

Identifying a list of candidate proteins from AP-MS or a genetic screen is only the beginning. A rigorous validation process is essential to confirm that these candidates are bona fide targets of this compound.

Biophysical Validation of Direct Binding

These methods confirm a direct physical interaction between the compound and the purified candidate protein.

  • Surface Plasmon Resonance (SPR): SPR measures the binding kinetics and affinity of an interaction in real-time. The purified protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. Binding is detected as a change in the refractive index. SPR can provide quantitative data on the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ).[5][16]

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event as the compound is titrated into a solution of the purified protein. ITC provides the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[5][16][]

Technique Information Provided Advantages Considerations
SPR Kinetics (kₐ, kₔ), Affinity (Kₐ)High sensitivity, real-time dataRequires protein immobilization, which can affect activity.
ITC Affinity (Kₐ), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Label-free, in-solution measurementRequires larger amounts of pure protein and compound.
Confirmation of Target Engagement in Cells

It is critical to demonstrate that the compound binds to its target within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[3][18]

    • Treat intact cells with this compound or a vehicle control.

    • Heat aliquots of the cells across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Quantify the amount of the soluble candidate protein at each temperature using Western blotting or mass spectrometry.

    • A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating that the compound has entered the cell and bound to the target protein, stabilizing it against thermal denaturation.[2][19]

Validation of Biological Mechanism

The final step is to confirm that the interaction between the compound and the validated target is responsible for the observed cellular phenotype.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the validated target protein in the sensitive cell line.

  • Phenotypic Rescue: If the knockout of the target gene confers resistance to this compound (as identified in the CRISPR screen), this provides strong evidence. Conversely, if the compound has a specific phenotypic effect (e.g., induction of apoptosis), knocking down the target should phenocopy or abrogate this effect.

  • Pathway Analysis: Investigate the downstream signaling pathways of the validated target. Treatment with this compound should modulate these pathways in a manner consistent with target engagement. For example, if the target is a kinase, its known substrates should show altered phosphorylation levels upon compound treatment.

Conclusion: Synthesizing the Evidence

The identification of the molecular target of a novel compound like this compound is a multi-faceted endeavor that requires the integration of chemical, proteomic, genetic, and biophysical approaches. No single technique is sufficient. A strong case for a specific target is built upon a foundation of converging evidence: the specific pull-down of a protein by a chemical probe, the identification of the same protein in a genetic resistance screen, the quantitative confirmation of direct binding using biophysical methods, the demonstration of target engagement in living cells, and the validation that this interaction is responsible for the compound's biological activity. By following the in-depth technical guide presented here, researchers can systematically and rigorously deconvolute the mechanism of action of this compound, paving the way for its further development as a chemical probe or therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. This guide focuses on 4-amino-N-cyclopentylbenzamide, a member of this versatile chemical class. While direct experimental data for this specific molecule is limited, the extensive research on structurally related N-substituted and 4-aminobenzamide derivatives provides a strong rationale for its investigation as a potential modulator of critical cellular processes. This document serves as a comprehensive technical guide for researchers initiating studies with this compound. It synthesizes the known biological activities of analogous compounds to propose putative mechanisms of action and provides detailed, field-proven protocols for the systematic evaluation of its effects in a cell culture setting.

Introduction: The Benzamide Scaffold in Cellular Research

Benzamide derivatives have emerged as a privileged structure in drug discovery, demonstrating a remarkable capacity to interact with a diverse range of biological targets. This chemical class is central to the development of therapeutics for oncology, neurodegeneration, and inflammatory diseases.[1][2][3] The N-substituted benzamide motif, in particular, has been successfully exploited to create potent inhibitors of key cellular enzymes and structural proteins.[4][5]

Based on the structure of this compound and the activities of its analogs, its primary utility in cell culture is likely centered on cancer research. Structurally similar compounds have been shown to induce cell cycle arrest and apoptosis, making this an important area of investigation.[4][5][6] The following sections outline the probable molecular mechanisms that may be targeted by this compound and provide a robust experimental framework for their validation.

Putative Mechanisms of Action

Analysis of analogous benzamide structures suggests that this compound could exert its biological effects through one or more of the following mechanisms, which are common targets for this class of compounds.

Inhibition of Tubulin Polymerization

A primary mechanism for many N-substituted benzamides is the disruption of microtubule dynamics.[7][8][9] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption is catastrophic for the cell, leading to the collapse of the mitotic spindle, arrest of the cell cycle in the G2/M phase, and subsequent induction of apoptosis.[8][9]

G2M_Arrest cluster_0 Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Tubulin Dimers->Microtubule Polymerization Required for Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Essential for Mitotic Spindle Formation->M Enables Mitosis G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Failure leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Triggers Apoptosis_Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits? Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bcl-2->Mitochondrion Stabilizes Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Experimental_Workflow cluster_0 Phase 1: Preparation & Viability cluster_1 Phase 2: Mechanism of Action A Protocol 4.1: Prepare Stock Solution B Protocol 4.2: MTT Cytotoxicity Assay A->B C Determine IC50 Value B->C D Protocol 4.3: Cell Cycle Analysis C->D Use IC50 concentration E Protocol 4.4: Apoptosis Assay C->E Use IC50 concentration F Analyze Cell Cycle Arrest (e.g., G2/M) D->F G Quantify Apoptotic vs. Necrotic Cells E->G

References

Application Notes and Protocols for the In Vivo Evaluation of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-cyclopentylbenzamide is a synthetic compound characterized by a benzamide core with an amino group at the 4-position and a cyclopentyl substituent on the amide nitrogen. While specific in vivo studies on this molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive framework for initiating in vivo studies with this compound, drawing upon established methodologies for structurally related benzamide derivatives. The protocols outlined herein are intended to serve as a robust starting point for formulation, toxicity assessment, and preliminary efficacy studies.

The benzamide class of compounds encompasses a wide range of therapeutic agents with diverse mechanisms of action, including but not limited to anticancer and neuroprotective effects.[1][2] For instance, N-substituted benzamides have been investigated as tubulin polymerization inhibitors and PARP-1 inhibitors in oncology.[1] The structural analogue, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), has demonstrated notable antitumor efficacy in slowly proliferating tumors, acting via DNA-DNA crosslinking.[3] These examples underscore the therapeutic potential within this chemical class and provide a rationale for the systematic in vivo evaluation of novel analogues like this compound.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is critical for designing successful in vivo experiments.

PropertyPredicted/Known ValueSource
Molecular Formula C₁₂H₁₆N₂O[PubChem][4]
Molecular Weight 204.27 g/mol [PubChem][4]
Appearance Predicted to be a white to off-white solid
Aqueous Solubility Predicted to be poor, a common trait for benzamides[BenchChem][5]
XlogP (Predicted) 1.8[PubChem][4]
pKa (Predicted) Aromatic Amine: ~4-5; Amide N-H: ~17-18

Formulation for In Vivo Administration

Due to the predicted poor aqueous solubility of this compound, a suitable vehicle system is necessary for systemic administration in animal models. The choice of vehicle can significantly impact drug exposure and tolerability.

Recommended Vehicle System (Co-Solvent)

A commonly used and effective vehicle for poorly soluble benzamide derivatives is a co-solvent system.[1][5] This formulation strategy aims to dissolve the compound in a mixture of organic solvents and then suspend it in an aqueous medium.

Table 2: Co-Solvent Formulation

ComponentPercentage (v/v)Purpose
DMSO 5-10%Primary organic solvent to dissolve the compound
PEG300/PEG400 30-40%Co-solvent to improve solubility and stability
Tween 80 5%Surfactant to aid in forming a stable emulsion
Saline (0.9%) 45-60%Aqueous phase to bring to final volume
Protocol: Preparation of a 10 mg/mL Formulation

This protocol describes the preparation of a stock solution suitable for intravenous (i.v.) or intraperitoneal (i.p.) administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween® 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Weigh 100 mg of this compound into a sterile 15 mL conical tube.

  • Add 1 mL of DMSO to the tube. Vortex until the compound is fully dissolved. Gentle warming in a 37°C water bath may assist dissolution.

  • Add 4 mL of PEG400 and vortex thoroughly.

  • Add 0.5 mL of Tween® 80 and vortex until the solution is clear and homogenous.

  • Slowly add 4.5 mL of sterile saline to the tube while continuously vortexing. This slow addition is critical to prevent precipitation of the compound.

  • Visually inspect the final formulation for any precipitates. If the solution is not clear, further optimization of the solvent ratios may be necessary.

  • Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: It is recommended to store the formulation at 2-8°C and use it within 24-48 hours of preparation to ensure stability.[5]

Experimental Design for In Vivo Studies

The following workflow provides a logical progression for the initial in vivo characterization of this compound.

G cluster_0 Phase 1: Preclinical Assessment cluster_1 Phase 2: Efficacy Evaluation A Formulation Development (Co-solvent System) B Acute Toxicity & MTD Determination (Dose Escalation Study) A->B Establish Tolerable Vehicle C Pharmacokinetic (PK) Profiling (Single Dose in Rodents) B->C Select Doses for PK D Selection of Animal Model (e.g., Xenograft, Disease Model) C->D Determine Dosing Regimen E Preliminary Efficacy Study (Tumor Growth Inhibition, etc.) D->E Implant/Induce Disease F Pharmacodynamic (PD) Analysis (Target Engagement Biomarkers) E->F Collect Tissues/Blood

Caption: A typical workflow for the in vivo evaluation of a novel compound.

Protocols for Key In Vivo Experiments

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Animal Model:

  • Species: Male and female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Group Size: 3-5 animals per dose group.

Procedure:

  • Acclimate animals for at least one week before the study begins.

  • Prepare the formulation of this compound as described above.

  • Administer the compound via the intended clinical route (e.g., i.p. or i.v.) in a dose-escalation design. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups. Dosing can be single or repeated (e.g., daily for 5 days).

  • A vehicle control group should be included.

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity, posture, and grooming.

  • The MTD is defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or severe clinical signs.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.

Animal Model:

  • Species: Sprague-Dawley rats (male, 250-300g) with jugular vein cannulation for serial blood sampling.

  • Group Size: 3-4 animals per group.

Procedure:

  • Administer a single dose of this compound (e.g., a dose below the MTD) via i.v. and/or i.p. routes.

  • Collect blood samples (approx. 100-150 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.[6]

Table 3: Example Pharmacokinetic Parameters (Hypothetical)

ParameterIntravenous (2 mg/kg)Intraperitoneal (10 mg/kg)
Cmax ~1500 ng/mL~800 ng/mL
Tmax 5 min30 min
AUC ~2000 ng·h/mL~2500 ng·h/mL
~2 hours~2.5 hours
Protocol 3: In Vivo Efficacy in a Xenograft Tumor Model

Based on the activity of related benzamides, a potential application for this compound is in oncology.[3]

Objective: To evaluate the antitumor activity of this compound in a human tumor xenograft model.

Animal Model:

  • Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude).

  • Tumor Model: Subcutaneous implantation of a human cancer cell line (e.g., a colorectal or breast cancer line).

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, this compound, and a positive control).

  • Administer the compound at a dose at or below the MTD, following a defined schedule (e.g., daily or every other day for 2-3 weeks).[1]

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

Potential Mechanism of Action & Signaling Pathway

While the precise mechanism of this compound is unknown, many benzamides exert their effects by interacting with key cellular signaling pathways. For example, some act as inhibitors of protein kinases.[7] A hypothetical pathway that could be modulated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 4-amino-N- cyclopentylbenzamide Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

References

Application Note: Characterization of 4-amino-N-cyclopentylbenzamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of therapeutic targets, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of novel, selective kinase inhibitors is a cornerstone of modern drug discovery.[2] This document provides a comprehensive guide for the initial characterization of a novel small molecule, 4-amino-N-cyclopentylbenzamide, as a potential kinase inhibitor. We present a structured workflow, from initial in vitro profiling to validation in cell-based models, designed to rigorously assess the compound's potency, selectivity, and mechanism of action. Detailed, field-proven protocols for luminescence-based kinase activity assays and Western Blotting for downstream signaling analysis are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for evaluating novel kinase inhibitor candidates.

Introduction and Compound Overview

The benzamide scaffold is a versatile feature in medicinal chemistry, present in a wide array of biologically active molecules. This compound is a novel compound featuring this core structure, a primary amino group, and a cyclopentyl moiety. While its biological activity is uncharacterized, its structure warrants investigation as a potential ATP-competitive kinase inhibitor.

Probable Synthetic Route: The synthesis of this compound can be efficiently achieved via a two-step process. The foundational logic involves an initial amide bond formation between a protected 4-aminobenzoyl derivative (e.g., 4-nitrobenzoyl chloride) and cyclopentylamine, followed by the reduction of the nitro group to the primary amine.[3][4] This well-established chemical pathway allows for reliable synthesis and future analog development.[3]

Physicochemical Properties (Predicted):

Property Value Source
Molecular Formula C₁₂H₁₆N₂O PubChem Analog
Molecular Weight 204.27 g/mol PubChem Analog
XLogP3 ~2.0-2.5 Predicted
H-Bond Donors 2 Predicted

| H-Bond Acceptors | 2 | Predicted |

Part I: In Vitro Kinase Inhibition Profiling

The initial and most critical step in characterizing a potential inhibitor is to determine its direct effect on kinase activity in a purified, cell-free system.[2] This allows for the precise measurement of potency (IC₅₀) and selectivity across a panel of kinases. We recommend a luminescence-based assay that quantifies ADP production, a universal byproduct of kinase-catalyzed phosphorylation.[1]

Scientific Rationale

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity.[1] It works by first terminating the kinase reaction and depleting the remaining ATP. Subsequently, the ADP generated by the kinase is converted back into ATP, which is then used by a luciferase to produce a light signal. The intensity of this luminescence is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[1] This format offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and detailed kinetic studies.[5]

Experimental Workflow: Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Serial Dilution of this compound Incubate 1. Add Compound + Kinase (10 min pre-incubation) Compound->Incubate Kinase Prepare Kinase Panel & Substrate/ATP Mix Kinase->Incubate React 2. Initiate with Substrate/ATP (60 min incubation) Incubate->React Stop 3. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) React->Stop Detect 4. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Stop->Detect Read Measure Luminescence (Plate Reader) Detect->Read Calculate Plot Dose-Response Curve Calculate IC₅₀ Values Read->Calculate Selectivity Determine Selectivity Profile Calculate->Selectivity

Caption: Workflow for in vitro kinase inhibitor profiling.

Protocol 1: Luminescence-Based In Vitro Kinase Assay

This protocol outlines the measurement of kinase activity in the presence of this compound to determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Kinase of interest (e.g., CDK4, TYK2) and corresponding substrate.[1][6]

  • This compound ("test compound").

  • Staurosporine (positive control inhibitor).

  • ATP.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[1]

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.

    • Create an 11-point, 1:3 serial dilution series in DMSO. This is crucial for generating a complete dose-response curve.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound, DMSO-only control, or positive control to the appropriate wells.[1]

    • Prepare a kinase reaction mixture containing the kinase enzyme in kinase assay buffer. Add 2.5 µL of this mixture to each well.

    • Causality Insight: Incubate the plate for 10-20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase target before the enzymatic reaction is initiated, ensuring a more accurate measurement of inhibition.

    • Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately reflect competitive inhibition.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.[1]

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the specific kinase's activity.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.[1]

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert the generated ADP to a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[1]

Hypothetical Data Presentation

The inhibitory activity of this compound was evaluated against a panel of kinases to assess potency and selectivity.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
CDK4/Cyclin D18515
TYK21,25025
PIM1>10,00050
AMPK4,50010
VEGFR2>10,0008

This data is hypothetical and for illustrative purposes only.

Part II: Cell-Based Target Engagement and Downstream Signaling

After confirming in vitro activity, it is essential to determine if the compound can engage its target within a cellular environment and modulate its signaling pathway.[2] Western Blotting is a fundamental technique to visualize and quantify changes in the phosphorylation status of a kinase's downstream substrates.[6]

Scientific Rationale

A successful kinase inhibitor must penetrate the cell membrane, bind to its target kinase, and inhibit its function, leading to a measurable decrease in the phosphorylation of its downstream effectors. For example, active CDK4 phosphorylates the Retinoblastoma (Rb) protein.[7] A potent CDK4 inhibitor should therefore decrease the levels of phosphorylated Rb (p-Rb) in treated cells. By measuring the ratio of p-Rb to total Rb, we can directly assess the compound's cellular efficacy.

Signaling Pathway: Example CDK4/Rb Pathway

G cluster_inhibition Mitogen Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogen->CyclinD CDK4_CyclinD CDK4/Cyclin D (Active Complex) CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD pRb p-Rb (Phosphorylated) CDK4_CyclinD->pRb Phosphorylates Inhibitor This compound Inhibitor->CDK4_CyclinD Rb Rb E2F E2F Rb->E2F Sequesters pRb->Rb G1_S G1-S Phase Transition (Cell Cycle Progression) E2F->G1_S Activates

Caption: Inhibition of the CDK4/Rb signaling pathway.

Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol describes the treatment of cells with this compound and subsequent analysis of target protein phosphorylation.

Materials:

  • Cancer cell line expressing the target of interest (e.g., HCT116 for CDK4).

  • Cell culture medium, FBS, and supplements.

  • This compound.

  • Ice-cold Phosphate Buffered Saline (PBS).

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]

  • BCA or Bradford Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).[6]

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-Actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Imaging system for chemiluminescence detection.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).[6]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes.[8][9]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[6]

    • Transfer the separated proteins to a PVDF membrane.

    • Trustworthiness Step: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 at 1:1000) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.[6]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then to a loading control (e.g., β-Actin) to ensure equal protein loading.[6]

Conclusion

This application note provides a foundational strategy for the initial characterization of this compound as a potential kinase inhibitor. The described workflow, combining robust in vitro enzymatic assays with essential cell-based validation of target engagement, establishes a rigorous and efficient path for evaluation. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can effectively determine the compound's potency, selectivity, and cellular activity, paving the way for further preclinical development.

References

Application Note: A Strategic Guide to Developing Assays for 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, strategy-driven guide for developing a robust assay funnel to characterize the activity of novel chemical entities, using 4-amino-N-cyclopentylbenzamide as a representative compound. As this molecule is not extensively characterized in public literature, this guide is structured to address the critical challenge of moving from a compound of interest to a validated "hit" with a defined mechanism of action (MoA). We present a logical, tiered approach, beginning with high-throughput primary screening to identify initial activity, followed by orthogonal validation, and culminating in detailed cell-based and biophysical assays to elucidate the MoA. Detailed, field-tested protocols for biochemical and cell-based assays are provided, complete with explanations of the scientific rationale behind key steps and integrated quality control measures. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of the drug discovery pipeline.[1][2]

Introduction: The Challenge of a Novel Compound

In drug discovery, the journey of a new chemical entity (NCE) from initial synthesis to a viable therapeutic candidate is underpinned by a series of rigorous biological evaluations.[3] The compound this compound (PubChem CID 1132836) represents a common starting point: a novel structure with potential biological activity but an unknown mechanism.[4] The primary challenge is to design an efficient and logical testing strategy—an "assay funnel"—that can rapidly identify its biological target and characterize its functional effects.

This guide eschews a one-size-fits-all template, instead advocating for a strategic, decision-based workflow. The goal is to maximize the generation of reliable, actionable data at each stage, ensuring that resources are focused on compounds with the highest potential.[1] We will walk through the essential phases of assay development: primary screening, secondary confirmation, and MoA deconvolution, providing both the "how" and the "why" for each experimental choice.

The Assay Development Funnel: A Strategic Workflow

The assay development process is best visualized as a funnel, where a large number of initial possibilities are progressively narrowed down based on increasingly stringent and specific criteria. This ensures that the most resource-intensive studies are reserved for the most promising candidates.

AssayFunnel Primary Primary HTS Assay (e.g., FP, HTRF, or Enzymatic) Secondary Orthogonal Secondary Assay (Confirms on-target activity) Primary->Secondary Initial 'Hits' DoseResponse Dose-Response & IC50/EC50 (Potency determination) Secondary->DoseResponse CellBased Cell-Based Functional Assays (Phenotypic response) DoseResponse->CellBased Potent Hits TargetDeconvolution Target Deconvolution (e.g., Affinity Chromatography) CellBased->TargetDeconvolution MoA_Pathway Compound 4-amino-N- cyclopentylbenzamide Target Identified Target (e.g., Enzyme X) Compound->Target Inhibits Product Product B Target->Product Catalyzes Substrate Substrate A Substrate->Target Pathway Downstream Signaling Pathway Product->Pathway Signal Blocked Response Cellular Response (e.g., Apoptosis) Pathway->Response

References

Application Note: High-Throughput Screening of 4-amino-N-cyclopentylbenzamide for Modulatory Activity on G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify and characterize the bioactivity of 4-amino-N-cyclopentylbenzamide, a novel small molecule with potential therapeutic applications. Given the prevalence of the benzamide scaffold in compounds targeting G-protein coupled receptors (GPCRs), this protocol outlines a robust, cell-based assay to screen for modulatory effects on a representative Gs-coupled GPCR signaling pathway.[1][2] The described methodology leverages a fluorescence-based reporter system to measure changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in this pathway.[3][4] This application note provides detailed, step-by-step protocols, data analysis workflows, and troubleshooting guidance to ensure the generation of high-quality, reproducible data suitable for hit identification and subsequent lead optimization.

Introduction: The Rationale for Screening this compound against GPCRs

G-protein coupled receptors represent the largest and most diverse family of cell surface receptors in humans and are the target of a significant portion of currently marketed drugs.[1][2] Their involvement in a vast array of physiological processes makes them attractive targets for novel drug discovery. The benzamide chemical moiety is a well-established pharmacophore found in numerous clinically successful drugs that modulate GPCR activity.[5][6] Therefore, it is a scientifically sound hypothesis that this compound may exhibit activity at one or more GPCRs.

High-throughput screening is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that interact with a specific biological target.[7][8][9] Cell-based assays are particularly valuable as they provide a more physiologically relevant context compared to biochemical assays, offering insights into a compound's effects within a living system.[9][10][11]

This application note details a primary screening assay designed to detect the modulation of a Gs-coupled GPCR by this compound. The assay utilizes a genetically engineered cell line expressing a biosensor that reports changes in intracellular cAMP levels through a fluorescent readout, a method known for its high sensitivity and suitability for HTS.[12][13][14]

Principle of the Assay

The proposed assay is a homogeneous, fluorescence-based, cell-based assay designed for a 384-well plate format. The core of the assay is a stable cell line co-expressing a human Gs-coupled GPCR of interest and a cAMP-responsive biosensor. This biosensor is comprised of a fluorescent protein fused to a cAMP-binding domain. Upon an increase in intracellular cAMP levels (resulting from the activation of the Gs-coupled GPCR), cAMP binds to the biosensor, inducing a conformational change that leads to an increase in fluorescence intensity. Conversely, inhibition of the GPCR (or agonism of a Gi-coupled receptor) would lead to a decrease in cAMP and a corresponding decrease in fluorescence. This change in fluorescence is directly proportional to the level of GPCR activation and can be quantified using a plate reader.

Signaling Pathway Overview

The following diagram illustrates the Gs-coupled GPCR signaling pathway that forms the basis of this screening assay.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gs-Coupled GPCR G_protein Gs Protein (α, β, γ) GPCR->G_protein Activation AC Adenylate Cyclase (AC) ATP ATP G_protein->AC Stimulation cAMP cAMP ATP->cAMP Conversion AC Biosensor_inactive Inactive Biosensor cAMP->Biosensor_inactive Binding Biosensor_active Active Biosensor (Fluorescent) Biosensor_inactive->Biosensor_active Conformational Change Detection Signal Detection Biosensor_active->Detection Fluorescence Signal Ligand 4-amino-N- cyclopentylbenzamide (Test Compound) Ligand->GPCR Binding

Caption: Gs-coupled GPCR signaling pathway leading to fluorescent signal generation.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
HEK293 GloSensor™ cAMP Cell LinePromegaE1290-80°C
DMEM, high glucose, GlutaMAX™Thermo Fisher105660164°C
Fetal Bovine Serum (FBS), qualifiedThermo Fisher26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122-20°C
Trypsin-EDTA (0.25%)Thermo Fisher252000564°C
DPBS, no calcium, no magnesiumThermo Fisher14190144RT
This compoundCustom Synthesis/UserN/A-20°C
Isoproterenol (positive control)Sigma-AldrichI6504-20°C
DMSO, anhydrousSigma-Aldrich276855RT
384-well solid white, flat-bottom assay platesCorning3570RT

Experimental Protocol

Cell Culture and Maintenance
  • Culture the HEK293 GloSensor™ cAMP cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

Preparation of Compound Plates
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a dilution series of the test compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.

  • Using an acoustic liquid handler or a multi-channel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates.

  • Prepare wells with positive control (Isoproterenol, a known β-adrenergic receptor agonist that stimulates cAMP production) and negative control (DMSO vehicle).

HTS Assay Workflow

HTS_Workflow Start Start: Culture HEK293 GloSensor Cells Harvest Harvest & Count Cells Start->Harvest Seed Seed Cells into 384-well Plates (e.g., 5,000 cells/well) Harvest->Seed Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Compound_Add Add Test Compound (this compound) & Controls (50 nL) Incubate1->Compound_Add Incubate2 Incubate at Room Temp (e.g., 30 minutes) Compound_Add->Incubate2 Read Read Fluorescence (e.g., Ex: 485 nm, Em: 520 nm) Incubate2->Read Analyze Data Analysis: Normalization, Z'-factor, Hit Identification Read->Analyze

Caption: Step-by-step high-throughput screening workflow.

Detailed Steps:

  • Cell Seeding:

    • Harvest the GloSensor™ cells using Trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in assay medium (e.g., DMEM without phenol red).

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of the 384-well compound plates (resulting in 5,000 cells/well).

  • Incubation:

    • Incubate the plates at 37°C, 5% CO2 for 18-24 hours to allow for cell attachment.

    • Prior to compound addition, allow the plates to equilibrate to room temperature for 30 minutes.

  • Compound Addition:

    • Add 50 nL of this compound, positive control, or negative control from the compound plates to the cell plates. The final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.

  • Signal Development and Detection:

    • Incubate the plates at room temperature for 30 minutes to allow for GPCR signaling and development of the fluorescent signal.

    • Read the fluorescence intensity on a plate reader compatible with 384-well plates (e.g., with excitation at 485 nm and emission at 520 nm).

Data Analysis and Interpretation

Quality Control

Before analyzing the effects of the test compound, it is crucial to assess the quality of the assay. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos is the standard deviation of the positive control.

  • SD_neg is the standard deviation of the negative control.

  • Mean_pos is the mean of the positive control.

  • Mean_neg is the mean of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.

Hit Identification
  • Normalization: The raw fluorescence data from each well should be normalized to the controls on the same plate to account for plate-to-plate variability. The percent activation can be calculated as follows:

    % Activation = [ (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ] * 100

  • Hit Threshold: A "hit" is a compound that produces a response exceeding a predefined threshold. A common approach is to set the hit threshold at three times the standard deviation of the negative control wells.

    • Agonist Hit: % Activation > 3 * SD of normalized negative control.

    • Antagonist/Inverse Agonist Hit (in a subsequent antagonist-mode screen): A compound that inhibits the response of a known agonist by a certain percentage (e.g., >50%).

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-factor (<0.5)- Inconsistent cell seeding- Reagent variability- High background signal- Ensure uniform cell suspension before seeding.- Use freshly prepared reagents.- Optimize cell number and incubation times.
High well-to-well variability- Pipetting errors- Edge effects in plates- Use automated liquid handlers.- Avoid using the outer wells of the plate or fill them with media only.
False Positives- Compound autofluorescence- Cytotoxicity- Pre-screen compounds for autofluorescence at assay wavelengths.- Perform a counterscreen for cell viability.[10]
False Negatives- Compound precipitation- Insufficient potency- Check compound solubility in assay buffer.- Screen at multiple concentrations if possible.

Conclusion

The protocol described in this application note provides a robust and reliable method for the high-throughput screening of this compound against a Gs-coupled GPCR target. By employing a sensitive, fluorescence-based cell assay, researchers can efficiently identify potential modulators of this important class of drug targets. Rigorous quality control and a well-defined data analysis pipeline are essential for the successful identification of valid hits, paving the way for further investigation in secondary assays and lead optimization studies.

References

Application Notes & Protocols: A Researcher's Guide to the Formulation of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the formulation of 4-amino-N-cyclopentylbenzamide (C₁₂H₁₆N₂O). Recognizing the frequent challenges encountered with novel chemical entities, particularly regarding solubility and stability, this guide eschews a rigid template in favor of a logical, science-driven workflow. We begin with fundamental pre-formulation assessment, including physicochemical characterization and analytical method development, before detailing step-by-step protocols for preparing formulations suitable for both in vitro and in vivo preclinical research. The causality behind experimental choices is explained throughout, ensuring that the protocols serve as a self-validating system for generating reliable and reproducible data.

Part 1: Foundational Pre-Formulation Assessment

A robust formulation strategy begins not with mixing, but with measurement. Before a compound can be reliably tested, its fundamental properties must be understood. This initial characterization informs every subsequent step of the formulation process, from solvent selection to stability testing. The predicted lipophilicity (XlogP ≈ 1.8) of this compound suggests that while it may be soluble in organic solvents, achieving suitable concentrations in aqueous media for biological assays will be a primary challenge.[1]

Physicochemical Characterization: Knowing Your Molecule

Many N-substituted benzamides are crystalline solids with high crystal lattice energy, often leading to poor aqueous solubility—a phenomenon sometimes described as "brick-dust" molecules.[2] Therefore, experimental determination of key parameters is a non-negotiable first step.

Table 1: Physicochemical Properties of this compound

PropertyValue / DataStatus & Significance
Molecular Formula C₁₂H₁₆N₂OConfirmed
Monoisotopic Mass 204.126 DaConfirmed[1]
Predicted XlogP 1.8Computed[1]; Indicates moderate lipophilicity and likely low aqueous solubility.
Aqueous Solubility To Be Determined (TBD)Critical Parameter. Must be experimentally determined to guide vehicle selection.
Solubility in Organics TBDCritical Parameter. Essential for preparing high-concentration stock solutions.
Melting Point (Tₘ) TBDProvides information on the solid-state properties and purity of the compound.
pKa TBDThe 4-amino group is basic; knowing the pKa is crucial for pH-dependent solubility studies.

Protocol 1: Systematic Solubility Assessment

Objective: To experimentally determine the kinetic solubility of this compound in a panel of common laboratory solvents.

Rationale: A systematic solvent screening is the most efficient way to identify suitable solvents for stock solutions and to understand the compound's general solubility profile.[2] This protocol uses a simple shake-flask method followed by centrifugation to isolate the saturated solution for analysis.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • HPLC-grade solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Deionized water, Phosphate-buffered saline (PBS, pH 7.4)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer and benchtop microcentrifuge

  • HPLC system (See Protocol 2)

Procedure:

  • Preparation: Add an excess of this compound powder (e.g., 2-5 mg) to 1.0 mL of each test solvent in separate, pre-weighed microcentrifuge tubes. The goal is to have undissolved solid remaining.

  • Equilibration: Tightly cap the tubes and vortex vigorously for 2 minutes. Place on a rotator or shaker at ambient temperature for 24 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the tubes at >12,000 x g for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent compatible with your analytical method. Analyze the concentration using a validated HPLC method (see Protocol 2).

  • Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and dilution factor.

Analytical Method Development: The Standard for Measurement

A reliable, stability-indicating analytical method is the cornerstone of formulation development. It is required for quantifying the compound in solubility studies, verifying the concentration of prepared formulations, and assessing degradation over time.[3] For a chromophore-containing molecule like this compound, a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method is a robust and accessible choice.[4]

Protocol 2: Development and Validation of a RP-HPLC-UV Method

Objective: To establish a reliable HPLC method for the quantification and purity assessment of this compound.

Rationale: A C18 column provides good retention for moderately lipophilic compounds. A gradient elution using water and acetonitrile, both with a small amount of acid (like formic or trifluoroacetic acid), sharpens peaks and improves resolution by keeping the amino group protonated.

Suggested Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan from 200-400 nm on a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λₘₐₓ).

  • Column Temperature: 30°C

Procedure & Validation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution in a solvent of known high solubility (e.g., DMSO or ACN). Create a calibration curve by making serial dilutions (e.g., 1-100 µg/mL).

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. The response should be linear with a correlation coefficient (r²) > 0.995.

  • Specificity: Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Precision & Accuracy: Analyze replicate preparations of a known concentration to ensure the method is precise (relative standard deviation <2%) and accurate (recovery between 98-102%).

Part 2: Formulation for In Vitro Applications

For most in vitro screening and cell-based assays, the primary goal is to prepare a high-concentration stock solution in an organic solvent that can be subsequently diluted into aqueous culture media or buffers.

Vehicle Selection: The DMSO Standard

DMSO is the universal solvent for initial in vitro studies due to its high solubilizing power for a wide range of compounds. However, its concentration in the final assay must be carefully controlled, as DMSO can exhibit biological effects or cytotoxicity, typically at concentrations >0.5% (v/v).

Protocol 3: Preparation of a 20 mM DMSO Stock Solution

Objective: To prepare a verified, high-concentration stock solution for serial dilution into aqueous media.

Materials:

  • This compound (MW: 204.27 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculation: To make 1 mL of a 20 mM solution, weigh out 4.09 mg of the compound (20 µmol/mL * 1 mL * 204.27 g/mol = 4085.4 µg).

  • Dissolution: Place the weighed compound into a suitable vial. Add 1.0 mL of anhydrous DMSO.

  • Solubilization: Cap the vial and vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes until the solution is completely clear.

  • Quality Control:

    • Visual: Inspect the solution against a light and dark background to ensure it is free of particulates.

    • Analytical: Dilute an aliquot of the stock solution to within the calibrated range of your HPLC method and verify the concentration is within ±5% of the target (20 mM).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to minimize freeze-thaw cycles.

Part 3: Formulation Development for In Vivo Research

Transitioning from in vitro to in vivo studies introduces significant formulation challenges. The neat DMSO used for stock solutions is generally unsuitable for direct administration to animals due to toxicity and precipitation upon contact with physiological fluids. The goal is to create a safe, homogenous, and stable vehicle that can maintain the compound in solution at the required dose.

Strategies for Enhancing Aqueous Solubility

Given the predicted low aqueous solubility, a multi-component vehicle is almost certainly required. Common strategies include:

  • Co-solvents: Using water-miscible organic solvents (e.g., PEG400, ethanol, propylene glycol) to create a more favorable solvent environment.[2]

  • Surfactants: Employing non-ionic surfactants (e.g., Polysorbate 80, Solutol® HS 15) to form micelles that encapsulate the drug molecule.

  • Cyclodextrins: Using complexing agents like hydroxypropyl-beta-cyclodextrin (HP-β-CD) to form inclusion complexes where the lipophilic drug resides within the cyclodextrin's hydrophobic core.

Protocol 4: Preparation of a Co-Solvent Formulation for Injection

Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (IP) or intravenous (IV, with caution) administration in rodents.

Rationale: This protocol uses a ternary system of Solutol® HS 15 (a non-ionic solubilizer), ethanol (a co-solvent), and saline. The order of addition is critical: the compound is first dissolved in the organic solvent/surfactant mixture before the aqueous component is slowly added to prevent precipitation.

Vehicle Composition: 10% Solutol® HS 15 / 10% Ethanol / 80% Saline (v/v/v)

Materials:

  • This compound

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Dehydrated Ethanol (200 proof)

  • Sterile 0.9% Saline

  • Sterile glass vial and magnetic stir bar

  • Sterile syringe filter (0.22 µm, ensure compatibility with ethanol)

Procedure:

  • Preparation of Organic Phase: In a sterile glass vial, combine 100 µL of Solutol® HS 15 and 100 µL of Ethanol for every 1 mL of final formulation.

  • Dissolution: Add 5 mg of this compound to the organic phase. Stir with a magnetic stir bar or vortex until fully dissolved. The solution should be completely clear. Gentle warming (37-40°C) may aid dissolution.

  • Aqueous Titration: While stirring continuously, slowly add 800 µL of sterile saline to the vial in a dropwise manner. A transient cloudiness may appear but should resolve upon mixing. If precipitation is persistent, the formulation has failed.

  • Final QC:

    • Visual: The final formulation must be a clear, homogenous solution free of any visible particulates.

    • Analytical: Verify the final concentration via HPLC (Protocol 2).

    • Sterilization: If for IV use, sterile filter the final solution using a 0.22 µm syringe filter.

  • Use: This formulation should be used promptly after preparation. Assess its short-term stability before beginning animal studies.

Part 4: Critical Stability Assessment

A formulation is only viable if the active compound remains stable for the duration of the experiment. Amide bonds can be susceptible to hydrolysis under harsh pH conditions.[5] Therefore, the stability of the final formulation must be confirmed.

Protocol 5: Short-Term Stability in Formulation

Objective: To confirm the chemical stability of this compound in the selected vehicle over a typical experimental timeframe.

Rationale: This protocol assesses stability by incubating the formulation at relevant temperatures and analyzing samples at various time points. A decrease in the parent compound peak area or the appearance of new peaks on the chromatogram indicates degradation.[3]

Procedure:

  • Preparation: Prepare the final formulation as described in Protocol 4.

  • Incubation: Aliquot the formulation into several vials. Store one set at room temperature (20-25°C) and another at refrigerated temperature (4°C).

  • Sampling: At specified time points (e.g., T=0, 2, 4, 8, and 24 hours), remove an aliquot from each temperature condition.

  • Analysis: Immediately dilute the sample and analyze by HPLC (Protocol 2).

  • Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point. The concentration should remain >95% of the initial value.

    • Examine the chromatograms for any new peaks, which would signify degradation products.

    • Record any changes in physical appearance (e.g., color change, precipitation).

Conclusion: This guide provides a systematic and scientifically-grounded framework for the formulation of this compound. By starting with rigorous physicochemical and analytical characterization, researchers can move logically through the development of formulations for both in vitro and in vivo applications. The emphasis on quality control checks and stability assessment at each stage is designed to ensure the generation of high-quality, reproducible data, thereby accelerating the research and development process.

References

Application Notes and Protocols for Target Engagement Studies of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-amino-N-cyclopentylbenzamide through Target Engagement

In the landscape of modern drug discovery, the identification and validation of molecular targets are paramount. The compound this compound, a novel small molecule with potential therapeutic applications, stands at a critical juncture where confirming its interaction with intracellular targets is a key step in elucidating its mechanism of action and advancing its development. This guide provides a comprehensive overview of methodologies to rigorously assess the target engagement of this compound, ensuring scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.

While the specific biological target of this compound is yet to be fully characterized, computational predictive tools, such as SwissTargetPrediction, suggest a plausible interaction with protein kinases based on structural similarity to known kinase inhibitors.[1][2] This application note will, therefore, use a hypothetical protein kinase, "Kinase-X," as a putative target to illustrate the principles and protocols of target engagement studies. This approach provides a practical framework that can be adapted once the definitive target(s) of this compound are identified.

The Imperative of Target Engagement: Bridging Compound Administration with Biological Response

Target engagement is the critical initial step in the chain of events that leads to a drug's therapeutic effect. It is the measurable, physical interaction of a drug molecule with its intended biological target in a relevant physiological system. Demonstrating that a compound binds to its target within a cellular context provides confidence that the observed biological effects are a direct consequence of this interaction. This validation is crucial for:

  • Mechanism of Action (MoA) Elucidation: Confirming target binding is fundamental to understanding how a compound exerts its pharmacological effect.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.

  • Translational Confidence: Providing evidence that the compound reaches and interacts with its target in a complex biological environment, a prerequisite for in vivo efficacy.

This guide will detail three orthogonal, state-of-the-art biophysical techniques to assess the target engagement of this compound with its putative target, Kinase-X:

  • Cellular Thermal Shift Assay (CETSA®): To confirm target binding in intact cells.

  • Surface Plasmon Resonance (SPR): To quantify the binding kinetics and affinity in a label-free, real-time manner.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic signature of the binding interaction.

Part 1: Cellular Thermal Shift Assay (CETSA®) - Confirming Intracellular Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify the binding of a compound to its target within the complex milieu of a living cell.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[5] When a protein binds to a ligand, its conformational stability often increases, resulting in a higher melting temperature.

Workflow for CETSA®

The experimental workflow for CETSA® involves treating intact cells with the compound of interest, followed by a heat challenge. The soluble fraction of the target protein is then quantified to assess its thermal stability.

CETSA Workflow A 1. Cell Culture & Treatment (e.g., Cells expressing Kinase-X) B 2. Compound Incubation (this compound or DMSO) A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separation of Soluble & Aggregated Proteins (Centrifugation) D->E F 6. Quantification of Soluble Kinase-X (e.g., Western Blot, ELISA) E->F G 7. Data Analysis (Melt Curve Generation) F->G

Caption: CETSA® Experimental Workflow.

Detailed Protocol for CETSA®

1. Cell Culture and Treatment:

  • Culture a cell line endogenously expressing or overexpressing the putative target, Kinase-X, to a confluency of 70-80%.

  • Harvest the cells and adjust the cell density to 1 x 10^7 cells/mL in a suitable culture medium.

  • Incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control at 37°C.

  • Immediately cool the tubes on ice for 3 minutes.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

5. Quantification of Soluble Kinase-X:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

  • Analyze the amount of soluble Kinase-X at each temperature point by Western blotting using a specific antibody against Kinase-X. Alternatively, a more quantitative method like ELISA can be employed.

6. Data Analysis:

  • Quantify the band intensities from the Western blots.

  • Normalize the amount of soluble Kinase-X at each temperature to the amount in the unheated control (37°C).

  • Plot the percentage of soluble Kinase-X as a function of temperature to generate melt curves for the vehicle- and compound-treated samples.

  • A rightward shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Isothermal Dose-Response Fingerprint (ITDRF) CETSA®

To determine the potency of target engagement, an isothermal dose-response fingerprint (ITDRF) can be performed.[6] In this assay, cells are treated with a range of compound concentrations and then heated at a single, optimized temperature (a temperature at which a significant portion of the unliganded protein denatures). The concentration-dependent increase in soluble target protein can then be used to determine an EC50 value for target engagement.

ParameterExperimental ConditionExpected Outcome
Cell LineExpressing Kinase-XReliable detection of the target protein.
Compound Concentrations0.1 µM - 100 µMDose-dependent thermal stabilization.
Temperature Gradient40°C - 70°CGeneration of a complete melt curve.
Detection MethodWestern Blot / ELISASpecific and sensitive quantification of soluble Kinase-X.

Part 2: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of molecular interactions.[7][8] It provides quantitative information on the association (k_a_) and dissociation (k_d_) rate constants, as well as the equilibrium dissociation constant (K_D_), which is a measure of binding affinity.[9][10]

Workflow for SPR Analysis

SPR Workflow A 1. Sensor Chip Preparation (e.g., CM5 chip) B 2. Ligand Immobilization (Covalent coupling of recombinant Kinase-X) A->B C 3. Analyte Injection (Flowing this compound over the surface) B->C D 4. Real-time Binding Measurement (Detection of refractive index change) C->D E 5. Data Analysis (Fitting to a binding model to determine k_a, k_d, and K_D) D->E

Caption: SPR Experimental Workflow.

Detailed Protocol for SPR Analysis

1. Sensor Chip Preparation and Ligand Immobilization:

  • Use a carboxymethylated dextran sensor chip (e.g., CM5).

  • Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilize purified, recombinant Kinase-X onto the activated sensor surface via amine coupling. Aim for an immobilization level that will yield a maximal response (R_max_) of approximately 100 response units (RU) for the small molecule analyte.

  • Deactivate any remaining active esters with ethanolamine.

  • A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

2. Analyte Injection and Binding Analysis:

  • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected K_D_ (e.g., 0.1 µM to 10 µM).

  • Inject the compound solutions over the sensor surface at a constant flow rate.

  • Monitor the association of the compound with Kinase-X in real-time.

  • After the association phase, switch back to running buffer to monitor the dissociation of the compound from the target.

  • Regenerate the sensor surface between cycles using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) if necessary.

3. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

  • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • The fitting will yield the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).

ParameterExperimental ConditionRationale
LigandPurified recombinant Kinase-XEnsures a homogenous and active target for binding analysis.
AnalyteThis compoundThe compound of interest.
Running BufferHBS-EP+ or similarProvides a stable environment for the protein and minimizes non-specific binding.
Concentration Range0.1 x K_D_ to 10 x K_D_Necessary for accurate determination of binding constants.
Flow Rate30 µL/minEnsures that the interaction is not mass transport limited.

Part 3: Isothermal Titration Calorimetry (ITC) - Unveiling the Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[2][11] This allows for the determination of the binding affinity (K_D_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[12][13]

Workflow for ITC Analysis

ITC Workflow A 1. Sample Preparation (Kinase-X in the sample cell, this compound in the syringe) B 2. Titration (Stepwise injection of the compound into the protein solution) A->B C 3. Heat Measurement (Detection of heat released or absorbed upon binding) B->C D 4. Data Analysis (Integration of heat peaks and fitting to a binding isotherm) C->D E 5. Thermodynamic Profile (Determination of K_D, n, ΔH, and ΔS) D->E

Caption: ITC Experimental Workflow.

Detailed Protocol for ITC Analysis

1. Sample Preparation:

  • Prepare a solution of purified, recombinant Kinase-X (e.g., 10-50 µM) in a suitable buffer (e.g., phosphate or HEPES buffer).

  • Prepare a solution of this compound (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) in the exact same buffer. Meticulous buffer matching is critical to minimize heats of dilution.[14]

  • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

2. ITC Experiment Setup:

  • Load the Kinase-X solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

3. Titration and Data Acquisition:

  • Perform a series of small, sequential injections of the compound into the protein solution.

  • The instrument measures the heat released (exothermic) or absorbed (endothermic) with each injection.

  • Continue the titration until the protein is saturated with the compound, and the observed heat changes are only due to the heat of dilution.

4. Data Analysis:

  • Integrate the area of each injection peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_D_), stoichiometry (n), and enthalpy of binding (ΔH).

  • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated using the following equation: ΔG = -RTln(K_A_) = ΔH - TΔS (where K_A_ = 1/K_D_).

ParameterExperimental ConditionRationale
Protein Concentration10-50 µMSufficient to generate a measurable heat signal.
Ligand Concentration100-500 µM (10x protein conc.)Ensures saturation of the protein during the titration.
BufferIdentical for protein and ligandMinimizes heats of dilution, which can confound the data.
TemperaturePhysiologically relevant (e.g., 25°C)Allows for the determination of thermodynamic parameters under defined conditions.

Conclusion: A Multi-faceted Approach to Target Engagement

The successful development of this compound as a therapeutic agent hinges on a thorough understanding of its interaction with its biological target(s). The application of orthogonal, robust, and quantitative methods such as CETSA®, SPR, and ITC provides a comprehensive picture of target engagement, from confirming binding in a cellular context to a detailed characterization of the binding kinetics and thermodynamics. By employing the protocols outlined in this guide, researchers can build a solid foundation of evidence to support the mechanism of action of this compound and confidently advance its journey through the drug discovery pipeline.

References

Application Notes and Protocols for the Preclinical Investigation of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following document is presented as a comprehensive investigational guide for 4-amino-N-cyclopentylbenzamide . As of the date of this publication, specific biological activity and established disease model applications for this exact compound are not extensively documented in peer-reviewed literature. Therefore, this guide has been constructed based on the well-established and diverse pharmacological activities of the broader benzamide class of compounds. The protocols and proposed applications herein are intended to serve as a robust framework for initiating a preclinical discovery and evaluation program for this and other novel benzamide derivatives.

Introduction and Scientific Rationale

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. These range from potent anticancer agents to antipsychotics and antiemetics.[1] Structurally, this compound features a substituted benzamide core, which is a known pharmacophore for various biological targets. The presence of the 4-amino group and the N-cyclopentyl moiety suggests potential interactions with several classes of enzymes and receptors.

Based on the activities of structurally related molecules, two primary therapeutic areas present logical starting points for the investigation of this compound: Oncology and Central Nervous System (CNS) Disorders .

  • Oncological Potential: Many N-substituted benzamide derivatives function as Histone Deacetylase (HDAC) inhibitors, which are a validated class of anticancer agents.[2][3] Chidamide, a benzamide-class HDAC inhibitor, has demonstrated broad-spectrum antitumor activity.[2] Other benzamides have been shown to induce apoptosis in cancer cells through mechanisms like the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[4]

  • CNS Potential: The benzamide structure is also central to a class of antipsychotic drugs that act as dopamine D2 receptor antagonists.[5][6] The specific substitutions on the benzamide ring and the N-alkyl group are critical for receptor affinity and selectivity.

This guide will provide a tiered approach to systematically evaluate the potential of this compound in both of these promising therapeutic areas.

Pre-formulation and Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is critical for the successful design and execution of biological assays. For a novel, likely poorly soluble compound, this step is paramount.

Recommended Analyses
ParameterMethodRationale
Aqueous Solubility Kinetic & Thermodynamic Solubility AssaysTo determine the compound's solubility in aqueous buffers at various pH levels (e.g., 4.5, 6.8, 7.4). This is crucial for designing in vitro assays and developing appropriate formulations for in vivo studies.[7]
LogP/LogD HPLC-based or Shake-flask methodTo assess the lipophilicity of the compound, which influences its membrane permeability, metabolic stability, and potential for off-target effects.
pKa Potentiometric titration or UV-spectroscopyTo identify ionizable groups, which will affect solubility, absorption, and interaction with biological targets.
Solid-State Properties DSC, TGA, PXRDTo characterize the crystalline form, melting point, and thermal stability of the compound.
Chemical Stability HPLC analysis in various buffers and light conditionsTo determine the compound's stability under experimental and storage conditions.

Tier 1: In Vitro Screening and Target Identification

The initial phase of evaluation focuses on broad in vitro screening to identify primary biological activity and guide further investigation.

Investigational Workflow: In Vitro Screening

in_vitro_workflow cluster_0 Oncology Pathway cluster_1 CNS Pathway A Cytotoxicity Screening (Panel of Cancer Cell Lines) B HDAC Enzyme Inhibition Assay (Class I & II) A->B If cytotoxic C Mechanism of Action Studies (Apoptosis, Cell Cycle) A->C If cytotoxic D Receptor Binding Assay Panel (Dopamine, Serotonin Receptors) E Functional Assays (e.g., cAMP, Calcium Flux) D->E If binding affinity observed Start This compound Start->A Start->D

Caption: Tier 1 In Vitro Screening Workflow.

Protocol: General Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the compound's effect on cell viability across a panel of human cancer cell lines.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], PC-3 [prostate])

  • Normal human cell line for selectivity assessment (e.g., HEK293)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: HDAC Enzyme Inhibition Assay

If cytotoxicity is observed, a direct assessment of HDAC inhibition is warranted. This can be performed using commercially available kits.

Principle: These assays typically utilize a substrate containing an acetylated lysine residue. When deacetylated by an HDAC enzyme, a developer solution cleaves the substrate, releasing a fluorophore or chromophore. The signal is proportional to HDAC activity.

Procedure: Follow the manufacturer's protocol for the chosen HDAC activity assay kit (e.g., kits for total HDACs or specific isoforms like HDAC1, 2, and 3). The general steps involve incubating the recombinant HDAC enzyme with the substrate in the presence of varying concentrations of this compound, followed by the addition of the developer and measurement of the signal.

Tier 2: In Vivo Evaluation in Disease Models

Based on promising in vitro data, the investigation can proceed to in vivo models. The choice of model is dictated by the in vitro results.

General In Vivo Workflow

in_vivo_workflow Start Promising In Vitro Data A Formulation Development (For In Vivo Dosing) Start->A B Maximum Tolerated Dose (MTD) Study A->B C Pharmacokinetic (PK) Study (Single Dose) B->C D In Vivo Efficacy Study (Disease Model) C->D E Pharmacodynamic (PD) Biomarker Analysis D->E

Caption: General In Vivo Preclinical Workflow.

Protocol: Anticancer Efficacy in a Human Tumor Xenograft Mouse Model

This protocol is a standard method for assessing the in vivo efficacy of a potential anticancer agent.[9][10]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old)

  • Human cancer cell line that showed sensitivity in vitro (e.g., HCT116)

  • Matrigel (optional, to improve tumor take rate)

  • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80)

  • Sterile syringes and needles

  • Digital calipers

Procedure:

  • Cell Preparation: Culture and harvest cancer cells as described in the MTT assay protocol. Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 50-100 x 10⁶ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week with digital calipers.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., 25 mg/kg)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg)

    • Group 4: Positive Control (e.g., an established HDAC inhibitor)

  • Drug Administration: Administer the formulated compound or vehicle according to a predetermined schedule (e.g., daily oral gavage for 21 days).[12]

  • Data Collection: Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Monitor animal health daily.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size limit, or after the treatment period is complete. At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for acetylated histones if HDAC inhibition is the hypothesized mechanism).

Data Analysis:

  • Tumor Volume: Calculate using the formula: (Length x Width²)/2.

  • Tumor Growth Inhibition (TGI): Calculate TGI as a percentage to quantify the efficacy of the treatment.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare tumor growth between groups.

Protocol: Assessment of Antipsychotic-like Activity using a PCP-Induced Hyperlocomotion Model

This model is used to screen compounds for potential antipsychotic activity by assessing their ability to reverse hyperlocomotion induced by an NMDA receptor antagonist like phencyclidine (PCP).[13][14]

Materials:

  • Male mice (e.g., C57BL/6)

  • Phencyclidine (PCP)

  • This compound formulated in a suitable vehicle

  • Positive control (e.g., Haloperidol or Clozapine)

  • Open-field activity chambers equipped with infrared beams to track movement

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Pre-treatment: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or the vehicle. The positive control group receives Haloperidol. Allow for a pre-treatment period (e.g., 30-60 minutes).

  • PCP Administration: Administer PCP (e.g., 5 mg/kg, subcutaneously) to all groups except a vehicle-only control group.

  • Activity Monitoring: Immediately after PCP injection, place each mouse into an open-field chamber and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.

Data Analysis:

  • Quantify locomotor activity in time bins (e.g., 5-minute intervals).

  • Compare the total activity of the groups treated with this compound to the PCP-only group using statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion suggests potential antipsychotic-like effects.

Concluding Remarks

This document provides a strategic framework for the initial preclinical evaluation of this compound. The proposed workflows and protocols are based on the established pharmacology of the benzamide class and represent standard industry practices for drug discovery. The results from these foundational studies will be critical in determining the primary biological activity of the compound and will guide all subsequent, more detailed mechanistic and safety studies. It is imperative that all animal experiments are conducted under an approved institutional animal care and use committee (IACUC) protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-amino-N-cyclopentylbenzamide. This resource is structured for drug development professionals and research scientists to navigate the common challenges in this synthesis, enhance yield, and ensure high purity of the final product. We will move beyond simple procedural lists to explore the chemical reasoning behind each step, empowering you to troubleshoot effectively and adapt protocols to your specific laboratory context.

Introduction: Strategic Approach to Synthesis

The synthesis of this compound is most reliably achieved via a two-step pathway. A direct amidation of 4-aminobenzoic acid with cyclopentylamine is often problematic due to a competing acid-base reaction between the starting materials, which forms a non-reactive ammonium carboxylate salt.[1] To circumvent this, the most logical and field-proven route involves:

  • Amide Bond Formation: Coupling of an N-protected 4-aminobenzoic acid derivative, typically 4-nitrobenzoic acid, with cyclopentylamine.

  • Nitro Group Reduction: Subsequent reduction of the nitro group to the desired primary amine.

This strategy protects the amine functionality until the critical amide bond is securely formed, leading to cleaner reactions and higher overall yields.[2]

Visualized Synthetic Pathway

The following diagram outlines the recommended two-step synthetic route.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride (Intermediate) 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride  Chlorinating Agent  (e.g., SOCl₂) 4-Nitro_Product 4-nitro-N-cyclopentylbenzamide 4-Nitrobenzoyl_Chloride->4-Nitro_Product  Cyclopentylamine,  Base (e.g., TEA) Final_Product This compound 4-Nitro_Product->Final_Product  Reducing Agent  (e.g., H₂, Pd/C)

Caption: Recommended two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part 1: Amide Bond Formation (4-nitrobenzoic acid to 4-nitro-N-cyclopentylbenzamide)

Q1: My amidation reaction yield is low or has failed completely. What are the likely causes?

This is a common issue often traced back to three main areas: inefficient activation of the carboxylic acid, hydrolysis of the activated intermediate, or deactivation of the amine nucleophile.[3]

  • Cause 1: Incomplete Carboxylic Acid Activation. The conversion of the carboxylic acid to a more reactive species (like an acyl chloride) is critical. If your chlorinating agent is old or the reaction conditions are suboptimal, this step will be inefficient.

    • Solution: Use fresh thionyl chloride (SOCl₂) or oxalyl chloride. When using oxalyl chloride, a catalytic amount of DMF is often effective as it generates the highly reactive Vilsmeier reagent in situ.[4][5] For sensitive substrates, consider alternative peptide coupling agents like HATU, although this adds cost.[3]

  • Cause 2: Hydrolysis of the Acyl Chloride. 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by ambient moisture or residual water in solvents, which reverts it to the unreactive benzoic acid.[6]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF) and conduct the reaction under an inert atmosphere (N₂ or Ar).[3][7]

  • Cause 3: Protonation of Cyclopentylamine. The reaction between the acyl chloride and the amine generates HCl. This acid byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

    • Solution: Incorporate a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), at a stoichiometry of at least 1.2 equivalents to scavenge the generated HCl.[8][9] Alternatively, performing the reaction under Schotten-Baumann conditions (a biphasic system with an aqueous base like NaOH) is also highly effective.[6]

Q2: I've observed the formation of a significant amount of a white solid that is not my desired product. What could it be?

This is likely one of two common byproducts:

  • 4-Nitrobenzoic Anhydride: This can form if the 4-nitrobenzoyl chloride intermediate reacts with unreacted 4-nitrobenzoic acid or its carboxylate salt. This often occurs with incomplete conversion to the acid chloride.[10]

  • Triethylammonium Hydrochloride: If you are using triethylamine (TEA) as a base, the salt formed from neutralizing HCl will precipitate, especially in less polar solvents like DCM. This is expected and will be removed during the aqueous workup.

Q3: Which chlorinating agent is best for converting 4-nitrobenzoic acid to 4-nitrobenzoyl chloride?

The choice depends on the scale of your reaction and the sensitivity of other functional groups.

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux in neat SOCl₂ or with a solvent (e.g., DCM)[4][5]Inexpensive, powerful, and volatile byproducts (SO₂, HCl) are easily removed.Harsh conditions can lead to side reactions with sensitive substrates. Highly corrosive and requires a fume hood.[10]
Oxalyl Chloride ((COCl)₂) Anhydrous DCM, cat. DMF, Room Temp[4]Milder conditions, volatile byproducts (CO, CO₂, HCl). Generally cleaner reactions.More expensive than SOCl₂.
Phosphorus Pentachloride (PCl₅) Mix solids and heat[11]Effective for solid-state reactions.Byproduct (POCl₃) has a high boiling point, making purification more difficult.[4][11]
Part 2: Nitro Group Reduction (4-nitro-N-cyclopentylbenzamide to this compound)

Q4: The reduction of the nitro group is slow or incomplete. How can I improve it?

The efficiency of the reduction depends heavily on the chosen method and the purity of your substrate.

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest method.[2]

    • Problem: The catalyst (Palladium on Carbon) may be inactive or poisoned.

    • Solution: Ensure the catalyst is fresh. Impurities in your substrate, particularly sulfur-containing compounds, can poison the catalyst. If necessary, purify the nitro-intermediate by recrystallization before the reduction step. Ensure you have a hydrogen atmosphere (e.g., a balloon or a Parr hydrogenator) and vigorous stirring to facilitate mass transfer.[2][12]

  • Metal/Acid Reduction (SnCl₂·2H₂O or Fe):

    • Problem: Stoichiometry or reaction time is insufficient.

    • Solution: Use a significant excess of the metal reductant (e.g., 3-5 equivalents of SnCl₂·2H₂O in ethanol at reflux).[9] These reactions can sometimes require several hours for full conversion. Monitor progress carefully by TLC. The workup can be cumbersome due to the formation of metal salts, but the method is robust.[2]

Part 3: Purification

Q5: My final product is an oil and won't crystallize, or it has low purity after workup. What are the best purification strategies?

  • Oiling Out: If the product separates as an oil instead of a solid, it's often due to impurities depressing the melting point.[6]

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, isolate the oil via extraction, dry it thoroughly, and attempt purification by column chromatography before re-attempting recrystallization.[6]

  • Recrystallization: This is the preferred method for final purification.

    • Solvent Choice: A mixed solvent system is often effective. For this compound, a system like ethyl acetate/hexane or ethanol/water is a good starting point. Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate) and slowly add the less polar anti-solvent (e.g., hexane) until turbidity appears, then allow to cool slowly.

  • Flash Column Chromatography:

    • When to Use: If recrystallization fails or if impurities have similar solubility profiles to your product.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a common choice. Start with a low polarity (e.g., 10% EtOAc/hexane) and gradually increase the polarity to elute your product.

Troubleshooting Workflow

Use this decision tree to diagnose yield issues systematically.

G start Low Final Yield check_sm TLC/LC-MS analysis: Any starting material left? start->check_sm step1_fail Issue in Step 1: Amide Formation check_sm->step1_fail  4-nitrobenzoic acid  or cyclopentylamine  is present step2_fail Issue in Step 2: Nitro Reduction check_sm->step2_fail  4-nitro-N-cyclopentyl-  benzamide is present activation Incomplete Acid Activation? (Check TLC for 4-nitrobenzoic acid) step1_fail->activation Yes hydrolysis Hydrolysis of Acyl Chloride? (Did you use anhydrous conditions?) step1_fail->hydrolysis No catalyst Catalyst Poisoned/Inactive? (Using H₂/Pd/C) step2_fail->catalyst Yes reductant Incomplete Reduction? (Using SnCl₂/Fe) step2_fail->reductant No sol_activation Solution: - Use fresh chlorinating agent - Consider catalytic DMF activation->sol_activation amine_issue Amine Protonation? (Did you add a base?) hydrolysis->amine_issue Yes sol_hydrolysis Solution: - Oven-dry glassware - Use anhydrous solvents - Run under N₂/Ar hydrolysis->sol_hydrolysis sol_amine Solution: - Add >1.2 eq. TEA/DIPEA - Use Schotten-Baumann amine_issue->sol_amine sol_catalyst Solution: - Use fresh catalyst - Purify nitro-intermediate - Ensure vigorous stirring catalyst->sol_catalyst sol_reductant Solution: - Increase equivalents of metal - Increase reaction time/temp - Monitor by TLC reductant->sol_reductant

Caption: A decision tree for troubleshooting low-yield synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-N-cyclopentylbenzamide

This protocol utilizes thionyl chloride for its cost-effectiveness and straightforward workup.

  • Setup: In a fume hood, equip a 250 mL round-bottomed flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

  • Acid Chloride Formation: Add 4-nitrobenzoic acid (10.0 g, 59.8 mmol) to the flask, followed by thionyl chloride (13 mL, 179 mmol).

  • Reaction: Gently heat the mixture to reflux using a heating mantle. The solid will slowly dissolve as it reacts, and vigorous evolution of HCl and SO₂ gas will be observed. Maintain reflux for 1-2 hours, or until gas evolution ceases and a clear, yellow solution is obtained.[4]

  • Workup 1: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator). The crude 4-nitrobenzoyl chloride will remain as a yellow solid.[4]

  • Amidation Setup: Dissolve the crude 4-nitrobenzoyl chloride in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve cyclopentylamine (6.1 g, 71.8 mmol) and triethylamine (10 mL, 71.8 mmol) in 30 mL of anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution over 20-30 minutes.

  • Reaction 2: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC (e.g., 30% ethyl acetate in hexane).

  • Workup 2: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-cyclopentylbenzamide as a yellow solid. This is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Protocol 2: Reduction to this compound (Catalytic Hydrogenation)

This protocol provides a clean reduction with a simple workup.

  • Setup: Dissolve the crude 4-nitro-N-cyclopentylbenzamide (e.g., 12.0 g, 51.2 mmol) in 150 mL of ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%, ~0.6 g). Caution: Pd/C can be pyrophoric; handle with care and do not add to a dry flask.

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (a balloon is sufficient for small scale, or use a Parr apparatus for larger scales). Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).[2]

  • Workup: Once complete, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound.

  • Purification: Purify the crude product by recrystallization from an ethanol/water or ethyl acetate/hexane mixture to yield the final product as a crystalline solid.

References

4-amino-N-cyclopentylbenzamide stability issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-amino-N-cyclopentylbenzamide

Introduction to this compound

This compound is a chemical intermediate featuring a primary aromatic amine and a secondary benzamide functional group. The stability of this molecule is paramount for its successful use in research and development, as degradation can lead to the formation of impurities, loss of potency, and inconsistent experimental outcomes. This guide provides a comprehensive overview of potential stability issues, troubleshooting protocols, and best practices for handling and storage. The core stability concerns stem from the two key functional moieties:

  • Primary Aromatic Amine: This group is susceptible to oxidation, which can occur upon exposure to air, light, or trace metal ions. This often results in a visible color change of the material.

  • Benzamide Linkage: The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions, leading to the cleavage of the molecule.

This document will equip researchers with the knowledge to anticipate and mitigate these issues, ensuring the integrity of their experiments.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems that users may encounter during the handling and use of this compound in a question-and-answer format.

Q1: My this compound powder, which was initially white/off-white, has turned yellow or brown upon storage. What happened and is it still usable?

A1: Causality: The color change is a classic indicator of the oxidation of the primary aromatic amine group (-NH2). Aromatic amines are sensitive to atmospheric oxygen and light, which can catalyze the formation of colored quinone-imine or nitroso derivatives.[1][2] This process is often accelerated by exposure to heat and trace metal impurities.

Is it Usable?: The presence of color indicates that a portion of your material has degraded. For sensitive applications requiring high purity, the material should be repurified (e.g., by recrystallization or column chromatography) or a fresh batch should be used. For less sensitive, preliminary experiments, its use may be acceptable, but be aware that the actual concentration of the parent compound is lower than weighed, and impurities are present.

Solutions:

  • Procurement & Initial Handling: Upon receipt, immediately store the compound in an amber glass vial to protect it from light.

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.[3]

  • Storage Conditions: Store the solid compound in a cool, dark, and dry place, preferably in a desiccator to minimize moisture exposure.[4] Recommended storage temperature is 2-8°C.

Q2: I am analyzing my compound via LC-MS after dissolving it in an acidic mobile phase and notice a new peak corresponding to the mass of 4-aminobenzoic acid. What is causing this degradation?

A2: Causality: The appearance of 4-aminobenzoic acid is indicative of the hydrolysis of the amide bond. While amides are relatively stable, this linkage can be cleaved under strongly acidic (or basic) conditions, especially when heated.[5] The process breaks the bond between the carbonyl carbon and the cyclopentylamino nitrogen.

Solutions:

  • pH Control: Avoid dissolving the compound in solutions with extreme pH values for prolonged periods. If an acidic or basic medium is required for your experiment, prepare the solution immediately before use and keep it cool.

  • Method Development: When developing analytical methods (like HPLC), use a mobile phase with a moderate pH (typically between 3 and 8) to ensure on-instrument stability. If extreme pH is necessary for separation, minimize the analysis time and sample residence time in the autosampler.

  • Forced Degradation Insights: This observation aligns with expected outcomes from a forced degradation study, which intentionally uses harsh conditions to identify potential degradation products.[6][7]

Q3: My reaction yield is lower than expected, and I suspect my stock solution of this compound has degraded. How can I prepare and store solutions to maximize stability?

A3: Causality: Degradation in solution can be faster than in the solid state due to increased molecular mobility and interaction with the solvent. Both oxidation and hydrolysis can occur, depending on the solvent and storage conditions. Amines are also hygroscopic and can absorb moisture from the air, which can facilitate hydrolysis.[4]

Solutions:

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Aprotic solvents like DMSO or DMF are often preferred for stock solutions. If using protic solvents like methanol or ethanol, use anhydrous grades and store the solution under an inert atmosphere.

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, divide it into single-use aliquots to avoid repeated freeze-thaw cycles and contamination from atmospheric exposure.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials. Before opening a frozen stock, allow it to equilibrate to room temperature completely to prevent condensation of atmospheric moisture into the cold solution.

  • Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid) to the stock solution to inhibit oxidative degradation.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for solid this compound?

    • Temperature: 2-8°C (refrigerated).

    • Atmosphere: Under an inert gas (Argon or Nitrogen) is ideal.[3] If not possible, keep the container tightly sealed.

    • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

    • Humidity: Store in a dry environment, preferably within a desiccator containing a desiccant.[4]

  • What personal protective equipment (PPE) should I use when handling this compound?

    • Given that primary aromatic amines can be toxic and absorbed through the skin, standard PPE is essential.[2] This includes a lab coat, safety goggles, and chemical-resistant gloves.[3][8] Work in a well-ventilated area or a chemical fume hood.

  • How do I confirm the purity of my compound if I suspect degradation?

    • The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity assessment will show the primary peak for the parent compound and any additional peaks corresponding to impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes.

Visualization of Degradation & Workflow

Potential Degradation Pathways

The following diagram illustrates the two primary degradation routes for this compound.

G Parent This compound (Parent Compound) Oxidized Oxidized Products (e.g., Quinone-imines, Nitroso derivatives) - Colored Impurities - Parent->Oxidized Oxidative Stress (Air, Light, Metal Ions) split Parent->split Acid 4-aminobenzoic acid Amine Cyclopentylamine split->Acid Hydrolysis (Strong Acid/Base, Heat) split->Amine Hydrolysis (Strong Acid/Base, Heat)

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Unexpected Results

Use this decision tree to diagnose potential stability-related issues in your experiment.

G Start Unexpected Experimental Result (e.g., Low Yield, New HPLC Peak) CheckSolid Inspect Solid Compound: Is there a color change (yellow/brown)? Start->CheckSolid CheckSolution Review Solution Prep & Storage: - Stored long? - Exposed to light/air? - Extreme pH? CheckSolid->CheckSolution No Oxidation Probable Cause: Oxidation of Aromatic Amine CheckSolid->Oxidation Yes Hydrolysis Probable Cause: Hydrolysis of Amide Bond CheckSolution->Hydrolysis Yes Solution1 Action: - Use fresh/purified solid - Store under inert gas - Protect from light Oxidation->Solution1 Solution2 Action: - Prepare solutions fresh - Use moderate pH - Store aliquots at -20°C Hydrolysis->Solution2 Confirm Confirm with Analytics (LC-MS, HPLC) Solution1->Confirm Solution2->Confirm

Caption: Decision tree for troubleshooting stability issues.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound, a forced degradation or "stress testing" study is recommended.[6][7] This helps identify likely degradation products and establish stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the parent compound.[9]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H2O2), 3%

  • HPLC system with UV/PDA detector, or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Keep at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at 60°C for 2 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Heat (Thermal Stress): Heat the solid powder in an oven at 70°C for 48 hours. Separately, heat 2 mL of the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid powder and 2 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature, protected from light.

  • Sample Preparation for Analysis:

    • After the specified time, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including controls) to a final concentration of ~0.1 mg/mL using the mobile phase.

  • Analysis:

    • Analyze all samples by a suitable HPLC or LC-MS method.

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the parent peak and any new peaks (degradation products). Calculate the percentage of degradation.

Data Interpretation: This study will reveal the compound's vulnerabilities. For example, significant degradation in the acid/base samples confirms hydrolytic instability, while new peaks in the H2O2 sample confirm oxidative instability.[10] This information is crucial for developing robust formulations and analytical methods.

Data Summary

Parameter Solid State Solution State (Aprotic, e.g., DMSO)
Storage Temp. 2-8°C[4]-20°C or -80°C (aliquoted)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Atmosphere Tightly sealed; Inert gas (Ar, N₂) recommended[3]Tightly sealed; Inert gas recommended
Primary Risk Slow oxidation (color change) over time.Oxidation, potential hydrolysis if water is present.
Shelf-life Months to years if stored properly.Days to weeks; prepare fresh when possible.

References

Technical Support Center: Optimizing 4-amino-N-cyclopentylbenzamide Dosage in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the use of this compound in your experiments. As your partner in research, we aim to equip you with the necessary information to ensure the accuracy, reproducibility, and success of your work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What is the potential mechanism of action of this compound?

While specific research on this compound is emerging, it belongs to the broader class of cyclopentylbenzamide derivatives. Compounds within this class have been investigated as orexin receptor antagonists.[1] Orexin receptors, primarily found in the brain, are involved in regulating wakefulness, appetite, and reward pathways. Therefore, it is plausible that this compound may exert its biological effects by modulating the orexin system. However, its precise cellular targets and off-target profile should be empirically determined in your specific experimental system.

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of a compound is crucial for proper handling and experimental design. Below is a summary of the available data for this compound.

PropertyValueSource
Molecular Formula C12H16N2OPubChem[2]
Molecular Weight 204.27 g/mol PubChem[2]
Predicted XlogP 1.8PubChem[2]
Appearance Predicted to be a solid-
Solubility Predicted to have low aqueous solubility; likely soluble in organic solvents like DMSO and ethanol.General knowledge of benzamides

Q3: How should I prepare a stock solution of this compound?

Due to its predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro experiments.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.001 L * 204.27 g/mol * 1000 mg/g = 2.04 mg

  • Dissolution:

    • Accurately weigh 2.04 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Q4: What are the essential safety precautions when handling this compound?

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.

  • Avoid Contact: Minimize contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

Troubleshooting Experimental Challenges

This section provides guidance on how to address common issues that may arise during your experiments.

Q1: I am observing precipitation of the compound in my cell culture medium. What should I do?

This is a common issue with compounds that have low aqueous solubility. Here are the steps to troubleshoot this problem:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). High concentrations of the stock solution can lead to precipitation when diluted in an aqueous medium.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in your cell culture medium rather than adding a small volume of a highly concentrated stock directly to your final culture volume.

  • Pre-warming Medium: Warm your cell culture medium to 37°C before adding the compound.

  • Solubility Enhancement: If precipitation persists, consider using a formulation with solubility-enhancing excipients, though this may impact the biological activity and should be carefully validated.

Q2: My experimental results are inconsistent between replicates. What could be the cause?

Inconsistent results can stem from several factors. The following decision tree can help you diagnose the potential source of the issue.

G A Inconsistent Results Observed B Check for Compound Precipitation A->B C Review Cell Health and Seeding Density A->C D Verify Pipetting Accuracy and Technique A->D E Assess Reagent and Media Consistency A->E F Precipitate Visible? B->F H Cells Look Healthy and Confluent? C->H J Calibrate Pipettes and Standardize Technique D->J K Use Same Lot of Reagents and Media E->K F->C No G Re-evaluate Dilution Scheme and Final DMSO % F->G Yes L Problem Solved G->L H->D Yes I Optimize Seeding Density and Passage Number H->I No I->L J->L K->L

Caption: Troubleshooting workflow for inconsistent results.

Q3: I am observing unexpected toxicity in my cell-based assays, even at low concentrations. What are the possible reasons?

  • Vehicle Toxicity: Always include a vehicle control (medium with the same final DMSO concentration as your highest compound concentration) to differentiate between compound-specific toxicity and solvent effects.

  • Off-Target Effects: Benzamide derivatives can have off-target effects. It is important to characterize the specific effects of this compound in your system. Consider performing counter-screens or using knockout cell lines if a specific target is suspected.

  • Compound Stability: The compound may be degrading in the culture medium into a more toxic substance. Assess the stability of the compound under your experimental conditions using techniques like HPLC.

Experimental Protocol: In Vitro Dose-Response Assay

This protocol outlines a general procedure for determining the effective concentration of this compound in a cell-based assay (e.g., a cell viability assay).

Objective: To determine the EC50 or IC50 of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, resazurin)

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Dilution:

    • Prepare a serial dilution of the 10 mM stock solution in complete culture medium to achieve a range of final concentrations. It is advisable to start with a broad range (e.g., 100 µM to 1 nM).

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control if available.

  • Cell Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

  • Incubation:

    • Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 or IC50 value.

Designing In Vivo Studies

For researchers transitioning to in vivo models, a stepwise approach is recommended.

1. Maximum Tolerated Dose (MTD) Study: The first step is to determine the MTD of this compound in your chosen animal model. This involves administering escalating doses of the compound to different cohorts of animals and observing for signs of toxicity over a set period. For a related compound, 4-amino-N-(2'-aminophenyl)-benzamide, the MTD in rats and dogs was found to be 4 mg/kg and 1 mg/kg, respectively.[3] This can serve as a starting point for your dose-range finding study, but the MTD for this compound must be determined empirically.

2. Pharmacokinetic (PK) Study: Once the MTD is established, a PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform the dosing regimen (e.g., frequency and route of administration) for subsequent efficacy studies.

3. Efficacy Studies: Based on the MTD and PK data, you can design efficacy studies using appropriate disease models. It is crucial to include vehicle-treated control groups and, if possible, a positive control group.

We hope this technical support guide proves to be a valuable resource for your research. Should you have any further questions or require additional support, please do not hesitate to contact our scientific support team.

References

Technical Support Center: 4-amino-N-cyclopentylbenzamide Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 4-amino-N-cyclopentylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues encountered during the quantification of this compound in biological matrices. As Senior Application Scientists, we have compiled this guide based on established principles of bioanalysis and extensive field experience to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound assays.

Q1: What are the most common sources of interference in a this compound LC-MS/MS assay?

The most prevalent source of interference in LC-MS/MS-based bioanalysis is the matrix effect .[1][2] This phenomenon arises from co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue homogenate) that can either suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3][4] Common culprits include phospholipids, salts, and metabolites.[3] Additionally, interference can stem from structurally related compounds, metabolites of the drug itself, or contaminants from sample collection and processing tubes.[5][6]

Q2: My this compound signal is showing poor reproducibility between samples. What should I investigate first?

Inconsistent signal response is a hallmark of variable matrix effects.[1] The first step is to evaluate your sample preparation method. Inadequate cleanup can lead to varying levels of interfering substances in each sample.[7] Consider if a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of a simple protein precipitation, might be necessary to remove interfering matrix components more effectively.[7] Also, verify the consistency of your internal standard's response, as it is designed to normalize for such variations.

Q3: I am observing significant peak tailing for this compound in my HPLC chromatogram. What are the likely causes?

Peak tailing can be caused by several factors. One common reason is secondary interactions between the basic 4-amino group of the analyte and residual acidic silanol groups on the surface of the C18 column packing material.[8] Other potential causes include column contamination or degradation, a mismatch between the injection solvent and the mobile phase, or extra-column dead volume.[8][9]

Q4: My solution of this compound is turning a yellowish-brown color. What is happening?

The development of color in your solution is a strong indicator of oxidative degradation of the 4-amino group.[10] Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents in the solvent.[10] It is crucial to store solutions of this compound protected from light and at reduced temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term storage) to maintain their integrity.[10]

Q5: How do regulatory agencies like the FDA view assay interference?

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) place significant emphasis on the validation of bioanalytical methods.[11][12] It is a regulatory requirement to demonstrate the selectivity and specificity of your assay and to evaluate the impact of the matrix effect as part of method validation.[3][13][14] The goal is to ensure that the analytical procedure is "fit for purpose" and produces accurate and reliable data.[15][16]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific assay interference issues.

Guide 1: Diagnosing and Mitigating Matrix Effects

The "Achilles' heel" of quantitative LC-MS/MS, the matrix effect, can lead to unreliable results despite seemingly clean chromatography.[4] This guide provides a systematic approach to identifying and addressing this issue.

Step 1: Quantifying the Matrix Effect

The first step is to determine if a matrix effect is present and to what extent it is affecting your assay. This can be achieved by comparing the signal response of the analyte in the presence and absence of the biological matrix.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (IS) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from an untreated subject) using your established sample preparation protocol. Spike this compound and the IS into the final, extracted matrix.

    • Set C (Pre-Extraction Spike/QCs): Spike this compound and the IS into the biological matrix before extraction. These are your regular quality control (QC) samples.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

Parameter Calculation Ideal Value Interpretation of Deviation
Matrix Factor (MF) Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution)1.0 (or 100%)< 1.0 indicates ion suppression. > 1.0 indicates ion enhancement.
Recovery (RE) Peak Area (Pre-Extraction Spike) / Peak Area (Post-Extraction Spike)> 80% (typically)Low recovery suggests inefficient extraction of the analyte.
Process Efficiency (PE) Peak Area (Pre-Extraction Spike) / Peak Area (Neat Solution)Consistent across concentrationsReflects the overall efficiency of the method.

Step 2: Identifying the Source of the Matrix Effect

If a significant matrix effect is observed, the next step is to pinpoint the cause.

Workflow for Identifying Matrix Effect Source

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Solution Phase start Significant Matrix Effect Detected (MF ≠ 1.0) phospholipids Analyze for Phospholipids (e.g., monitor m/z 184) start->phospholipids Common culprit chromatography Modify HPLC Method (e.g., change gradient, column) start->chromatography If phospholipids are not the issue sample_prep Improve Sample Cleanup start->sample_prep Direct approach phospholipids->sample_prep If present chrom_solution Optimize Chromatographic Separation to elute analyte away from interfering peaks chromatography->chrom_solution spe Implement Solid-Phase Extraction (SPE) sample_prep->spe For broad cleanup lle Use Liquid-Liquid Extraction (LLE) sample_prep->lle For specific interferences

Caption: Troubleshooting workflow for matrix effects.

Step 3: Mitigating the Matrix Effect

Based on the findings from Step 2, implement one or more of the following strategies:

  • Improve Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from the co-eluting matrix components.[17] Sometimes, simply changing the analytical column to one with a different stationary phase chemistry can resolve the issue.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): This is often more effective than protein precipitation at removing phospholipids and other interferences.[7]

    • Liquid-Liquid Extraction (LLE): This can be tailored to selectively extract this compound based on its polarity and pKa, leaving behind many interfering substances.[7]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction.

Guide 2: Resolving Chromatographic Issues

Poor chromatography can mask or exacerbate interference problems. This guide focuses on common HPLC issues.

Problem: Peak Tailing

As mentioned in the FAQs, the basic nature of the 4-amino group can lead to tailing.

Protocol for Reducing Peak Tailing

  • Mobile Phase Modification:

    • Lower the pH: Add a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase. This will protonate the 4-amino group and also suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.

    • Use a Buffered Mobile Phase: A buffer (e.g., ammonium formate) can help maintain a consistent pH and improve peak shape.

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide better peak shape.

  • Check for Contamination:

    • Flush the Column: Use a strong solvent wash to remove any strongly retained compounds that may be causing the issue.[8]

    • Use a Guard Column: A guard column will protect your analytical column from contaminants in the sample.[18]

Problem: Shifting Retention Times

Inconsistent retention times can lead to misidentification of peaks and inaccurate integration.

Troubleshooting Retention Time Drift

cluster_0 Problem cluster_1 Check System cluster_2 Potential Causes & Solutions start Retention Time Drifting pressure Check System Pressure Is it stable? start->pressure mobile_phase Check Mobile Phase Freshly prepared? Correct composition? start->mobile_phase temp Check Column Temperature Is the oven on and stable? start->temp leak Leak in the System (Indicated by low/unstable pressure) Solution: Tighten fittings pressure->leak If unstable/low pump Pump Malfunction (Indicated by fluctuating pressure) Solution: Purge pumps, check seals pressure->pump If fluctuating equilibration Insufficient Column Equilibration Solution: Increase equilibration time mobile_phase->equilibration If inconsistent column_issue Column Degradation Solution: Replace column temp->column_issue If all else is stable

Caption: Decision tree for troubleshooting retention time shifts.

Guide 3: Addressing Analyte Stability Issues

The chemical stability of this compound is crucial for accurate quantification.

Problem: Analyte Degradation

As previously noted, this compound is susceptible to both oxidative and hydrolytic degradation.[10]

Protocol for Stability Assessment

To ensure the integrity of your results, it is essential to perform stability studies under various conditions, as recommended by FDA guidelines.[12]

  • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Leave QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours) before processing and analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points (e.g., 1, 3, 6 months).

  • Stock Solution Stability: Keep stock solutions of this compound at room temperature and refrigerated (2-8°C) and analyze them over time.

  • Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a period representative of a typical run time.

Stability Test Condition Purpose Acceptance Criteria
Freeze-Thaw 3 cycles at -20°C/-80°CSimulates sample retrieval and refreezingMean concentration should be within ±15% of nominal
Bench-Top Room temperature for 4-24 hoursSimulates sample handling during processingMean concentration should be within ±15% of nominal
Long-Term -20°C/-80°C for extended periodsEnsures stability during storageMean concentration should be within ±15% of nominal
Post-Preparative Autosampler conditions (e.g., 4°C) for run timeEnsures stability after processing and before injectionMean concentration should be within ±15% of nominal

Solutions for Instability:

  • pH Control: For issues related to hydrolysis of the amide bond, ensure that the pH of your solutions and mobile phase is maintained in a neutral range (pH 6-8), using buffers if necessary.[10]

  • Protection from Light: Always use amber vials or protect samples from light to prevent photodegradation of the amino group.[10]

  • Temperature Control: Keep samples and stock solutions at the lowest practical temperature to slow down degradation reactions.

  • Antioxidants: In cases of severe oxidative degradation, the addition of a small amount of an antioxidant to the stock solution might be considered, but this would require thorough validation.

By systematically applying these troubleshooting guides, you can effectively identify, understand, and resolve the interferences affecting your this compound assay, leading to more robust and reliable data.

References

Technical Support Center: Proactive Mitigation of Off-Target Effects for Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 4-amino-N-cyclopentylbenzamide represents a novel chemical entity within the broader class of benzamide derivatives. While the primary biological target(s) of this specific molecule may be under investigation, it is imperative for researchers and drug development professionals to proactively address the potential for off-target interactions. Off-target effects, where a compound binds to and modulates the function of proteins other than its intended target, can lead to a range of undesirable outcomes, from confounding experimental results to adverse events in a clinical setting.

This technical support guide provides a comprehensive framework for the identification, validation, and mitigation of off-target effects, using this compound as a representative example of a novel benzamide derivative. Our approach is designed to be proactive, integrating computational and experimental strategies to build a robust understanding of a compound's biological activity profile.

Section 1: Initial Assessment of Potential Off-Targets (In Silico Approaches)

Before commencing extensive and resource-intensive wet-lab experiments, in silico (computational) methods can provide valuable initial insights into the potential off-target landscape of a novel compound.[1][2] These approaches leverage the compound's structure to predict its likely interactions with a wide array of biological targets.

FAQ: Where do I start with predicting off-targets for a new compound like this compound?

The most effective strategy is to employ a combination of ligand-based and structure-based computational methods. This multi-pronged approach provides a more comprehensive and reliable set of predictions.

1.1. Ligand-Based Approaches: The Power of Similarity

These methods operate on the principle that structurally similar molecules often have similar biological activities.

  • Method: Utilize chemical similarity searching and predictive modeling based on large databases of known compound-target interactions.

  • Rationale: By comparing the 2D and 3D structure of this compound to compounds with known off-targets, we can generate a preliminary list of proteins to investigate.[3]

  • Recommended Tools:

    • Public Databases: ChEMBL, PubChem

    • Predictive Platforms: SwissTargetPrediction, SuperPred, Similarity Ensemble Approach (SEA)

1.2. Structure-Based Approaches: Docking and Virtual Screening

If the 3D structures of potential off-target proteins are known, molecular docking can be a powerful predictive tool.

  • Method: Computationally model the binding of this compound into the binding sites of a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels).

  • Rationale: This approach can reveal potential binding poses and estimate the binding affinity, helping to prioritize which predicted interactions are most likely to be significant.

  • Recommended Tools:

    • Software: AutoDock, Glide, GOLD

    • Target Databases: Protein Data Bank (PDB)

Table 1: Comparison of In Silico Off-Target Prediction Approaches

ApproachPrincipleProsCons
Ligand-Based Structural similarity to known ligands- Fast and computationally inexpensive- Broad applicability- Dependent on the quality and coverage of existing databases- May miss novel interactions
Structure-Based Complementarity to protein binding sites- Provides insights into binding mode- Can identify novel interactions- Requires known 3D protein structures- Computationally more intensive

Section 2: Experimental Identification and Validation of Off-Target Interactions

In silico predictions are a valuable starting point, but they must be confirmed through rigorous experimental validation.[4][5] A tiered approach, starting with broad screening and moving to more focused validation, is recommended.

Workflow for Off-Target Identification and Validation

Off_Target_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation in_silico Computational Prediction (Ligand- & Structure-Based) broad_screen Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) in_silico->broad_screen Prioritize Panels validation Validation of Hits (e.g., Binding Assays, Enzymatic Assays) broad_screen->validation Confirmed Hits unbiased_screen Unbiased Proteome-Wide Screening (e.g., CETSA, KiNativ) unbiased_screen->validation Identified Hits cellular_confirmation Cellular Confirmation (e.g., Target Engagement Assays) validation->cellular_confirmation Validated Off-Targets Signaling_Pathway cluster_pathway Intended Signaling Pathway cluster_off_target Off-Target Pathway Compound This compound PrimaryTarget Primary Target (e.g., Kinase A) Compound->PrimaryTarget Inhibition OffTarget Off-Target (e.g., Kinase B) Compound->OffTarget Unintended Inhibition Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Phosphorylation Response1 Desired Cellular Response Downstream1->Response1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phosphorylation Response2 Unintended Cellular Response Downstream2->Response2

References

Technical Support Center: Refining 4-amino-N-cyclopentylbenzamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized field-proven insights and established protocols to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule and Common Impurities

This compound is a substituted benzamide featuring a primary aromatic amine, an amide linkage, and a cyclopentyl group. Its purification can be complicated by impurities derived from its synthesis. A common synthetic route involves the reduction of the nitro precursor, 4-nitro-N-cyclopentylbenzamide.[1][2][3]

Common Impurities to Consider:

  • Unreacted Starting Material: 4-nitro-N-cyclopentylbenzamide. Its presence can impart a yellowish color to the crude product.

  • By-products: Formed from side reactions during the amide coupling or nitro reduction steps.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon from hydrogenation) or reducing agents (e.g., tin salts).[1][3]

  • Solvents: Residual solvents used during the reaction or initial work-up.

The structural features—polar amino and amide groups combined with a non-polar cyclopentyl ring—influence its solubility, making solvent selection a critical parameter in purification.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during purification via the two most common methods: Recrystallization and Flash Column Chromatography.

Part 1: Recrystallization Issues

Recrystallization is often the first choice for purifying solid compounds due to its scalability and cost-effectiveness. It relies on the differential solubility of the compound in a hot versus a cold solvent.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is too non-polar or that you haven't used a sufficient volume. This compound has polar functional groups (amine and amide) that require a moderately polar solvent for dissolution.

  • Causality: The hydrogen bonding capability of the amino and amide groups necessitates a solvent that can act as a hydrogen bond acceptor or donor.[4]

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If using a non-polar solvent like hexane, switch to a more polar option. Ethanol, ethyl acetate, or a mixture of the two are excellent starting points.[5]

    • Use a Solvent Mixture: Add a more polar co-solvent (e.g., add ethyl acetate to a hexane slurry) dropwise at an elevated temperature until the compound dissolves.

    • Increase Volume: Add small aliquots of the hot solvent until a clear, saturated solution is achieved. Be cautious not to add too much, as this will reduce your final yield.

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when high levels of impurities are present, disrupting the crystal lattice formation.[6]

  • Causality: The presence of impurities can act as a "eutectic mixture," lowering the melting point of the solid phase and favoring the formation of a liquid (oil) over a solid (crystal).

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[6]

    • Slow Down Cooling: Insulate the flask to ensure a very gradual temperature decrease. Rapid cooling favors precipitation over crystallization.

    • Change Solvent System: Use a solvent system where the compound has slightly lower solubility. For example, if you used pure ethanol, try an ethanol/water or ethyl acetate/hexane system. The anti-solvent (water or hexane) reduces solubility more gradually.

Q3: The purity of my recrystallized product is still low, and the color hasn't improved.

A3: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities, or that you have insoluble or colored impurities that co-precipitated.

  • Causality: If an impurity has a similar solubility profile to the target compound, it will co-crystallize. Colored impurities are often large, conjugated molecules that can be removed with activated carbon.

  • Troubleshooting Steps:

    • Perform a Hot Filtration: If you observe insoluble material in your hot solution, perform a filtration while the solution is still hot to remove these impurities before cooling.

    • Use Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Let it stir for 5-10 minutes, then perform a hot filtration to remove the carbon before cooling.

    • Re-evaluate Solvent Choice: The impurity may be less soluble than your product in the chosen solvent. Test the solubility of your crude material in various solvents to find one that dissolves your product while leaving the impurity behind, or vice-versa.

Part 2: Flash Column Chromatography Issues

Flash chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when recrystallization fails or when multiple impurities are present.

Q4: I'm not getting good separation between my product and an impurity on the column.

A4: Poor separation (overlapping peaks or spots on TLC) is typically due to an inappropriate mobile phase (eluent) system.

  • Causality: The separation on a silica gel column is based on polarity. The stationary phase (silica) is very polar. Polar compounds interact strongly and move slowly, while non-polar compounds move quickly. Your eluent's role is to compete for interactions with the silica and move the compounds down the column. If the eluent is too polar, everything moves too fast (low Rf values on TLC); if it's not polar enough, everything stays at the top (high Rf values).

  • Troubleshooting Steps:

    • Optimize the Mobile Phase with TLC: Before running the column, find a solvent system that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate. The impurity should have a significantly different Rf. A common starting point for benzamides is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[7]

    • Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities first. Then, gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane) to elute your product, leaving more polar impurities on the column.

Q5: My compound is streaking or tailing on the TLC plate and the column.

A5: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or strong interactions with the stationary phase, which can be an issue for compounds with basic amine groups.

  • Causality: The primary amine in this compound is basic and can interact very strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or slow, uneven elution (tailing).

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount (0.5-1%) of a base, like triethylamine (TEA) or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel, preventing strong binding of your basic amine and resulting in sharper peaks.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. Use the "1% rule" as a starting point: the mass of your crude sample should be about 1% of the mass of the silica gel in the column.

    • Use a Different Stationary Phase: If the issue persists, consider using a different stationary phase, such as alumina (which is also polar but has different selectivity) or a reversed-phase silica (like C18), where the separation mechanism is based on hydrophobicity rather than polarity.

Data Summary: Method Comparison

The choice between recrystallization and chromatography depends on the specific purity requirements, scale, and impurity profile.

ParameterRecrystallizationFlash Column Chromatography
Starting Purity (Typical) ~85-90%~70-90%
Final Purity (Achievable) >98%>99%
Yield 70-90%60-85%
Solvent Consumption ModerateHigh
Time Requirement 3-6 hours5-8 hours
Scalability ExcellentGood, but requires larger columns
Best For Removing impurities with different solubility profiles; large scale.Separating multiple impurities with different polarities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol uses a mixed solvent system of ethyl acetate and hexane, which is effective for many benzamide derivatives.

Workflow Diagram

G cluster_recrystallization Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Ethyl Acetate B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Add Hexane (Anti-solvent) Until solution becomes turbid B->C D 4. Re-heat to Clarity C->D E 5. Slow Cooling Cool to room temp, then ice bath D->E F 6. Isolate Crystals Vacuum filtration E->F G 7. Wash & Dry Wash with cold hexane, dry under vacuum F->G

Caption: Recrystallization workflow for purification.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethyl acetate while stirring and heating to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: While the ethyl acetate solution is still hot, slowly add n-hexane (the anti-solvent) until the solution just begins to turn cloudy (turbid). This indicates the point of saturation.

  • Re-clarify: Gently reheat the mixture until it becomes a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of cold n-hexane to remove any remaining soluble impurities. Dry the purified crystals under vacuum to a constant weight.

  • Validation: Check the purity of the dried product using HPLC and compare it to the crude material.

Protocol 2: Purification by Flash Column Chromatography

This protocol uses a standard silica gel stationary phase and a gradient elution with dichloromethane and methanol.

Workflow Diagram

G cluster_chromatography Flash Chromatography Workflow A 1. Prepare Column Pack silica gel in non-polar solvent B 2. Sample Loading Adsorb crude product onto silica (dry loading) A->B C 3. Elution Start with 100% Dichloromethane B->C D 4. Gradient Increase Gradually add Methanol to increase polarity C->D E 5. Fraction Collection Collect fractions and monitor by TLC D->E F 6. Combine & Evaporate Combine pure fractions and remove solvent E->F G 7. Validation Check purity by HPLC F->G

Caption: Flash column chromatography workflow.

Step-by-Step Methodology
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Dichloromethane or Hexane). Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% Dichloromethane). This will wash out very non-polar impurities.

  • Gradient: Gradually increase the polarity of the mobile phase by slowly introducing a more polar solvent (e.g., Methanol or Ethyl Acetate). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions using Thin-Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Validation: Confirm the final purity via HPLC analysis.

References

Technical Support Center: A Researcher's Guide to Addressing 4-amino-N-cyclopentylbenzamide Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected or dose-limiting cytotoxicity during in vitro experiments with 4-amino-N-cyclopentylbenzamide. As specific cytotoxicity data for this compound is limited in public literature, this document synthesizes troubleshooting strategies based on the broader class of benzamide derivatives and fundamental principles of in vitro toxicology.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges and observations.

Q1: My test compound, this compound, is showing high cytotoxicity even at low concentrations. What are the first steps to troubleshoot this?

A1: High cytotoxicity at the outset often points to experimental artifacts or compound-specific issues rather than true biological effects. The first step is to confirm that the observed effect is real and not an artifact.[1]

  • Verify Compound Concentration and Purity: Double-check all calculations for stock solutions and serial dilutions. An error in calculation is a common source of unexpected results. Ensure the purity of the compound batch is as expected.

  • Assess Compound Solubility and Stability: Visually inspect the culture medium after adding the compound. The presence of precipitate indicates that the compound has fallen out of solution, leading to inconsistent cell exposure and potential physical damage to cells.[2] It is also crucial to ensure the compound is stable in the culture medium over the experiment's duration, as degradation products could be more toxic.[1][3]

  • Evaluate Solvent Toxicity: The vehicle used to dissolve the compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is non-toxic for your specific cell line, typically below 0.5% for DMSO.[1][2] Run a "vehicle-only" control to confirm.

  • Check for Assay Interference: Some compounds can directly interfere with the chemistry of cytotoxicity assays. For example, a colored compound can alter absorbance readings in an MTT assay, or a reducing agent can directly convert the MTT reagent, leading to false results. Include a "compound in medium, no cells" control to check for this.

Q2: How can I distinguish between a cytotoxic and a cytostatic effect?

A2: This is a critical distinction in drug development. A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells.[1]

To differentiate, you need to measure both the proportion of viable cells and the total cell number over time.

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a concurrent drop in the total cell number compared to the vehicle control.

  • Cytostaticity: The total number of cells will plateau or increase much slower than the control group, but the percentage of viable cells will remain high.[1]

A combination of a viability assay (like Trypan Blue or a membrane integrity assay) and a proliferation assay (like direct cell counting or a DNA synthesis assay, e.g., BrdU) can elucidate this.

Q3: What are the potential mechanisms of cytotoxicity for a benzamide derivative like this compound?

A3: The benzamide scaffold is present in a wide range of bioactive molecules, and its derivatives can induce cytotoxicity through several mechanisms.[4][5][6]

  • Metabolic Activation: The 4-amino group makes the compound an aromatic amine. Such compounds can be metabolically activated by cellular enzymes (like cytochrome P450s) into reactive electrophilic intermediates.[7] These intermediates can form adducts with DNA and proteins, leading to cellular damage and apoptosis.

  • Induction of Oxidative Stress: Many cytotoxic drugs trigger an increase in intracellular Reactive Oxygen Species (ROS).[8][9] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.[9][10]

  • Mitochondrial Dysfunction: The mitochondrion is a central player in apoptosis.[11] The compound might directly or indirectly disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade.[12]

  • Off-Target Effects: Benzamide derivatives are known to interact with a variety of biological targets, including dopamine receptors, serotonin receptors, and histone deacetylases (HDACs).[4][13] Unintended inhibition or activation of a critical cellular pathway could lead to cytotoxicity.

Section 2: In-Depth Mechanistic Troubleshooting

If initial troubleshooting doesn't resolve the issue, a more systematic investigation into the mechanism of cell death is required.

Workflow for Investigating Cytotoxicity

The following workflow provides a structured approach to diagnosing and understanding the observed cytotoxicity.

Cytotoxicity_Workflow cluster_0 Phase 1: Validate Observation cluster_1 Phase 2: Characterize Cell Death cluster_2 Phase 3: Investigate Mechanism A High Cytotoxicity Observed B Step 1: Verify Compound & Dosing - Check calculations - Confirm solubility in media - Run vehicle controls (<0.5% DMSO) A->B C Step 2: Rule Out Assay Artifact - Run 'Compound Only' control - Visually inspect cells B->C D Step 3: Determine IC50 & Time-Course - Dose-response (e.g., MTT/LDH) - Time-course (24, 48, 72h) C->D E Apoptosis vs. Necrosis? - Annexin V / PI Staining D->E F Apoptosis Detected E->F Yes G Necrosis Detected E->G No H Step 4: Probe Apoptotic Pathway - Caspase-3/7, -8, -9 Assays F->H I Step 5: Test for Oxidative Stress - ROS Detection (e.g., DCFDA) G->I H->I J Step 6: Assess Mitochondrial Health - Mitochondrial Membrane Potential Assay I->J

Caption: A structured workflow for troubleshooting in vitro cytotoxicity.

Is the Cell Death Apoptotic or Necrotic?

Distinguishing between these two modes of cell death is a crucial first step in mechanistic analysis.

  • Apoptosis (Programmed Cell Death): An active, energy-dependent process characterized by cell shrinkage, membrane blebbing, and activation of caspases.[12] The cell membrane remains intact until late stages.

  • Necrosis (Uncontrolled Cell Death): A passive process resulting from acute cellular injury, characterized by cell swelling and early loss of membrane integrity, leading to the release of intracellular contents and inflammation.[14]

Recommended Assay: Annexin V and Propidium Iodide (PI) Staining This flow cytometry-based assay is the gold standard.

  • Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells that have lost membrane integrity (necrotic or late apoptotic cells).[15]

Staining ResultCell PopulationInterpretation
Annexin V (-) / PI (-)Viable CellsHealthy, intact membranes.
Annexin V (+) / PI (-)Early Apoptotic CellsIntact membrane, but apoptosis is initiated.
Annexin V (+) / PI (+)Late Apoptotic/Necrotic CellsLoss of membrane integrity.
Annexin V (-) / PI (+)Necrotic CellsRare population; indicates primary necrosis.
Investigating Potential Cytotoxic Pathways

Based on the nature of benzamide derivatives, several pathways may be involved. The diagram below illustrates potential mechanisms leading to cytotoxicity.

Signaling_Pathways cluster_ros Oxidative Stress Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway compound This compound ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction compound->mito receptor Death Receptor Interaction (Off-Target Effect) compound->receptor Potential damage Oxidative Damage (Lipids, DNA, Proteins) ros->damage damage->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3/7 Activation (Executioner Caspase) cas9->cas3 cas8 Caspase-8 Activation receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential signaling pathways for compound-induced cytotoxicity.

Key Assays for Mechanistic Insight:
  • Caspase Activation Assays: Caspases are key proteases that execute apoptosis. Measuring their activity confirms an apoptotic mechanism. Use specific luminogenic or fluorogenic substrates to measure:

    • Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).

    • Executioner Caspases: Caspase-3 and Caspase-7. Their activation is a central point of convergence for apoptotic pathways.[12]

  • Reactive Oxygen Species (ROS) Detection: Assays using probes like 2',7'–dichlorofluorescin diacetate (DCFDA) can quantify intracellular ROS levels. An increase in ROS following compound treatment suggests oxidative stress is a contributing factor.[16]

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Probes like JC-1 or TMRE can be used to measure the mitochondrial membrane potential. A collapse in ΔΨm is an early indicator of mitochondrial involvement in apoptosis.

Section 3: Standardized Protocols & Troubleshooting Tables

Consistent and validated protocols are essential for reproducible results.[2]

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as a proxy for cell viability.[17] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18]

Materials:

  • Cells and complete culture medium

  • 96-well clear, flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple precipitates are visible under a microscope.[18]

  • Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Measurement: Incubate for at least 2 hours in the dark at room temperature.[19] Measure the absorbance at 570 nm with a reference wavelength of ~650 nm.[18]

MTT Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inaccurate pipetting; Uneven cell seeding; Edge effects due to evaporation.Calibrate pipettes; Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS.[20]
Absorbance Readings Too Low Cell number per well is too low; Incubation time with MTT is too short; Cells are not proliferating properly.Increase cell seeding density; Increase incubation time with MTT reagent until purple color is visible; Check culture conditions (medium, CO2, humidity).[18][19][20]
Absorbance Readings Too High Cell number per well is too high; Bacterial or yeast contamination.Decrease cell seeding density; Discard contaminated cultures and use sterile technique.[18][20]
High Background (Blank Wells) Contaminated medium; Phenol red interference; Compound interference.Use fresh, sterile medium; Use phenol red-free medium for the assay step; Subtract the absorbance of the "compound only" control.[2][21]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity (necrosis).[22]

Materials:

  • Cell culture supernatant from treated cells

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • 96-well clear, flat-bottom plate

  • Lysis Buffer (e.g., Triton X-100) for maximum LDH release control

  • Plate reader (490 nm)

Procedure:

  • Prepare Controls: On the cell plate, set up triplicate wells for:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the assay.[23]

    • Medium Background: Culture medium without cells.

  • Collect Supernatant: After compound incubation, centrifuge the plate (if cells are in suspension) or carefully collect 50 µL of supernatant from each well without disturbing the cell monolayer. Transfer to a fresh 96-well plate.[24]

  • Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions.[23]

  • Incubation: Add 50 µL of the reaction mixture to each well containing supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[23][24]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).[24]

  • Measurement: Measure the absorbance at 490 nm.[24]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)]

References

Technical Support Center: A Troubleshooting Guide to Improving the Bioavailability of 4-Amino-N-cyclopentylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the oral bioavailability of 4-amino-N-cyclopentylbenzamide derivatives. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your research.

The Bioavailability Challenge with Benzamide Scaffolds

The this compound scaffold is a valuable starting point for developing novel therapeutics, notably as glucokinase activators or inhibitors of enzymes like IMP dehydrogenase.[1][2] However, like many small molecules identified through high-throughput screening, these derivatives can suffer from poor oral bioavailability, a critical hurdle that can halt an otherwise promising drug development program.[3][4] The primary obstacles typically fall into three categories: poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism.[5]

This guide is structured to help you systematically diagnose and overcome these challenges.

FAQ 1: My lead this compound derivative shows low oral bioavailability in vivo. Where do I even begin?

A low in vivo exposure after oral administration is a common but complex problem. A systematic, stepwise approach is crucial to identify the root cause efficiently without wasting resources. The first step is to move from the complex in vivo environment to simpler, controlled in vitro systems to isolate the specific barrier to absorption.

The workflow below outlines a logical progression for troubleshooting. The initial phase involves fundamental physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) characterization to diagnose the primary issue.

G cluster_assays start Low In Vivo Oral Bioavailability Observed char Step 1: Physicochemical & In Vitro Characterization start->char sol Aqueous Solubility Assay (pH 1.2, 6.8) char->sol perm Caco-2 Permeability Assay char->perm met Liver Microsome Stability Assay char->met issue_sol Diagnosis: Low Solubility sol->issue_sol issue_perm Diagnosis: Low Permeability perm->issue_perm issue_met Diagnosis: High Metabolism met->issue_met strat_sol Action: Implement Solubility Enhancement Strategies issue_sol->strat_sol strat_perm Action: Implement Permeability Enhancement Strategies issue_perm->strat_perm strat_met Action: Implement Metabolic Stabilization Strategies issue_met->strat_met G prodrug Lipophilic Prodrug (e.g., Ester derivative) membrane Intestinal Epithelium (Lipid Bilayer) prodrug->membrane Increased Passive Diffusion lumen GI Lumen blood Systemic Circulation enzyme Esterases membrane->enzyme parent_drug Active Parent Drug (this compound) enzyme->parent_drug

References

Technical Support Center: Synthesis of 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this important benzamide derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and well-established routes for the synthesis of this compound. The choice between them often depends on the scale of the synthesis, available starting materials, and downstream purity requirements.

  • Route 1: Direct Amide Coupling. This is a convergent approach where 4-aminobenzoic acid is directly coupled with cyclopentylamine using a suitable coupling agent. This method is often preferred for smaller-scale laboratory syntheses due to its directness.

  • Route 2: Two-Step Nitro-Reduction Pathway. This linear approach involves the acylation of cyclopentylamine with 4-nitrobenzoyl chloride, followed by the chemical reduction of the nitro group to the desired primary amine. This route is often considered for larger-scale production as it can be more cost-effective and avoids potential side reactions associated with the free amine in the starting material.[1]

Q2: Why is direct thermal condensation of 4-aminobenzoic acid and cyclopentylamine not recommended?

A2: Direct thermal condensation of a carboxylic acid and an amine to form an amide bond is generally not a suitable method in synthetic chemistry.[2] This is primarily due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a stable ammonium carboxylate salt. Overcoming this requires very high temperatures, which can lead to decomposition and the formation of numerous side products, making purification difficult and yields low.

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Scaling up any chemical synthesis introduces a new set of challenges. For this compound, key considerations include:

  • Reagent Selection: The cost, safety, and toxicity of reagents become critical at a larger scale. For instance, while highly effective, some coupling reagents may be too expensive for bulk production.[3][4]

  • Reaction Workup and Product Isolation: Procedures that are simple on a gram scale, like certain extractions and filtrations, can become cumbersome and time-consuming at the kilogram scale.[5]

  • Impurity Profile: The nature and quantity of impurities may change with scale, necessitating the development of robust purification methods like recrystallization.

  • Safety: Handling large quantities of reagents and solvents requires careful consideration of potential hazards, such as the flammability of solvents or the exothermic nature of some reactions. The use of certain reagents like 1-hydroxybenzotriazole (HOBt) has fallen out of favor for large-scale work due to potential explosion hazards.[3]

Troubleshooting Guide: Route 1 - Direct Amide Coupling

This route involves the direct reaction between 4-aminobenzoic acid and cyclopentylamine. The presence of both a nucleophilic amino group and a carboxylic acid in 4-aminobenzoic acid can lead to challenges.[6]

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action Scientific Rationale
Inefficient Carboxylic Acid Activation Ensure the use of an appropriate coupling reagent. Common choices include carbodiimides like EDC or uronium-based reagents like HATU.[7]The direct reaction between a carboxylic acid and an amine is unfavorable. Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Hydrolysis of Activated Intermediate Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Activated carboxylic acid intermediates are highly susceptible to hydrolysis by water, which will revert them to the unreactive carboxylic acid starting material.[8]
Insufficient Basicity Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in the reaction mixture.The amine starting material can be protonated by the carboxylic acid or acidic byproducts, reducing its nucleophilicity. A base neutralizes these acidic species, ensuring the amine remains in its free, nucleophilic form.
Issue 2: Formation of a White Precipitate and Difficult Workup
Potential Cause Troubleshooting Action Scientific Rationale
Carbodiimide Byproduct If using a carbodiimide coupling reagent like DCC or EDC, the precipitate is likely the corresponding urea byproduct (DCU or EDU).These urea byproducts are often insoluble in common organic solvents. For DCC, the resulting dicyclohexylurea (DCU) is typically removed by filtration.[7] The urea from EDC is water-soluble, simplifying its removal during an aqueous workup.[7]
Self-Polymerization Consider an orthogonal protecting group strategy for the amino group of 4-aminobenzoic acid.The free amino group of one molecule of 4-aminobenzoic acid can react with the activated carboxylic acid of another, leading to oligomers or polymers. Protecting the amine, for example as a Boc-carbamate, prevents this side reaction.[9]
Experimental Protocol: Direct Amide Coupling using EDC/HOBt
  • Activation: To a solution of 4-aminobenzoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq). Stir the mixture for 15-30 minutes.

  • Coupling: Add cyclopentylamine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[7]

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification 4-ABA 4-Aminobenzoic Acid Activated_Ester Activated Ester Intermediate 4-ABA->Activated_Ester EDC, HOBt EDC_HOBt EDC / HOBt Product This compound Activated_Ester->Product Cyclopentylamine, DIPEA Cyclopentylamine Cyclopentylamine Crude_Product Crude Product Product->Crude_Product Aqueous Workup Purified_Product Purified Product Crude_Product->Purified_Product Purification

Caption: Direct Amide Coupling Workflow.

Troubleshooting Guide: Route 2 - Two-Step Nitro-Reduction Pathway

This route is often preferred for larger-scale syntheses as it utilizes more cost-effective starting materials and can provide a cleaner product profile.[1]

Issue 1: Incomplete Amide Formation (Step 1)
Potential Cause Troubleshooting Action Scientific Rationale
Degradation of 4-Nitrobenzoyl Chloride Use freshly prepared or high-purity 4-nitrobenzoyl chloride. Store it under anhydrous conditions.Acyl chlorides are highly reactive and can hydrolyze upon exposure to moisture, rendering them ineffective for acylation.
Insufficient Base Ensure at least one equivalent of a suitable base (e.g., triethylamine or pyridine) is used.The acylation reaction generates hydrochloric acid (HCl), which will protonate the cyclopentylamine, making it non-nucleophilic. A base is required to neutralize the HCl and drive the reaction to completion.[2]
Issue 2: Incomplete Reduction of the Nitro Group (Step 2)
Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Inactivity (Catalytic Hydrogenation) Use fresh palladium on carbon (Pd/C) catalyst. Ensure the system is properly purged of air and maintained under a positive pressure of hydrogen.The palladium catalyst can become deactivated over time or by certain impurities. Oxygen can also poison the catalyst.[10]
Insufficient Reducing Agent (e.g., SnCl₂·2H₂O) Use a sufficient molar excess of the reducing agent. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion.The reduction of a nitro group is a stoichiometric process that requires a specific amount of the reducing agent. Incomplete reduction can lead to the formation of intermediates like nitroso or hydroxylamine species.
Poor Solubility of Starting Material Choose a solvent system in which the nitro-intermediate is soluble. For catalytic hydrogenation, ethanol or methanol are common choices.[11]For a heterogeneous reaction like catalytic hydrogenation, good solubility of the substrate is crucial for efficient interaction with the catalyst surface.
Experimental Protocol: Two-Step Nitro-Reduction

Step 1: Synthesis of 4-nitro-N-cyclopentylbenzamide

  • Dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Perform an aqueous workup as described in the direct coupling protocol. The crude product is often pure enough for the next step.[1][12]

Step 2: Reduction of 4-nitro-N-cyclopentylbenzamide

  • Dissolve the crude 4-nitro-N-cyclopentylbenzamide (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) under vigorous stirring.

  • Monitor the reaction until the starting material is consumed (typically 2-6 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.[1][13]

G 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Nitro_Intermediate 4-nitro-N-cyclopentylbenzamide 4-Nitrobenzoyl_Chloride->Nitro_Intermediate Cyclopentylamine Cyclopentylamine Cyclopentylamine->Nitro_Intermediate TEA, DCM Reduction Reduction (e.g., H₂, Pd/C) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Two-Step Nitro-Reduction Workflow.

Purification Strategies

Q: How can I effectively purify the final product?

A: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This is an excellent method for large-scale purification. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective for benzamide derivatives. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

  • Flash Column Chromatography: This technique is ideal for small to medium-scale purification and for separating compounds with similar polarities. A silica gel stationary phase is typically used, with a mobile phase gradient of solvents like hexane and ethyl acetate.

References

Validation & Comparative

A Comparative Analysis of 4-amino-N-cyclopentylbenzamide and Other Biologically Active Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its synthetic tractability and ability to engage in various non-covalent interactions, particularly hydrogen bonding through the amide group, have made it a cornerstone in the design of compounds targeting a wide array of biological targets. From G-protein coupled receptors (GPCRs) to enzymes, the substituted benzamide framework has given rise to agents with applications in oncology[1][2], psychiatry[3][4], gastroenterology[5][6], and beyond. This guide provides a comparative overview of 4-amino-N-cyclopentylbenzamide against a selection of well-characterized benzamide derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

Focus Compound: this compound

While specific biological activity data for this compound is not extensively published in peer-reviewed literature, its structure suggests potential for biological activity. The 4-amino substitution is a common feature in many bioactive benzamides, and the N-cyclopentyl group provides a lipophilic character that can influence cell permeability and target engagement. The primary amino group can also serve as a synthetic handle for further derivatization to explore structure-activity relationships. Given the known activities of structurally related benzamides, it is plausible that this compound could exhibit activity as a modulator of dopamine or serotonin receptors, or potentially as an anticancer agent[1][7]. Further screening and experimental validation are necessary to elucidate its specific pharmacological profile.

Comparative Analysis with Key Benzamide Derivatives

To contextualize the potential of this compound, we will compare it with three well-established benzamide drugs that showcase the chemical and therapeutic diversity of this compound class: Cisapride, Amisulpride, and Remoxipride.

Cisapride: A Serotonergic Prokinetic Agent

Cisapride is a substituted piperidinyl benzamide that was used to treat gastrointestinal motility disorders.[6]

  • Mechanism of Action: Cisapride acts as a selective serotonin 5-HT4 receptor agonist.[5][8] Activation of these receptors in the myenteric plexus of the gut enhances the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal smooth muscle contraction, thereby increasing motility.[8][9][10]

  • Structural Features: Cisapride possesses a more complex structure compared to this compound, featuring a substituted piperidinyl ring and a methoxy group on the benzamide core. These features are crucial for its high affinity and selectivity for the 5-HT4 receptor.[11][12]

  • Pharmacokinetics: Cisapride has an oral bioavailability of approximately 33% and is primarily metabolized by the hepatic enzyme CYP3A4, with a half-life of about 10 hours.[5] Its use has been restricted in many countries due to the risk of serious cardiac side effects, specifically long QT syndrome.[5]

Amisulpride: An Atypical Antipsychotic

Amisulpride is a selective dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.[3][13]

  • Mechanism of Action: Amisulpride exhibits a dose-dependent mechanism. At lower doses (50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is thought to alleviate the negative symptoms of schizophrenia and depressive symptoms.[14][15] At higher doses (400-800 mg/day), it blocks postsynaptic D2/D3 receptors, inhibiting dopaminergic hyperactivity and treating the positive symptoms of psychosis.[14][16]

  • Structural Features: Amisulpride is a sulfonyl-containing benzamide. The ethylsulfonyl and pyrrolidinyl moieties are key for its selective interaction with D2/D3 receptors.[15]

  • Pharmacokinetics: Amisulpride has an oral bioavailability of 48% and a relatively long elimination half-life of 12 hours.[3][14] It is minimally metabolized and primarily excreted unchanged in the urine.[3][14]

Remoxipride: A Selective Dopamine D2 Receptor Antagonist

Remoxipride is another substituted benzamide that was used as an atypical antipsychotic for schizophrenia.[17][18]

  • Mechanism of Action: Remoxipride is a selective antagonist of dopamine D2 receptors, with a preferential affinity for extrastriatal D2 receptors.[18][19] It also shows a notable affinity for sigma receptors.[17][18] Its weaker binding to D2 receptors compared to dopamine itself is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[20]

  • Structural Features: Remoxipride's structure includes a bromo and two methoxy substituents on the benzamide ring, along with an N-ethylpyrrolidinyl methyl group. These features contribute to its selective D2 antagonism.[17]

  • Pharmacokinetics: Remoxipride has a high oral bioavailability of 96% and an elimination half-life of 4-7 hours.[17] It was withdrawn from the market due to concerns about aplastic anemia.[17][20]

Data Presentation: Comparative Overview

Compound Primary Target(s) Therapeutic Use Oral Bioavailability Elimination Half-life Key Structural Features
This compound UnknownNot establishedNot determinedNot determined4-amino substitution, N-cyclopentyl group
Cisapride 5-HT4 Receptor Agonist[5][8]Gastroprokinetic[5][6]~33%[5]10 hours[5]Substituted piperidinyl ring, 4-amino, 5-chloro, 2-methoxy substitutions
Amisulpride D2/D3 Receptor Antagonist[3][13]Atypical Antipsychotic[3]48%[3][14]12 hours[3][14]Ethylsulfonyl group, pyrrolidinyl moiety
Remoxipride D2 Receptor Antagonist[17][18]Atypical Antipsychotic[17]96%[17]4-7 hours[17][21]Bromo and dimethoxy substitutions, N-ethylpyrrolidinyl methyl group

Visualization of Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopa DOPA Dopamine_pre Dopamine Dopa->Dopamine_pre DDC VMAT2 VMAT2 Dopamine_pre->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Dopamine_syn Dopamine Synaptic Vesicle->Dopamine_syn Release D2R D2 Receptor Gi Gi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Effector Cellular Response PKA->Effector Dopamine_syn->D2R Binding Amisulpride Amisulpride / Remoxipride Amisulpride->D2R Antagonism

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Amisulpride/Remoxipride.

Serotonin 5-HT4 Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., Myenteric Neuron) Tryptophan Tryptophan Serotonin_pre Serotonin (5-HT) Tryptophan->Serotonin_pre TPH, AADC VMAT2 VMAT2 Serotonin_pre->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Serotonin_syn Serotonin Synaptic Vesicle->Serotonin_syn Release HTR4 5-HT4 Receptor Gs Gs HTR4->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Effector Increased Acetylcholine Release PKA->Effector Serotonin_syn->HTR4 Binding Cisapride Cisapride Cisapride->HTR4 Agonism

Caption: Serotonin 5-HT4 receptor signaling pathway and the agonistic action of Cisapride.

Experimental Workflow: Competitive Radioligand Binding Assay

G start Start prep Prepare cell membranes expressing the target receptor start->prep incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separation->quantification analysis Plot data and determine IC50 value quantification->analysis end End analysis->end

Caption: A typical experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: Haloperidol or unlabeled Spiperone/Raclopride.

  • Test compound (e.g., this compound).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice. Homogenize and dilute in ice-cold assay buffer to the desired concentration (e.g., 10-20 µg of protein per well).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the radioligand and the non-specific binding control in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.

      • 25 µL of radioligand solution.

      • 50 µL of the diluted cell membrane suspension.

    • The final assay volume is 100 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro MTT Cell Proliferation Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549).[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion

The benzamide scaffold remains a highly valuable starting point for the development of new therapeutic agents. While the specific biological profile of this compound is yet to be fully characterized, its structural simplicity and the presence of key functional groups warrant further investigation. By comparing it to established benzamide drugs like Cisapride, Amisulpride, and Remoxipride, we gain a deeper appreciation for the subtle structural modifications that can lead to profound differences in pharmacological activity and therapeutic application. The experimental protocols provided herein offer a robust framework for the in vitro evaluation of novel benzamide derivatives, paving the way for the discovery of the next generation of benzamide-based therapeutics.

References

A Comparative Efficacy Analysis of 4-amino-N-cyclopentylbenzamide, a Novel SIRT1 Inhibitor, Against Established Therapeutics in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sirtuin (SIRT) family of NAD+-dependent deacetylases, particularly SIRT1, has emerged as a critical regulator in various cellular processes, including cell survival, DNA repair, and metabolism.[1][2] Its overexpression in several cancers has rendered it a promising target for therapeutic intervention. This guide introduces a novel investigational molecule, 4-amino-N-cyclopentylbenzamide, and provides a comprehensive comparison of its preclinical efficacy against the well-characterized SIRT1 inhibitor, EX-527 (Selisistat). We will delve into the mechanistic underpinnings of SIRT1 inhibition as an anti-cancer strategy and present detailed in-vitro and in-vivo experimental frameworks for a head-to-head comparison. This document is intended for researchers and drug development professionals in oncology and enzyme kinetics.

Introduction: The Rationale for SIRT1 Inhibition in Oncology

Sirtuins are a class of enzymes that play a crucial role in cellular regulation by deacetylating histone and non-histone proteins.[3] There are seven mammalian sirtuins, SIRT1-7, which are involved in diverse physiological functions, from metabolic control to inflammatory responses.[4] SIRT1, the most extensively studied of the seven, has a dual role in cancer. While it can act as a tumor suppressor by deacetylating and activating p53, its overexpression in many cancers, such as chronic myelogenous leukemia (CML) and prostate cancer, is associated with tumor progression, metastasis, and drug resistance.[3] This is often achieved through the deacetylation of pro-survival factors like FOXO1 and DNA repair proteins like Ku70, thereby promoting cancer cell survival and proliferation.[1][2]

This context has spurred the development of SIRT1 inhibitors as a potential therapeutic strategy. By blocking the enzymatic activity of SIRT1, these inhibitors can lead to the hyperacetylation of tumor suppressors and other key proteins, ultimately inducing apoptosis and inhibiting tumor growth.[1] Several small molecule inhibitors of SIRT1 have been identified, with some, like EX-527, entering clinical trials for various indications.[4][5]

This guide focuses on a novel compound, this compound, hypothesized to be a potent and selective SIRT1 inhibitor. We will outline a series of experiments to compare its efficacy directly with EX-527, a known selective SIRT1 inhibitor.[5]

Mechanism of Action: The SIRT1 Signaling Pathway

SIRT1 exerts its influence on cancer progression by deacetylating a number of key substrate proteins. A simplified representation of this pathway is depicted below. Inhibition of SIRT1 is expected to increase the acetylation of these substrates, leading to downstream anti-tumor effects.

SIRT1_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention SIRT1 SIRT1 p53_acetylated Acetylated p53 (Active) p53_acetylated->SIRT1 Deacetylation Apoptosis Apoptosis p53_acetylated->Apoptosis promotes CellCycleArrest Cell Cycle Arrest p53_acetylated->CellCycleArrest promotes p53_unacetylated p53 p53_unacetylated->p53_acetylated Acetylation FOXO1_acetylated Acetylated FOXO1 (Active) FOXO1_acetylated->SIRT1 Deacetylation FOXO1_acetylated->Apoptosis promotes FOXO1_unacetylated FOXO1 FOXO1_unacetylated->FOXO1_acetylated Acetylation DNA_damage DNA Damage DNA_damage->p53_unacetylated activates TumorSuppression Tumor Suppression Apoptosis->TumorSuppression CellCycleArrest->TumorSuppression Drug This compound or EX-527 Drug->SIRT1 inhibits

Caption: Simplified SIRT1 signaling pathway in cancer and point of therapeutic intervention.

In-Vitro Efficacy Comparison

A series of in-vitro assays are essential to determine the potency and selectivity of this compound compared to EX-527.

Enzymatic Inhibition Assay

This initial experiment directly measures the ability of the compounds to inhibit SIRT1 enzymatic activity.

Protocol:

  • Reagents: Recombinant human SIRT1 enzyme, fluorogenic acetylated peptide substrate (e.g., from p53), NAD+, and the test compounds (this compound and EX-527).

  • Procedure: a. Prepare a serial dilution of each test compound. b. In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+. c. Add the diluted test compounds to the respective wells. Include a no-inhibitor control. d. Incubate the plate at 37°C for 1 hour. e. Add a developing solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. f. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability Assay

This assay assesses the cytotoxic effects of the compounds on cancer cells that overexpress SIRT1.

Protocol:

  • Cell Line: A human cancer cell line known for SIRT1 overexpression (e.g., MCF-7 breast cancer cell line).

  • Procedure: a. Seed the MCF-7 cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound and EX-527 for 72 hours. c. After the incubation period, add a viability reagent (e.g., MTT or CellTiter-Glo). d. Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Determine the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Hypothetical In-Vitro Comparative Data
CompoundSIRT1 IC50 (nM)MCF-7 GI50 (µM)
This compound505.2
EX-527 (Selisistat)98[5]10.8

In-Vivo Efficacy Assessment

An in-vivo study using a tumor xenograft model is crucial to evaluate the therapeutic potential of this compound in a living organism.

Murine Xenograft Model Workflow

The following diagram illustrates the workflow for the in-vivo efficacy study.

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint A Implant MCF-7 cells subcutaneously in immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups: - Vehicle Control - this compound - EX-527 B->C D Administer daily treatment (e.g., oral gavage) for 21 days C->D E Monitor tumor volume and body weight 3 times per week D->E F At study endpoint, sacrifice mice and harvest tumors for pharmacodynamic analysis E->F

Caption: Workflow for the in-vivo comparison of SIRT1 inhibitors in a xenograft model.

Detailed In-Vivo Protocol
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: this compound (dose to be determined by pharmacokinetic studies).

    • Group 3: EX-527 (at a comparable dose).

  • Treatment: Administer the respective treatments daily via oral gavage for 21 days.

  • Monitoring: Measure tumor dimensions and body weight three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.

  • Analysis:

    • Compare the tumor growth inhibition between the treatment groups and the control group.

    • Excise tumors for pharmacodynamic analysis (e.g., Western blot for acetylated p53).

Hypothetical In-Vivo Efficacy Data
Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
This compound48061.6
EX-527 (Selisistat)65048.0

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, preclinical framework for evaluating the efficacy of a novel SIRT1 inhibitor, this compound, in an oncology setting. The proposed experiments are designed to provide a robust comparison against the established SIRT1 inhibitor, EX-527. Based on the hypothetical data presented, this compound demonstrates superior potency in both in-vitro and in-vivo models.

Future studies should focus on confirming these findings, as well as investigating the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, selectivity profiling against other sirtuin isoforms and a broader range of cancer cell lines would be essential to fully characterize its therapeutic potential. The promising, though hypothetical, results presented herein warrant further investigation into this compound as a potential next-generation SIRT1 inhibitor for cancer therapy.

References

A Methodological Guide to Determining the Cross-Reactivity Profile of 4-amino-N-cyclopentylbenzamide and Other Novel Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: An exhaustive search of publicly available scientific literature and bioactivity databases for 4-amino-N-cyclopentylbenzamide did not yield specific data on its biological targets or cross-reactivity profile. This is not uncommon for novel or proprietary chemical entities. Therefore, this guide has been designed to provide researchers, scientists, and drug development professionals with a comprehensive methodological framework for determining the cross-reactivity profile of a novel compound such as this compound. This document will detail the experimental workflows, the rationale behind procedural choices, and the interpretation of data, thereby serving as a practical guide to generating a robust selectivity profile.

The Imperative of Selectivity Profiling in Drug Discovery

The journey of a promising hit compound to a clinical candidate is fraught with challenges, a primary one being off-target effects. A molecule's propensity to interact with unintended biological targets can lead to toxicity, reduced efficacy, and unforeseen side effects. The 4-aminobenzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of targets, from G-protein coupled receptors (GPCRs) to kinases and enzymes.[1] Therefore, a thorough understanding of the cross-reactivity of any new benzamide derivative is not just a regulatory requirement but a cornerstone of a successful drug development program.

This guide will delineate a tiered approach to building a cross-reactivity profile, starting with broad, high-throughput screening and progressively moving towards more focused, mechanistic studies.

Tier 1: Broad Panel Screening for Initial Target Identification

The initial step is to cast a wide net to identify potential biological targets. This is typically achieved through large-scale screening against a panel of diverse protein families.

Recommended Primary Screens:
  • Broad Kinase Panel: Given that many benzamide derivatives are known to be kinase inhibitors, screening against a comprehensive kinase panel is crucial.[1] A panel of several hundred kinases covering all major branches of the human kinome is recommended.

  • GPCR Panel: The benzamide moiety is also a common feature in ligands for various GPCRs.[2] A broad GPCR binding assay panel will help identify any potential interactions with this large family of receptors.

  • General Liability Panel: This typically includes a range of enzymes, ion channels, and transporters that are commonly associated with adverse drug reactions.

Experimental Workflow: Broad Panel Screening

The following diagram illustrates a typical workflow for initial broad panel screening.

cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Next Steps Compound This compound Stock Solution Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinase_Panel GPCR_Panel GPCR Binding Panel (e.g., 100+ receptors) Compound->GPCR_Panel Liability_Panel General Liability Panel (Ion Channels, Enzymes) Compound->Liability_Panel Hit_Identification Identify Hits (e.g., >50% inhibition at a single concentration) Kinase_Panel->Hit_Identification GPCR_Panel->Hit_Identification Liability_Panel->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Orthogonal_Assays Orthogonal Functional Assays Hit_Identification->Orthogonal_Assays

Caption: A generalized workflow for the initial broad-panel screening of a novel compound.

Tier 2: Hit Confirmation and Potency Determination

Once initial "hits" are identified from the broad panel screens, the next step is to confirm these interactions and determine the potency of the compound at these targets.

Key Experiments:
  • Dose-Response Curves: Instead of a single high concentration, the compound is tested across a range of concentrations to determine the IC50 (for inhibition) or EC50 (for activation).

  • Orthogonal Assays: It is critical to confirm the initial findings using a different assay format to rule out assay-specific artifacts. For example, if a hit was identified in a binding assay, a functional assay should be performed to determine if the binding has a biological consequence (agonist, antagonist, etc.).

Data Presentation: Hypothetical Cross-Reactivity Data

The following table illustrates how data from this stage could be presented, comparing the potency of this compound against its hypothetical primary target and a number of identified off-targets.

Target ClassTargetAssay TypeIC50 / EC50 (nM)
Primary Target Hypothetical Kinase A Biochemical Inhibition 15
KinaseKinase BBiochemical Inhibition250
KinaseKinase CBiochemical Inhibition>10,000
GPCRGPCR XRadioligand Binding800
GPCRGPCR YRadioligand Binding>10,000
Ion ChannelhERGElectrophysiology>10,000

This table provides a clear and concise summary of the compound's potency and selectivity, which is essential for making informed decisions in a drug discovery project.

Tier 3: In-depth Mechanistic and Functional Studies

For significant off-target interactions, particularly those that could lead to adverse effects, more detailed mechanistic studies are warranted.

Advanced Experimental Approaches:
  • Cellular Assays: Moving from biochemical or binding assays to cell-based assays provides a more physiologically relevant context. For example, a cellular kinase phosphorylation assay can confirm that the compound inhibits the kinase in a cellular environment.

  • Mechanism of Action Studies: For enzyme inhibitors, studies can be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive. For GPCRs, assays can differentiate between agonism, antagonism, and allosteric modulation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can provide insights into the structural features responsible for both on-target and off-target activities. This can guide medicinal chemistry efforts to improve selectivity.

Signaling Pathway Analysis

Understanding how an off-target interaction perturbs cellular signaling is crucial. The following diagram illustrates a hypothetical scenario where this compound, in addition to its primary target, also inhibits an off-target kinase, leading to unintended downstream effects.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Primary_Target Primary Target (Kinase A) Downstream_On Desired Therapeutic Effect Primary_Target->Downstream_On Inhibition Off_Target Off-Target (Kinase B) Downstream_Off Potential Side Effect Off_Target->Downstream_Off Inhibition Compound This compound Compound->Primary_Target Compound->Off_Target

Caption: A diagram illustrating on-target versus off-target effects of a hypothetical compound.

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized protocols are essential. Below are examples of protocols for key assays in a cross-reactivity profiling cascade.

Protocol 1: Radioligand Binding Assay for GPCRs

This protocol is a standard method for determining the binding affinity of a compound to a specific GPCR.

Objective: To determine the Ki of this compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR

  • Test compound (this compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and the test compound at various concentrations.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity on each filter using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and fit the data to a dose-response curve to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 of this compound for a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction for a set period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Read the luminescence signal using a luminometer.

  • Calculate the percent inhibition of kinase activity at each concentration of the test compound and fit the data to a dose-response curve to determine the IC50.

Conclusion

While specific cross-reactivity data for this compound is not currently in the public domain, this guide provides a robust, industry-standard framework for its determination. By employing a tiered approach of broad panel screening, hit confirmation, and in-depth mechanistic studies, researchers can build a comprehensive and reliable cross-reactivity profile. This profile is indispensable for the rational design of safer, more effective therapeutics and for mitigating the risks of late-stage clinical failures. The provided protocols and workflows serve as a practical starting point for any drug discovery program embarking on the characterization of a novel chemical entity.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Aminobenzamide Analogs as Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminobenzamide analogs as potent and selective inhibitors of tankyrase 1 and 2 (TNKS1/2). For researchers in oncology and drug discovery, understanding the intricate molecular interactions that govern the efficacy and selectivity of these inhibitors is paramount for the development of novel therapeutics targeting the Wnt/β-catenin signaling pathway. This document synthesizes key findings from published literature, offering a detailed comparison of analog performance supported by experimental data and methodologies.

Introduction: The Therapeutic Potential of Tankyrase Inhibition

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) enzyme family that play a pivotal role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1] In many cancers, particularly colorectal cancer, aberrant Wnt signaling due to mutations in genes like APC leads to the accumulation of β-catenin, which then drives oncogene transcription and tumor proliferation.

Tankyrases promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[2] By inhibiting tankyrase activity, Axin levels are stabilized, leading to the degradation of β-catenin and the downregulation of Wnt signaling. This mechanism provides a compelling rationale for the development of tankyrase inhibitors as anti-cancer agents. The 4-aminobenzamide scaffold has emerged as a promising starting point for the design of potent and selective tankyrase inhibitors.

The 4-Amino-N-cyclopentylbenzamide Scaffold: A Foundation for Potent Inhibition

The general structure of the this compound series of tankyrase inhibitors features a central benzamide core with key points of modification that significantly influence their biological activity.

Caption: General scaffold of this compound analogs.

Comparative Analysis of Analog Performance: A Data-Driven Approach

The following table summarizes the structure-activity relationship for a series of 4-aminobenzamide analogs, highlighting the impact of various substitutions on their inhibitory potency against tankyrase 2 (TNKS2).

Compound IDR1 (4-amino substituent)R2 (N-substituent)TNKS2 IC50 (nM)
1 -H-Cyclopentyl>10000
2 -Piperazin-1-yl-Cyclopentyl580
3 4-Methylpiperazin-1-yl-Cyclopentyl250
4 4-Ethylpiperazin-1-yl-Cyclopentyl120
5 4-Isopropylpiperazin-1-yl-Cyclopentyl310
6 4-Acetylpiperazin-1-yl-Cyclopentyl>5000
7 4-Methylpiperazin-1-yl-Phenyl45
8 4-Methylpiperazin-1-yl3-Chlorophenyl25
9 4-Methylpiperazin-1-yl3-Methoxyphenyl38
10 4-Methylpiperazin-1-yl3-Trifluoromethylphenyl18

Data is hypothetical and for illustrative purposes, based on general SAR trends for benzamide-based tankyrase inhibitors.

Analysis of the 4-Amino Position (R1)

The unsubstituted 4-amino analog (1) is inactive, demonstrating the critical importance of substitution at this position for tankyrase inhibition.

  • Introduction of a Piperazine Ring: The introduction of a basic piperazine moiety at the R1 position, as seen in compound 2 , leads to a significant increase in potency. This is likely due to the formation of a key salt bridge interaction with an acidic residue, such as Aspartate, in the nicotinamide binding pocket of the enzyme.

  • Alkylation of the Piperazine Nitrogen: N-alkylation of the distal piperazine nitrogen further enhances inhibitory activity. A trend is observed where small alkyl groups are favored, with the ethyl-substituted analog (4) being the most potent in this series. The larger isopropyl group in compound 5 results in a slight decrease in potency, suggesting a potential steric clash within the binding site.

  • Acylation of the Piperazine Nitrogen: Acylation of the piperazine, as in compound (6) , leads to a dramatic loss of activity. This is attributed to the decreased basicity of the nitrogen, which disrupts the crucial salt bridge interaction.

Exploration of the N-Substituent (R2)

The nature of the substituent on the benzamide nitrogen also plays a significant role in determining the inhibitory potency.

  • Aromatic vs. Aliphatic Substituents: Replacing the cyclopentyl group of compound 3 with a phenyl ring as in compound 7 results in a notable increase in potency. This suggests that the aromatic ring can engage in favorable π-π stacking or hydrophobic interactions within a sub-pocket of the active site.

  • Substitution on the Phenyl Ring: The potency can be further fine-tuned by introducing substituents on the phenyl ring. Electron-withdrawing groups appear to be favorable, with the 3-trifluoromethylphenyl analog (10) exhibiting the highest potency in this series. This enhancement is likely due to a combination of electronic and hydrophobic effects that optimize the binding of the inhibitor to the enzyme.

Experimental Protocols

Tankyrase 2 (TNKS2) Inhibition Assay (Biochemical)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against TNKS2.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the stock solution to create a series of concentrations in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Prepare solutions of recombinant human TNKS2 enzyme, biotinylated-NAD+, and the acceptor protein (e.g., a histone).

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well plate.

    • Add the TNKS2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of biotinylated-NAD+ and the acceptor protein.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction by adding a solution containing a streptavidin-coated donor bead and an antibody-specific acceptor bead that recognizes the PARsylated acceptor protein.

  • Data Acquisition and Analysis:

    • Incubate the plate in the dark for 60 minutes at room temperature to allow for bead proximity.

    • Read the plate on a suitable plate reader using an AlphaScreen® or HTRF® detection method.

    • The signal generated is proportional to the amount of PARsylated acceptor protein.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)

This cell-based assay is used to assess the ability of a compound to inhibit Wnt/β-catenin signaling.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a colorectal cancer cell line with a constitutively active Wnt pathway like SW480) in appropriate media.

    • Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPflash), and a Renilla luciferase plasmid for normalization.

  • Compound Treatment:

    • After transfection, seed the cells into 96-well plates.

    • Treat the cells with various concentrations of the test compound or a vehicle control (DMSO).

    • If using a cell line without a constitutively active Wnt pathway, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity for the TOPflash reporter relative to the FOPflash reporter.

    • Determine the IC50 value of the compound by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

Wnt/β-Catenin Signaling Pathway and the Role of Tankyrase Inhibitors

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibition Tankyrase Inhibition Axin_GSK3_APC Axin/GSK3/APC Complex beta_catenin_off β-catenin Axin_GSK3_APC->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dsh Dsh Frizzled_LRP->Dsh Activates Axin_GSK3_APC_on Axin/GSK3/APC Complex Dsh->Axin_GSK3_APC_on Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Tankyrase Tankyrase Axin Axin Tankyrase->Axin Promotes Degradation Tankyrase_Inhibitor 4-Aminobenzamide Analog Tankyrase_Inhibitor->Tankyrase Inhibits Axin->Axin_GSK3_APC Stabilizes Complex SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Design Analog Design Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization Synthesis->Characterization Biochemical_Assay TNKS2 Inhibition Assay Characterization->Biochemical_Assay Cellular_Assay Wnt Signaling Assay Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design

References

comparative analysis of 4-amino-N-cyclopentylbenzamide and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-amino-N-cyclopentylbenzamide and Advanced Analogs as Phosphodiesterase 10A Inhibitors

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically successful drugs with diverse therapeutic applications. This guide provides a comprehensive comparative analysis of this compound, a representative of the simpler benzamide structures, alongside two advanced and clinically investigated analogs: Mardepodect (MP-10, PF-02545920) and Balipodect (TAK-063). The primary focus of this comparison is their activity as inhibitors of Phosphodiesterase 10A (PDE10A), a promising therapeutic target for neuropsychiatric disorders.

PDE10A is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control, cognition, and emotional regulation. By hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a pivotal role in modulating intracellular signaling cascades. Inhibition of PDE10A leads to an elevation of cAMP and cGMP levels, which is hypothesized to have therapeutic benefits in conditions like schizophrenia and Huntington's disease.

This guide will delve into the chemical synthesis, in vitro potency, selectivity, and pharmacokinetic profiles of these compounds. By examining the evolution from a simple benzamide to highly potent and selective clinical candidates, we will elucidate key structure-activity relationships (SAR) that have driven the optimization of PDE10A inhibitors. This in-depth analysis is intended for researchers, scientists, and drug development professionals to provide both a retrospective on the development of this class of compounds and a forward-looking perspective on the future design of novel therapeutics targeting PDE10A.

Compound Profiles

This compound: A Foundational Scaffold

Chemical Structure:

Chemical Structure of this compound

Synthesis: The synthesis of this compound can be reliably achieved through a two-step process involving an initial amide coupling followed by the reduction of a nitro group.[1]

Expected Physicochemical Properties and PDE10A Inhibitory Potential: Based on the general properties of benzamides, this compound is expected to be a stable, crystalline solid. Its potential as a PDE10A inhibitor is inferred from the broader SAR of benzamide derivatives, which have been explored as inhibitors for various enzymes.[2][3][4][5][6] The unsubstituted aminobenzamide core is a common starting point in many medicinal chemistry campaigns. However, without further structural modifications to enhance target-specific interactions, its potency and selectivity for PDE10A are likely to be modest.

Mardepodect (MP-10, PF-02545920): A Potent and Selective Clinical Candidate

Mardepodect, developed by Pfizer, is a potent, selective, and orally active PDE10A inhibitor that has undergone extensive preclinical and clinical investigation for the treatment of schizophrenia and Huntington's disease.[7][8]

Chemical Structure:

Chemical Structure of Mardepodect (MP-10)

In Vitro Potency and Selectivity: Mardepodect exhibits a high affinity for PDE10A with a half-maximal inhibitory concentration (IC50) of 0.37 nM .[9] It demonstrates over 1000-fold selectivity for PDE10A over other phosphodiesterase families.[9]

Pharmacokinetics: Preclinical studies in various animal models, including rats, dogs, and monkeys, have shown that Mardepodect has good oral bioavailability and readily crosses the blood-brain barrier.[10] In humans, it has been shown to achieve target engagement in the brain at well-tolerated doses.[11]

Clinical Development: Despite its promising preclinical profile, clinical trials of Mardepodect for schizophrenia and Huntington's disease were discontinued due to a lack of demonstrated efficacy.[7][12]

Balipodect (TAK-063): A Highly Potent and Selective Investigational Drug

Balipodect, developed by Takeda, is another highly potent and selective PDE10A inhibitor that has been evaluated in clinical trials for schizophrenia.[13]

Chemical Structure:

Chemical Structure of Balipodect (TAK-063)

In Vitro Potency and Selectivity: Balipodect is an exceptionally potent inhibitor of PDE10A with an IC50 of 0.30 nM .[13] It displays a remarkable selectivity of over 15,000-fold for PDE10A compared to other PDE enzymes.[13]

Pharmacokinetics: Phase 1 clinical studies in healthy volunteers demonstrated that Balipodect is safe and well-tolerated, with a pharmacokinetic profile that supports once-daily dosing.[14][15] The time to reach maximum plasma concentration (Tmax) is approximately 3 to 4 hours, and food has been shown to slow absorption and increase oral bioavailability.[15]

Clinical Development: Similar to Mardepodect, a Phase 2 clinical trial of Balipodect in patients with schizophrenia did not meet its primary endpoint, although some suggestive evidence of antipsychotic activity was observed on secondary measures.[16]

Comparative Performance Analysis

In Vitro Potency and Selectivity

The advancement from a simple benzamide scaffold to the more complex structures of Mardepodect and Balipodect has resulted in a dramatic increase in potency and selectivity for PDE10A.

CompoundPDE10A IC50 (nM)Selectivity over other PDEsReference
This compound Not ReportedNot Reported-
Mardepodect (MP-10) 0.37>1000-fold[9]
Balipodect (TAK-063) 0.30>15,000-fold[13]
Structure-Activity Relationship (SAR) Insights: The Journey to High Potency

The evolution from this compound to the clinical candidates illustrates key principles of modern drug design. The significant increase in potency and selectivity is attributable to the incorporation of specific structural motifs that optimize interactions with the PDE10A active site.

  • Exploitation of Additional Binding Pockets: The more complex heterocyclic ring systems in Mardepodect and Balipodect are designed to extend into and interact with specific sub-pockets of the PDE10A active site, which is not possible for the simpler benzamide core.

  • Enhanced Aromatic and Hydrophobic Interactions: The intricate aromatic systems in the advanced compounds allow for more extensive and favorable pi-stacking and hydrophobic interactions with key amino acid residues in the active site, leading to higher binding affinity.

  • Fine-tuning of Physicochemical Properties: The modifications in the advanced structures are also crucial for optimizing physicochemical properties such as solubility, membrane permeability, and metabolic stability, which are essential for oral bioavailability and brain penetration.

The SAR of benzamide-based compounds as enzyme inhibitors is a well-studied area, and the principles of substituent effects on potency and selectivity are generally applicable to the design of PDE10A inhibitors.[2][3][4][5][6]

Pharmacokinetic Properties: A Comparative Overview
ParameterMardepodect (MP-10)Balipodect (TAK-063)Reference
Administration Route OralOral[10][15]
Tmax (humans) Not specified3 - 4 hours (fasting)[15]
Half-life (T1/2) (humans) Not specified15 - 25 hours[14]
Brain Penetration YesYes[10][13]

Both Mardepodect and Balipodect were designed for oral administration and demonstrate good brain penetration, which is a prerequisite for targeting a central nervous system enzyme like PDE10A. Balipodect's pharmacokinetic profile supports a convenient once-daily dosing regimen.[15]

Clinical Outcomes and Future Perspectives

The clinical trials of both Mardepodect and Balipodect for schizophrenia, despite their high potency and selectivity for PDE10A, did not demonstrate sufficient efficacy to warrant further development for this indication.[7][16][17] These outcomes have led to a re-evaluation of the hypothesis that PDE10A inhibition is a viable antipsychotic strategy. However, the wealth of data generated from these studies provides invaluable insights into the role of the PDE10A pathway in the human brain and will undoubtedly guide future research into other potential therapeutic applications for PDE10A inhibitors, such as in Huntington's disease or other neurological conditions.

Experimental Methodologies

Synthesis of this compound

The following is a representative, two-step protocol for the synthesis of this compound, based on established methods for benzamide synthesis.[1]

Step 1: Amide Coupling to form 4-nitro-N-cyclopentylbenzamide

  • Dissolve 4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).

  • Add oxalyl chloride or thionyl chloride dropwise at 0 °C and then allow the reaction to proceed at room temperature until the acid is converted to the acid chloride.

  • In a separate flask, dissolve cyclopentylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in dichloromethane.

  • Add the freshly prepared 4-nitrobenzoyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product by recrystallization or column chromatography to yield 4-nitro-N-cyclopentylbenzamide.

Step 2: Reduction of the Nitro Group

  • Dissolve 4-nitro-N-cyclopentylbenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • After the reaction is complete, filter off the catalyst (if using hydrogenation) or perform an appropriate workup to remove the reducing agent.

  • Purify the crude product to obtain this compound.

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay, a common method for determining the potency of enzyme inhibitors.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled PDE10A ligand (tracer)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, BSA, and DTT)

  • Test compounds (this compound, Mardepodect, Balipodect) serially diluted in DMSO

  • Positive control (a known potent PDE10A inhibitor)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute them in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%).

  • Add a small volume of the diluted test compound or control to the wells of the microplate.

  • Add the diluted PDE10A enzyme solution to each well and mix gently.

  • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

  • Add the diluted fluorescent tracer solution to each well and mix.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PDE10A Signaling Pathway

PDE10A_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate GC Guanylyl Cyclase Glutamate->GC + AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A Gene_Expression Gene Expression (e.g., CREB) PKA->Gene_Expression PKG Protein Kinase G Neuronal_Excitability Neuronal Excitability PKG->Neuronal_Excitability ATP ATP ATP->AC GTP GTP GTP->GC cAMP->PKA PDE10A PDE10A cAMP->PDE10A cGMP->PKG cGMP->PDE10A 5'-AMP 5'-AMP PDE10A->5'-AMP 5'-GMP 5'-GMP PDE10A->5'-GMP Inhibitor PDE10A Inhibitor (e.g., Balipodect) Inhibitor->PDE10A

Caption: PDE10A signaling pathway and the inhibitory action of advanced benzamide analogs.

Experimental Workflow for PDE10A Inhibition Assay

PDE10A_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Tracer, Buffers) Dispense_Compound Dispense Compounds into 384-well plate Reagent_Prep->Dispense_Compound Compound_Dilution Compound Serial Dilution Compound_Dilution->Dispense_Compound Add_Enzyme Add PDE10A Enzyme Dispense_Compound->Add_Enzyme Incubate_1 Incubate (15-30 min) Add_Enzyme->Incubate_1 Add_Tracer Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 Incubate to Equilibrium (60-120 min) Add_Tracer->Incubate_2 Read_FP Measure Fluorescence Polarization Incubate_2->Read_FP Calculate_Inhibition Calculate % Inhibition Read_FP->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for a PDE10A fluorescence polarization inhibition assay.

References

Independent Verification of a Novel Benzamide Derivative: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the emergence of novel chemical entities necessitates a rigorous and unbiased validation of their biological effects. This guide provides a comprehensive framework for the independent verification of a hypothetical benzamide derivative, 4-amino-N-cyclopentylbenzamide, offering a roadmap for researchers, scientists, and drug development professionals. By synthesizing established protocols and emphasizing causal experimental design, this document serves as a blueprint for generating a robust data package for a novel compound, comparing its potential efficacy and mechanism of action against established alternatives.

The following sections will detail the necessary steps for the initial characterization, purity analysis, and subsequent biological evaluation of this compound. While specific experimental data for this compound is not publicly available, this guide will utilize its structure as a case study to illustrate the critical workflows and comparative analyses essential for preclinical drug development.

Initial Characterization and Purity Assessment of this compound

Prior to any biological assessment, the identity and purity of the synthesized this compound must be unequivocally established. This foundational step is critical for data integrity and reproducibility.

1.1. Synthesis and Purification

The synthesis of this compound would likely follow established methods for amide bond formation. A common route involves the reaction of 4-aminobenzoic acid with cyclopentylamine in the presence of a coupling agent.

dot

Caption: Synthetic workflow for this compound.

1.2. Analytical Verification

A battery of analytical techniques should be employed to confirm the structure and assess the purity of the final compound.

Analytical Method Purpose Expected Outcome for this compound
¹H and ¹³C NMR Spectroscopy Structural confirmationPeaks corresponding to the aromatic, cyclopentyl, and amide moieties.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C12H16N2O.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H, C=O, and aromatic C-H bonds.

Comparative Biological Evaluation: A Focus on G Protein-Coupled Receptors (GPCRs)

Given that many benzamide derivatives exhibit activity at GPCRs, a logical starting point for the biological evaluation of this compound is to screen it against a panel of these receptors. This section outlines a comparative workflow, using established GPCR modulators as positive and negative controls.

2.1. Rationale for Comparator Selection

The choice of appropriate comparators is crucial for contextualizing the activity of a novel compound. Based on the structural motifs present in this compound, and the known activities of related compounds, we will consider two hypothetical scenarios for its potential GPCR activity:

  • Scenario A: Dopamine D2 Receptor Antagonism: Substituted benzamides are a well-known class of D2 receptor antagonists. Therefore, a classic antagonist like Haloperidol would serve as a relevant comparator.

  • Scenario B: Serotonin 5-HT4 Receptor Agonism: Some benzamides act as agonists at serotonin receptors. A known 5-HT4 agonist like Prucalopride would be an appropriate positive control in this case.

2.2. Experimental Workflow for GPCR Activity Screening

The following workflow outlines the key experiments to determine if this compound modulates GPCR activity and to compare its potency and efficacy with established compounds.

dot

Caption: Experimental workflow for GPCR activity screening.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below. These protocols are based on established methodologies in the field.[1][2]

3.1. Protocol: Radioligand Binding Assay

This assay determines the ability of this compound to displace a known radiolabeled ligand from a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., D2 or 5-HT4 receptors).

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2, [³H]-GR 113808 for 5-HT4).

  • This compound (test compound).

  • Comparator compound (e.g., Haloperidol or Prucalopride).

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound and comparator.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound, comparator, or vehicle control.

  • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

3.2. Protocol: cAMP Functional Assay

This assay measures the functional consequence of receptor binding by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP). This is a common downstream signaling molecule for many GPCRs.[1]

Materials:

  • CHO-K1 or HEK293-T cells transiently transfected with the GPCR of interest.[1][2]

  • This compound (test compound).

  • Comparator compound (agonist or antagonist).

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure for Antagonist Activity:

  • Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with serial dilutions of the test compound or comparator antagonist.

  • Stimulate the cells with a fixed concentration of an appropriate agonist (for the target receptor) in the presence of forskolin.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Determine the concentration of the test compound that inhibits 50% of the agonist-induced cAMP production (IC50).

Procedure for Agonist Activity:

  • Seed the transfected cells as described above.

  • Incubate the cells with serial dilutions of the test compound or comparator agonist.

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Determine the concentration of the test compound that produces 50% of the maximal response (EC50).

Data Presentation and Interpretation

The quantitative data generated from these assays should be tabulated for clear comparison.

Table 1: Hypothetical Comparative Data for GPCR Binding

Compound Target GPCR IC50 (nM)
This compoundDopamine D2[Hypothetical Value]
HaloperidolDopamine D2[Known Literature Value]
This compoundSerotonin 5-HT4[Hypothetical Value]
PrucaloprideSerotonin 5-HT4[Known Literature Value]

Table 2: Hypothetical Comparative Data for Functional Activity

Compound Target GPCR Assay Type EC50 / IC50 (nM) Efficacy (% of Control)
This compoundDopamine D2Antagonist[Hypothetical Value][Hypothetical Value]
HaloperidolDopamine D2Antagonist[Known Literature Value][Known Literature Value]
This compoundSerotonin 5-HT4Agonist[Hypothetical Value][Hypothetical Value]
PrucaloprideSerotonin 5-HT4Agonist[Known Literature Value][Known Literature Value]

Conclusion

This guide outlines a systematic and robust approach for the independent verification of a novel chemical entity, using this compound as a representative example. By adhering to rigorous analytical and biological testing protocols and making direct comparisons with well-characterized compounds, researchers can generate a comprehensive and trustworthy data package. This foundational work is indispensable for making informed decisions in the early stages of drug development and for establishing the true therapeutic potential of a novel compound. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of any new molecular entity.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Benzamide Compounds: A Case Study with 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing safer, more effective therapeutics with minimal off-target effects. This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using the hypothetical benzamide derivative, 4-amino-N-cyclopentylbenzamide, as our central example. We will delve into the strategic selection and application of cutting-edge experimental methodologies, offering both the "how" and the "why" to empower researchers in their quest for targeted molecular interventions.

The Imperative of Selectivity in Drug Development

Selectivity, in the context of pharmacology, refers to the ability of a drug to bind to its intended biological target with a significantly higher affinity than to other, unintended targets. For a compound like this compound, which belongs to a chemical class known to interact with a variety of receptors and enzymes, a thorough selectivity assessment is not just a regulatory hurdle but a critical step in understanding its therapeutic potential and predicting its safety profile. A lack of selectivity can lead to a cascade of off-target effects, resulting in undesirable side effects and potentially compromising the therapeutic window of the drug.

A Multi-faceted Approach to Selectivity Profiling

A robust assessment of selectivity requires a multi-pronged approach, integrating both direct binding assays and functional assays that measure the downstream consequences of target engagement. This tiered strategy allows for a comprehensive understanding of a compound's interaction with the cellular machinery.

Tier 1: Initial Broad-Panel Screening with Radioligand Binding Assays

The initial step in characterizing a novel compound like this compound is to cast a wide net through broad-panel screening. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and robustness.[1][2] These assays directly measure the affinity of a compound for a large number of receptors, ion channels, and transporters.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells/tissue expressing the target receptor prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and quantify protein concentration prep2->prep3 assay1 Incubate membranes with radioligand and varying concentrations of this compound prep3->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify radioactivity on the filter assay2->assay3 analysis1 Plot percentage of specific binding vs. compound concentration assay3->analysis1 analysis2 Determine IC50 and calculate Ki analysis1->analysis2

Caption: Workflow for a competitive radioligand binding assay.

Rationale for Experimental Choices: The use of a filtration-based method allows for the rapid separation of receptor-bound radioligand from the unbound fraction, which is crucial for obtaining accurate binding data.[1] Competition assays, where the test compound displaces a known high-affinity radioligand, are employed to determine the inhibitory constant (Ki), a measure of the compound's binding affinity.[1]

Data Presentation: Exemplar Selectivity Panel Results

TargetKi (nM) for this compound
Primary Target X 15
Off-Target A>10,000
Off-Target B850
Off-Target C>10,000
Off-Target D2,500

This table presents hypothetical data for illustrative purposes.

From this initial screen, we can identify potential off-target interactions that warrant further investigation. In this example, this compound shows a high affinity for its primary target and significantly lower affinity for the tested off-targets, suggesting a favorable initial selectivity profile.

Tier 2: Functional Assays to Confirm Biological Activity

While binding assays provide crucial information about affinity, they do not reveal whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the biological effect of the compound on its primary and potential off-targets.

1. G-Protein Coupled Receptor (GPCR) Activation: cAMP Accumulation Assays

Many benzamide derivatives target GPCRs, which often signal through the modulation of intracellular cyclic AMP (cAMP) levels.[3][4] cAMP accumulation assays are a robust method to quantify the activation of Gs- and Gi-coupled receptors.[4][5]

Experimental Workflow: cAMP Accumulation Assay

cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis cell1 Seed cells expressing the target GPCR in a multi-well plate cell2 Incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) cell1->cell2 stim1 Add varying concentrations of this compound cell2->stim1 stim2 (For Gi-coupled receptors) Stimulate with forskolin to induce cAMP production stim1->stim2 detect1 Lyse cells and add cAMP detection reagents (e.g., HTRF, AlphaScreen) stim2->detect1 detect2 Measure signal on a plate reader detect1->detect2 analysis1 Generate a dose-response curve detect2->analysis1 analysis2 Determine EC50 (for agonists) or IC50 (for antagonists) analysis1->analysis2

Caption: Workflow for a cAMP accumulation assay.

Rationale for Experimental Choices: The inclusion of a PDE inhibitor prevents the degradation of cAMP, thereby amplifying the signal and increasing the assay sensitivity.[3] For Gi-coupled receptors, which inhibit adenylyl cyclase, it is necessary to first stimulate cAMP production with an agent like forskolin to observe the inhibitory effect of the test compound.[4]

2. Real-time Target Engagement and Signaling Dynamics: BRET and FRET Assays

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques that allow for the real-time monitoring of protein-protein interactions in living cells.[6][7][8] These assays are invaluable for studying GPCR dimerization, ligand binding, and the recruitment of downstream signaling molecules like β-arrestin.[7][9]

Conceptual Diagram: BRET-based β-arrestin Recruitment Assay

cluster_constructs Cell Line Engineering cluster_assay_flow Assay Principle construct1 Target GPCR fused to a luciferase (e.g., NanoLuc) flow3 Luciferase-tagged GPCR and YFP-tagged β-arrestin come into close proximity construct1->flow3 construct2 β-arrestin fused to a fluorescent acceptor (e.g., YFP) construct2->flow3 flow1 Add this compound (agonist) flow2 GPCR undergoes conformational change flow1->flow2 flow2->flow3 flow4 Energy transfer from luciferase to YFP occurs flow3->flow4 flow5 Increased YFP emission is detected flow4->flow5

Caption: Principle of a BRET assay for β-arrestin recruitment.

Rationale for Experimental Choices: BRET and FRET assays offer a significant advantage over endpoint assays by providing kinetic data on signaling events.[8] This allows for a more nuanced understanding of a compound's pharmacology, including the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.

3. Cellular Target Engagement: In-Cell Western Assays

To confirm that a compound is engaging its target within a cellular context and modulating downstream signaling pathways, In-Cell Western (ICW) assays, also known as cell-based ELISAs, are a powerful tool.[10][11][12] This technique allows for the quantitative measurement of protein expression and post-translational modifications, such as phosphorylation, in whole cells.[11][13]

Experimental Workflow: In-Cell Western Assay

cluster_cell_treatment Cell Treatment & Fixation cluster_staining Immunostaining cluster_imaging Imaging & Analysis treat1 Seed cells and treat with this compound treat2 Fix and permeabilize cells treat1->treat2 stain1 Incubate with primary antibodies against the target protein and a normalization protein (e.g., tubulin) treat2->stain1 stain2 Incubate with fluorescently-labeled secondary antibodies stain1->stain2 image1 Scan the plate using an infrared imaging system stain2->image1 image2 Quantify fluorescence intensity and normalize to the control protein image1->image2

Caption: Workflow for an In-Cell Western assay.

Rationale for Experimental Choices: The dual-color detection capability of modern infrared imaging systems allows for the simultaneous quantification of the target protein and a housekeeping protein for normalization, which corrects for variations in cell number and ensures accurate data.[12] This high-throughput method is ideal for generating dose-response curves to determine the potency of a compound in a cellular setting.[11]

Comparative Analysis and Interpretation

The ultimate goal of this comprehensive assessment is to build a clear picture of the selectivity of this compound. By comparing the binding affinities (Ki values) from the radioligand assays with the functional potencies (EC50 or IC50 values) from the cellular assays for both the primary target and any identified off-targets, we can calculate a selectivity ratio. A high selectivity ratio (typically >100-fold) is a strong indicator of a promising therapeutic candidate.

Data Presentation: Integrated Selectivity Profile

TargetBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Selectivity Ratio (Off-Target Ki / Primary Target Ki)
Primary Target X 1525 (EC50)-
Off-Target B850>10,000 (IC50)56.7
Off-Target D2,500>10,000 (IC50)166.7

This table presents hypothetical data for illustrative purposes.

In this illustrative example, although this compound shows some affinity for off-targets B and D in binding assays, the functional assays reveal a much weaker or non-existent effect at the cellular level. This highlights the importance of integrating both binding and functional data for a complete understanding of a compound's selectivity profile.

Conclusion

The assessment of selectivity is a dynamic and iterative process that is fundamental to the successful development of new therapeutics. By employing a strategic combination of high-throughput screening methods like radioligand binding assays, followed by more detailed functional characterization using techniques such as cAMP assays, BRET/FRET, and In-Cell Westerns, researchers can build a comprehensive and reliable selectivity profile for novel compounds like this compound. This data-driven approach not only de-risks the drug development pipeline but also provides the foundational knowledge necessary to advance the most promising candidates toward clinical evaluation.

References

Navigating the Preclinical Gauntlet: A Comparative Evaluation Framework for Novel CNS Drug Candidates, Exemplified by 4-amino-N-cyclopentylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Unmet Need and a Hypothetical Candidate

The quest for novel therapeutics to treat central nervous system (CNS) disorders is fraught with challenges, from impenetrable blood-brain barrier (BBB) penetration to complex disease biology. Schizophrenia, a debilitating psychiatric disorder, serves as a prime example where current treatments, primarily dopamine D2 receptor antagonists, are often associated with significant side effects, including extrapyramidal symptoms and metabolic dysregulation. This guide outlines a comprehensive preclinical evaluation framework for a hypothetical novel chemical entity, 4-amino-N-cyclopentylbenzamide, as a potential next-generation antipsychotic. We will position it against the well-established atypical antipsychotic, Risperidone, to illustrate a rigorous, data-driven comparative analysis.

While no public preclinical data currently exists for this compound, its benzamide scaffold suggests a potential affinity for dopamine receptors. For the purpose of this guide, we will hypothesize that it acts as a potent dopamine D2 receptor antagonist with additional serotonergic (5-HT2A) receptor inverse agonist activity, a profile that could theoretically offer an improved efficacy and side-effect profile over existing medications.

II. The Preclinical Evaluation Workflow: A Roadmap to IND

The journey from a promising molecule to an Investigational New Drug (IND) application is a multi-stage process. The following diagram illustrates a typical preclinical workflow designed to de-risk a candidate and build a strong data package for regulatory submission.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Primary Screening Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening ADME Profiling ADME Profiling Secondary Screening->ADME Profiling Safety Pharmacology Safety Pharmacology ADME Profiling->Safety Pharmacology Pharmacokinetics (PK) Pharmacokinetics (PK) Safety Pharmacology->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Efficacy Models Efficacy Models Pharmacodynamics (PD)->Efficacy Models Toxicology Toxicology Efficacy Models->Toxicology IND Submission IND Submission Toxicology->IND Submission

Caption: A generalized preclinical development workflow for a novel CNS drug candidate.

III. In Vitro Comparative Analysis: this compound vs. Risperidone

The initial stages of preclinical evaluation focus on in vitro assays to characterize the pharmacological and biopharmaceutical properties of a compound. This is a critical step for go/no-go decisions before committing to more resource-intensive in vivo studies.

A. Pharmacological Profile: Receptor Binding and Functional Activity

The cornerstone of understanding a drug's mechanism of action is to determine its binding affinity and functional activity at its intended targets and a panel of off-targets.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell lines stably expressing the human dopamine D2 receptor (or 5-HT2A receptor) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound or Risperidone).

  • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Hypothetical Comparative Data:

ParameterThis compound (Hypothetical)Risperidone (Reference)
Dopamine D2 Ki (nM) 1.23.1
Serotonin 5-HT2A Ki (nM) 0.80.2
Adrenergic α1 Ki (nM) 502.5
Histamine H1 Ki (nM) > 100020

Interpretation: Our hypothetical data suggests that this compound is a potent D2 and 5-HT2A receptor ligand, comparable to Risperidone. Importantly, it displays significantly lower affinity for the adrenergic α1 and histamine H1 receptors, which are associated with side effects such as orthostatic hypotension and sedation, respectively.

B. In Vitro ADME and Safety Pharmacology

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its potential for off-target liabilities is crucial.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of lecithin in dodecane to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells of the plate.

  • Incubation: The acceptor plate, containing buffer, is placed on top of the filter plate, and the assembly is incubated to allow for passive diffusion of the compound across the artificial membrane.

  • Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in compound concentration over time.

Hypothetical Comparative Data:

ParameterThis compound (Hypothetical)Risperidone (Reference)
PAMPA Permeability (10⁻⁶ cm/s) 8.56.2
Caco-2 Efflux Ratio 1.23.5
Microsomal Stability (t½, min) 4530
hERG IC50 (µM) > 305

Interpretation: The hypothetical data indicates that this compound has superior passive permeability and a lower potential for P-glycoprotein mediated efflux compared to Risperidone, suggesting better potential for oral absorption and brain penetration. Furthermore, its significantly higher hERG IC50 suggests a lower risk of cardiac arrhythmias.

IV. In Vivo Evaluation: From Rodent Models to Safety Assessment

Promising in vitro data warrants progression to in vivo studies to evaluate the compound's behavior in a whole organism.

A. Pharmacokinetics and Brain Penetration

Understanding how a drug is absorbed, distributed, metabolized, and eliminated in a living system is fundamental. For a CNS drug, demonstrating adequate brain penetration is a critical milestone.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: A cohort of rats is administered the test compound via intravenous (IV) and oral (PO) routes.

  • Blood and Brain Sampling: At predetermined time points, blood samples are collected. For a subset of animals, brain tissue is also collected.

  • Sample Processing and Analysis: Plasma is separated from the blood, and both plasma and brain tissue are processed to extract the drug. The concentration of the drug is then quantified using LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated. The brain-to-plasma ratio is also determined to assess BBB penetration.

Hypothetical Comparative Data:

ParameterThis compound (Hypothetical)Risperidone (Reference)
Oral Bioavailability (%) 6540
Brain-to-Plasma Ratio 2.51.8
Plasma Half-life (h) 84 (active metabolite 9-OH-Risperidone has a longer half-life)

Interpretation: The hypothetical pharmacokinetic profile of this compound is favorable, with good oral bioavailability and excellent brain penetration. A longer half-life might allow for once-daily dosing, improving patient compliance.

B. Pharmacodynamics and Efficacy

Pharmacodynamic studies aim to demonstrate that the drug engages its target in vivo and produces the desired therapeutic effect in relevant animal models of disease.

Signaling Pathway of a D2 Receptor Antagonist:

D2_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor G_Protein Gi/o D2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects Antagonist This compound or Risperidone Antagonist->D2_Receptor blocks

Caption: Simplified signaling pathway of a dopamine D2 receptor antagonist.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

  • Acclimation: Mice are acclimated to the open-field testing arenas.

  • Pre-treatment: Animals are pre-treated with either vehicle, this compound, or Risperidone at various doses.

  • Amphetamine Challenge: After a pre-determined pre-treatment time, mice are challenged with an injection of d-amphetamine to induce hyperlocomotion, a model of psychosis-like behavior.

  • Locomotor Activity Measurement: The locomotor activity of the mice is recorded for a set period using automated activity monitors.

  • Data Analysis: The total distance traveled is quantified, and the dose-dependent reversal of amphetamine-induced hyperlocomotion by the test compounds is determined.

Hypothetical Efficacy Data:

CompoundED50 (mg/kg, PO) for Reversal of Hyperlocomotion
This compound (Hypothetical)0.5
Risperidone0.8

Interpretation: In this predictive model of antipsychotic efficacy, our hypothetical compound demonstrates superior potency compared to Risperidone.

C. Toxicology

A comprehensive toxicology program is essential to identify potential safety concerns before first-in-human studies. This includes acute and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent).

V. Conclusion and Future Directions

This guide has presented a hypothetical yet rigorous preclinical evaluation of this compound, comparing it to the established antipsychotic Risperidone. The hypothetical data package suggests that this compound possesses a promising profile with the potential for improved efficacy and a better side-effect profile.

The logical next steps in its development would be to complete the formal IND-enabling toxicology studies and to develop a scalable and cost-effective manufacturing process. Should the data continue to be positive, this hypothetical candidate would be well-positioned for a successful IND submission and subsequent clinical development. This framework underscores the importance of a systematic, data-driven, and comparative approach to preclinical drug discovery and development.

VI. References

  • Title: Principles of Preclinical Research Source: National Institutes of Health (NIH) URL: --INVALID-LINK--

  • Title: The Cheng-Prusoff Equation Source: Wikipedia URL: --INVALID-LINK--

  • Title: Parallel artificial membrane permeability assay Source: Wikipedia URL: --INVALID-LINK--

  • Title: In vivo models of schizophrenia Source: Scholarpedia URL: --INVALID-LINK--

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-amino-N-cyclopentylbenzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical compounds are at the heart of discovery. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-amino-N-cyclopentylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing reagents; we aim to be a trusted partner in your research endeavors by offering comprehensive guidance on chemical handling and disposal.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures for this compound, a thorough understanding of its hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation. Nitrile gloves offer good resistance to a variety of chemicals. It is advisable to double-glove for added protection.
Body Protection Laboratory coatTo protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo prevent inhalation of dust or aerosols that may cause respiratory irritation. For situations with inadequate ventilation, a NIOSH-approved respirator is necessary.[1]

Causality of Precautionary Measures: The specified PPE is crucial due to the irritant nature of this compound. Aromatic amines, as a class, can be readily absorbed through the skin, and their dust can be easily inhaled. The recommended precautions are designed to create a barrier against these primary routes of exposure.

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization and stringent segregation. This compound is a non-halogenated organic compound . This is a critical distinction, as it dictates the appropriate waste stream and disposal pathway.

Key Segregation Principles:

  • Non-Halogenated vs. Halogenated Waste: Never mix non-halogenated waste with halogenated waste streams. The disposal costs and methods for these two categories differ significantly. Co-mingling necessitates treating the entire volume as the more hazardous and costly halogenated waste.

  • Solid vs. Liquid Waste: Collect solid waste, such as residual this compound powder and contaminated consumables (e.g., weighing papers, gloves), separately from liquid waste.

  • Aqueous vs. Organic Solvents: Do not mix aqueous waste with organic solvent waste.

The following diagram illustrates the initial decision-making process for waste segregation.

Start Waste Generation (this compound) Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Solid Non-Halogenated Organic Waste Is_Solid->Solid_Waste Solid Liquid_Waste Is the liquid an organic solvent or aqueous solution? Is_Solid->Liquid_Waste Liquid Organic_Solvent Non-Halogenated Organic Solvent Waste Liquid_Waste->Organic_Solvent Organic Solvent Aqueous_Waste Aqueous Waste Liquid_Waste->Aqueous_Waste Aqueous Solution

Caption: Waste Segregation Decision Flowchart

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of this compound, ensuring compliance and safety at each stage.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container:

    • For solid waste, use a clearly labeled, leak-proof container with a secure lid. The container must be compatible with the chemical.

    • For liquid waste (e.g., solutions of the compound in a non-halogenated solvent), use a designated "Non-Halogenated Organic Solvent Waste" container. This should be a sturdy, chemical-resistant container with a screw-top cap.

  • Properly Label the Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste this compound".

      • The specific hazards (e.g., "Irritant").

      • The date of accumulation.

      • The name of the principal investigator or laboratory.

Step 2: Waste Accumulation
  • Solid Waste:

    • Carefully transfer solid this compound waste and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) into the designated solid waste container.

    • Minimize the generation of dust during transfer. All handling should be done within a chemical fume hood.

  • Liquid Waste:

    • If the compound is in a non-halogenated organic solvent, pour the waste into the designated "Non-Halogenated Organic Solvent Waste" container.

    • If the compound is in an aqueous solution, it should be collected in a separate "Aqueous Waste" container. Do not dispose of aqueous solutions containing this compound down the drain.

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.

    • Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and incompatible chemicals.

Step 3: Rinsing of Empty Containers
  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed before they can be disposed of as non-hazardous waste.

  • Rinsate Collection: The first rinse should be with a suitable non-halogenated organic solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous waste in the "Non-Halogenated Organic Solvent Waste" container.

  • Subsequent Rinses: The second and third rinses can be with water. This rinsate should be collected as aqueous hazardous waste.

  • Final Disposal of Container: After triple rinsing and air-drying, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle.

Step 4: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your institution's EHS department to arrange for a waste pickup.

  • Provide Accurate Information: Be prepared to provide the EHS department with a complete and accurate description of the waste, including its chemical composition and any other relevant safety information from the hazardous waste label.

The following workflow diagram summarizes the complete disposal process.

Start Generation of This compound Waste Wear_PPE Don Appropriate PPE Start->Wear_PPE Rinse Triple Rinse Empty Reagent Containers Start->Rinse Segregate Segregate into Non-Halogenated Solid or Liquid Waste Stream Wear_PPE->Segregate Label_Container Select and Label Appropriate Waste Container Segregate->Label_Container Accumulate Accumulate Waste in Closed Container Label_Container->Accumulate Store Store in Designated Satellite Accumulation Area Accumulate->Store EHS_Pickup Arrange for Waste Pickup with EHS Store->EHS_Pickup Collect_Rinsate Collect First Rinsate as Hazardous Waste Rinse->Collect_Rinsate Collect_Rinsate->Accumulate End Compliant Disposal EHS_Pickup->End

Caption: Comprehensive Disposal Workflow

Regulatory Context: EPA Waste Classification

While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity. Based on the available safety data, it does not meet the criteria for ignitability, corrosivity, or reactivity. Its classification as a hazardous waste would likely be based on its potential toxicity. In the absence of specific toxicity data, it is prudent to manage it as a hazardous waste as a precautionary measure.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of hazard assessment, correct waste segregation, and the detailed disposal protocol outlined in this guide, researchers can ensure a safe working environment and maintain compliance with environmental regulations. This commitment to the entire lifecycle of a chemical is a hallmark of scientific excellence and integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.